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1-Chloro-6-methoxy-7-methylisoquinoline Documentation Hub

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  • Product: 1-Chloro-6-methoxy-7-methylisoquinoline
  • CAS: 209286-03-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Chloro-6-methoxy-7-methylisoquinoline

Structure, Synthesis, and Reactivity Profile of a Key Heterocyclic Scaffold Executive Summary 1-Chloro-6-methoxy-7-methylisoquinoline is a specialized halogenated heterocyclic building block used primarily in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Reactivity Profile of a Key Heterocyclic Scaffold

Executive Summary

1-Chloro-6-methoxy-7-methylisoquinoline is a specialized halogenated heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1] Characterized by a labile chlorine atom at the C1 position, it serves as an electrophilic "warhead" for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (


). Its specific substitution pattern—an electron-donating methoxy group at C6 and a lipophilic methyl group at C7—modulates its electronic properties, making it a critical intermediate in the development of kinase inhibitors (e.g., targeting VEGFR or EGFR) and alkaloid mimetics.

Structural Analysis & Electronic Properties

The reactivity of this scaffold is defined by the interplay between the electron-deficient isoquinoline core and its substituents.

Core Hybridization and Reactivity
  • Isoquinoline Ring: The bicyclic aromatic system consists of a benzene ring fused to a pyridine ring.[2][3][4] The nitrogen atom at position 2 exerts an electron-withdrawing effect, significantly activating the C1 position.

  • C1-Chlorine Atom: Located adjacent to the ring nitrogen (the

    
    -position), the C-Cl bond is highly polarized.[1] The C=N bond character facilitates nucleophilic attack at C1, allowing the chlorine to act as an excellent leaving group.
    
  • 6-Methoxy Group (EDG): The oxygen lone pairs at C6 donate electron density into the aromatic system via resonance (+M effect). This slightly deactivates the ring toward nucleophilic attack compared to the unsubstituted parent, but it significantly enhances the stability of the system against oxidation.

  • 7-Methyl Group: Provides weak electron donation (+I effect) and increases the lipophilicity (LogP) of the molecule, which is often desirable for improving the membrane permeability of drug candidates derived from this scaffold.

Synthetic Protocol: Deoxychlorination

The most robust method for synthesizing 1-Chloro-6-methoxy-7-methylisoquinoline is the chlorination of its lactam precursor, 6-methoxy-7-methylisoquinolin-1(2H)-one .[1] This transformation is driven by the restoration of aromaticity in the pyridine ring.

Reagents and Mechanism[5][6]
  • Primary Reagent: Phosphorus oxychloride (

    
    ).[5][6]
    
  • Solvent: Neat

    
     or a high-boiling aprotic solvent like Toluene or Acetonitrile.
    
  • Mechanism: The lactam oxygen attacks the phosphorus center, creating a dichlorophosphate leaving group. A chloride ion then attacks C1, displacing the phosphate and aromatizing the system.

Step-by-Step Experimental Workflow

Note: This protocol is adapted from standard procedures for 6,7-disubstituted isoquinolines.

  • Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge 6-methoxy-7-methylisoquinolin-1(2H)-one (1.0 eq).

  • Reagent Addition: Add

    
     (5–10 eq). The excess serves as both solvent and reagent.
    
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) until the starting material (polar spot near baseline) disappears.

  • Quenching (CRITICAL SAFETY STEP):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure if possible.
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Caution: This hydrolysis is highly exothermic and releases HCl gas.

  • Neutralization: Adjust pH to ~8–9 using saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography if necessary.
    
Visualization: Synthesis Pathway

SynthesisWorkflow Start Precursor: 6-methoxy-7-methylisoquinolin-1(2H)-one Process Reflux (105°C) 2-4 Hours Start->Process Activation Reagent Reagent: POCl3 (Excess) Reagent->Process Quench Quench: Ice/Water + NaHCO3 Process->Quench Aromatization Product Product: 1-Chloro-6-methoxy-7-methylisoquinoline Quench->Product Isolation

Figure 1: Workflow for the conversion of the isoquinolinone precursor to the 1-chloro derivative via POCl3 mediated aromatization.

Reactivity & Functionalization[3][5][9][10][11]

The C1-position is the primary site for diversification. The reactivity profile allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling[1][12]
  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.

    • Conditions:

      
       or 
      
      
      
      ,
      
      
      , Dioxane/Water, 90°C.[1]
  • Buchwald-Hartwig Amination: Reacts with primary/secondary amines to form C-N bonds.

    • Conditions:

      
      , BINAP or Xantphos, 
      
      
      
      , Toluene, 100°C.[1]
Nucleophilic Aromatic Substitution ( )

Due to the electron-deficient nature of the pyridine ring, strong nucleophiles can displace the chloride without transition metal catalysis.

  • Amination: Reaction with aliphatic amines (e.g., piperazine, morpholine) in IPA or DMF at elevated temperatures.

  • Etherification: Reaction with alkoxides (NaOR) to form 1-alkoxyisoquinolines.

Visualization: Reactivity Tree

ReactivityTree Core 1-Chloro-6-methoxy-7-methylisoquinoline Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald SNAr SNAr Displacement (Nu-, Heat) Core->SNAr Biaryl 1-Aryl-isoquinoline (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Amino 1-Amino-isoquinoline (Solubility/Binding) Buchwald->Amino SNAr->Amino Ether 1-Alkoxy-isoquinoline SNAr->Ether

Figure 2: Divergent synthetic pathways utilizing the C1-chloro handle for chemical library generation.[1]

Physicochemical Profile

The following data is derived from experimental values of closely related 1-chloroisoquinoline analogs.

PropertyValue / DescriptionRelevance
Molecular Formula

Core identity
Molecular Weight 207.66 g/mol Fragment-based drug design
Physical State Pale yellow to off-white solidHandling
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterFormulation/Assays
LogP (Predicted) ~3.2 – 3.5Lipophilicity/Permeability
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)Prevents hydrolysis

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[7][8]

    • H319: Causes serious eye irritation.[7][9]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Inhalation: Handle only in a fume hood to avoid dust/vapor inhalation.

    • Storage: Moisture sensitive. The C-Cl bond can slowly hydrolyze back to the isoquinolinone if exposed to ambient humidity for prolonged periods.

References

  • BenchChem. (2025).[5][10] Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide. Retrieved from [1]

  • Royal Society of Chemistry. (2011). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Dalton Transactions. Retrieved from [1]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [1]

  • MDPI. (2024). Therapeutic Potential of Isoquinoline Derivatives in Drug Design. Molecules. Retrieved from [1]

  • Fisher Scientific. (2010). Safety Data Sheet: Quinoline and Isoquinoline Derivatives. Retrieved from [1]

Sources

Exploratory

1-Chloro-6-methoxy-7-methylisoquinoline CAS number and molecular weight

[1][2] Executive Summary 1-Chloro-6-methoxy-7-methylisoquinoline (CAS 209286-03-3) is a specialized heterocyclic building block belonging to the isoquinoline class.[1][2][3][4][5] Characterized by a reactive chlorine han...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-Chloro-6-methoxy-7-methylisoquinoline (CAS 209286-03-3) is a specialized heterocyclic building block belonging to the isoquinoline class.[1][2][3][4][5] Characterized by a reactive chlorine handle at the C1 position and electron-donating substituents on the benzenoid ring, it serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in medicinal chemistry.[1][2]

Part 1: Identification & Physicochemical Profile[1][2]

The precise identification of this compound is essential for regulatory compliance and database integration.[1][2] The 1-chloro substituent is the defining feature for its reactivity, distinguishing it from its oxo- or dihydro- precursors.[1][2]

Table 1: Compound Identity & Properties[1][2][6][7]
PropertySpecification
Chemical Name 1-Chloro-6-methoxy-7-methylisoquinoline
CAS Number 209286-03-3
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Exact Mass 207.0451
SMILES COc1cc2c(cc1C)c(Cl)ncc2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; sparingly soluble in water
Melting Point 108–112 °C (Typical for this class, varies by purity)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Part 2: Synthesis & Production Methodology

The synthesis of 1-chloro-substituted isoquinolines typically proceeds via the chlorination of the corresponding isoquinolin-1(2H)-one (isocarbostyril).[1][2] This transformation transforms the stable lactam into the highly reactive chloro-imidate-like species.[1][2]

Core Synthetic Route: Deoxychlorination[1][2]

The most robust protocol involves the treatment of 6-methoxy-7-methylisoquinolin-1(2H)-one with phosphoryl chloride (POCl₃).[1][2] This reaction is driven by the formation of a dichlorophosphoryl intermediate which undergoes aromatization to the final product.[1][2]

Experimental Protocol (Self-Validating System)

Reagents:

  • Precursor: 6-methoxy-7-methylisoquinolin-1(2H)-one (1.0 eq)[1][2]

  • Reagent: Phosphoryl chloride (POCl₃) (5.0 – 10.0 eq)[1]

  • Solvent: Acetonitrile (MeCN) or Toluene (optional, neat POCl₃ is common)[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (Cat.[1][2] 0.1 eq - accelerates reaction)[1][2]

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge the isoquinolinone precursor.

  • Addition: Add POCl₃ cautiously at room temperature. The large excess acts as both reagent and solvent.[1][2]

  • Activation: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1][2] The starting material (polar, low Rf) should disappear, replaced by a less polar spot (high Rf).[1][2]

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃.

    • Note: This is highly exothermic.[1][2] Maintain temperature <20°C to prevent hydrolysis of the product.

  • Isolation: Neutralize with saturated NaHCO₃ (pH ~8). Extract with Dichloromethane (DCM) (3x).[1][2]

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Logic Diagram

SynthesisPath Precursor 6-Methoxy-7-methyl isoquinolin-1(2H)-one Intermediate Phosphoryl Intermediate Precursor->Intermediate Nucleophilic Attack Reagent POCl3 (Reflux, 105°C) Reagent->Precursor Excess Product 1-Chloro-6-methoxy- 7-methylisoquinoline (CAS 209286-03-3) Intermediate->Product Aromatization / -HOPOCl2

Figure 1: Deoxychlorination pathway transforming the lactam precursor into the 1-chloro-isoquinoline scaffold.

Part 3: Reactivity & Applications in Drug Discovery[1][2]

The 1-chloroisoquinoline moiety is a "privileged scaffold" in medicinal chemistry.[1][2] The chlorine atom at C1 is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridine ring component.[1][2]

Key Reactivity Profiles[1][2]
  • SₙAr (Nucleophilic Aromatic Substitution):

    • Mechanism: The nitrogen atom in the isoquinoline ring renders the C1 position electrophilic.[1][2]

    • Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1][2]

    • Application: Synthesis of amino-isoquinolines (common in kinase inhibitors like Bosutinib analogs).[1][2]

  • Suzuki-Miyaura Coupling:

    • Mechanism: Pd(0)-catalyzed coupling with aryl boronic acids.[1][2]

    • Utility: Creating biaryl systems to extend the pharmacophore into hydrophobic pockets of target proteins.[1][2]

Medicinal Chemistry Workflow

The following diagram illustrates how this specific building block is utilized to generate diverse libraries for High-Throughput Screening (HTS).

ReactivityMap Core 1-Chloro-6-methoxy- 7-methylisoquinoline SnAr SnAr Reaction (R-NH2 / Heat) Core->SnAr Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (Ar-NH2 / Pd cat.) Core->Buchwald Prod_Amino 1-Amino-isoquinoline (Kinase Hinge Binder) SnAr->Prod_Amino Prod_Biaryl 1-Aryl-isoquinoline (Hydrophobic Pocket Binder) Suzuki->Prod_Biaryl Prod_Anilino 1-Anilino-isoquinoline (EGFR/HER2 Inhibitor) Buchwald->Prod_Anilino

Figure 2: Divergent synthesis map showing the transformation of the core scaffold into bioactive motifs.[1][2]

Part 4: Safety & Handling Protocols

As a halogenated heterocyclic compound, 1-Chloro-6-methoxy-7-methylisoquinoline requires specific handling precautions to ensure operator safety and compound integrity.

  • Hazard Classification:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Stability: The C-Cl bond is sensitive to hydrolysis under acidic/basic aqueous conditions.[1][2] Store under inert gas (Argon) to prevent degradation to the isoquinolinone.[1][2]

  • Spill Response: Absorb with inert material (vermiculite).[1][2] Do not flush into surface water; the compound is potentially toxic to aquatic life.[1][2]

References

  • ChemBK. (2023).[1][2] Chemical Properties and CAS Registry for 1-Chloro-6-methoxy-7-methylisoquinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA).General guidance on the safe handling of halogenated isoquinolines. (Generic Reference for Safety Protocols).

Sources

Foundational

Solubility profile of 1-Chloro-6-methoxy-7-methylisoquinoline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Chloro-6-methoxy-7-methylisoquinoline[1][2][3] Executive Summary & Chemical Identity 1-Chloro-6-methoxy-7-methylisoquinoline is a critical heterocyclic intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1-Chloro-6-methoxy-7-methylisoquinoline[1][2][3]

Executive Summary & Chemical Identity

1-Chloro-6-methoxy-7-methylisoquinoline is a critical heterocyclic intermediate, primarily utilized in the synthesis of isoquinoline-based kinase inhibitors and pharmaceutical active ingredients (APIs).[1][2][3] Its reactivity is defined by the electrophilic C1-position (activated by the chloro-leaving group) and the electron-donating methoxy/methyl substituents on the benzenoid ring.[1][2][3][4]

Understanding its solubility profile is paramount for two distinct process phases:

  • Nucleophilic Displacement Reactions: Where high solubility is required to facilitate attack by amines or boronic acids.[3][4][5]

  • Purification/Crystallization: Where differential solubility (temperature-dependent or anti-solvent driven) is necessary to remove impurities like the 1-hydroxy precursor or chlorinated side-products.[1][2][3][5]

Physicochemical Characteristics (Predicted/Analog-Based)
  • Structure: Fused benzene and pyridine ring (isoquinoline core) with a lipophilic methyl group and a polar-but-lipophilic methoxy ether.[1][2][3][4][5]

  • Molecular Weight: ~207.66 g/mol .[3][4][5]

  • LogP (Octanol/Water): Estimated 3.2 – 3.8 (Highly Lipophilic).[1][2][3][4][5]

  • pKa (Conjugate Acid): ~2.0 – 3.0 (Weakly basic nitrogen, suppressed by electron-withdrawing Cl).[1][2][3][4]

Solubility Profile in Organic Solvents

Note: Specific quantitative values for this regioisomer are proprietary in many contexts. The following profile is derived from thermodynamic principles of substituted isoquinolines and validated industrial protocols for structural analogs (e.g., 1-chloro-6,7-dimethoxyisoquinoline).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess ApplicationThermodynamic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Extraction, Chromatography LoadingStrong dipole-dipole interactions and dispersion forces match the polarizable aromatic core.[1][2][3]
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>150 mg/mL)S_NAr Reactions, Suzuki CouplingsHigh dielectric constants solubilize the transition states; disrupts lattice energy effectively.[1][2][3][4]
Esters & Ethers Ethyl Acetate, THF, 2-MeTHFGood (50–100 mg/mL)Reaction Solvent, WashingModerate polarity matches the methoxy ether functionality.[1][2][3] THF coordinates well with metal catalysts.[2][3][4][5]
Alcohols (Protic) Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Recrystallization Hydrogen bonding capability is limited (acceptor only), leading to steep solubility curves (low cold, high hot).[1][2][3]
Aromatic Hydrocarbons Toluene, XyleneModerate to Good Reflux Solvent (Chlorination)Pi-pi stacking interactions solubilize the isoquinoline core at elevated temperatures.[1][2][3]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)Anti-Solvent Lack of polarizable electrons leads to poor interaction with the heterocyclic nitrogen and chloro-dipole.[1][2][3]
Aqueous Media Water, Phosphate Buffer (pH 7.[2][3][5]4)Insoluble Waste Stream (Salt removal)High lipophilicity drives the compound out of the aqueous phase (unless pH < 1).[1][2][3][4][5]

Thermodynamic Analysis & Recrystallization Strategy

The solubility behavior of 1-Chloro-6-methoxy-7-methylisoquinoline follows the Van't Hoff equation , where solubility increases exponentially with temperature in protic solvents.[1][2][3] This property is exploited for purification.[2][3][4][5]

The "Gold Standard" Recrystallization System

For this specific intermediate, a binary solvent system is often superior to a single solvent due to the competing lipophilicity of the methyl/methoxy groups and the polarity of the nitrogen.[1][2][3][4]

  • Primary Solvent: Ethyl Acetate or Ethanol (Dissolves impurities and product at reflux).[1][3][5]

  • Anti-Solvent: Heptane (Reduces solubility of the product selectively upon cooling).[1][3][5]

Mechanism:

  • Dissolution: The lattice energy of the crystal is overcome by the solvation enthalpy of hot Ethanol.[1][3][5]

  • Nucleation: As Heptane is added or temperature drops, the chemical potential of the solute exceeds that of the solid phase (

    
    ).[1][2][3][4][5]
    
  • Growth: The 1-Chloro derivative crystallizes, while more polar impurities (e.g., oxidized N-oxides) or highly lipophilic tars remain in the mother liquor.[1][2][3]

Experimental Protocols for Solubility Determination

To generate precise data for your specific batch (critical for GMP scale-up), use the following self-validating protocols.

Protocol A: Gravimetric Equilibrium Solubility (Shake-Flask)

Best for: Generating thermodynamic solubility curves.[1][2][3][4]

  • Preparation: Add excess solid 1-Chloro-6-methoxy-7-methylisoquinoline to 5 mL of the target solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated if testing elevated temperatures to prevent crash-out).

  • Quantification:

    • Evaporate a known volume (1 mL) under nitrogen.[1][3][4][5]

    • Weigh the residue.[2][3][4][5]

    • Calculation:

      
      
      
Protocol B: Dynamic Laser Monitoring (Metastable Zone Width)

Best for: Crystallization process development.[1][2][3][4]

  • Setup: Use a turbidity probe (e.g., Mettler Toledo EasyViewer or similar).[2][3][5]

  • Ramp: Heat a suspension of known concentration (e.g., 50 mg/mL in EtOH) at 1°C/min.

  • Clear Point: Record the temperature where transmission hits 100% (Solubility Temperature).

  • Cooling: Cool at 1°C/min until turbidity is detected (Cloud Point).

  • Insight: The gap between the Clear Point and Cloud Point defines the Metastable Zone Width (MSZW) , critical for avoiding uncontrolled precipitation.[1][3][4][5]

Process Decision Framework (Visualization)

The following diagram illustrates the logical flow for solvent selection based on the process stage.

SolubilityWorkflow Start Process Goal Reaction Synthesis (Chlorination) Start->Reaction Coupling Coupling (Suzuki/S_NAr) Start->Coupling Purification Purification/Isolation Start->Purification Toluene Toluene (Reflux) High Sol + High BP Reaction->Toluene POCl3 Neat POCl3 Reagent as Solvent Reaction->POCl3 PolarAprotic DMF / DMSO Max Solubility for Kinetics Coupling->PolarAprotic THF THF / Dioxane Moderate Sol + Easy Removal Coupling->THF Recryst Recrystallization Purification->Recryst Extraction Liquid-Liquid Extraction Purification->Extraction SolventSystem Ethanol (Hot) -> Cool or EtOAc/Heptane Recryst->SolventSystem DCM_Water DCM / Water Partition Product -> Organic Phase Extraction->DCM_Water

Caption: Decision tree for solvent selection based on unit operation requirements, balancing solubility with recovery efficiency.

Critical Process Parameters & Safety

  • Chlorinated Solvent Stability: When using DCM or Chloroform, avoid prolonged exposure to strong bases (e.g., NaOH) during extraction, as 1-chloroisoquinolines can undergo hydrolysis or carbene formation pathways under extreme phase-transfer conditions.[1][2][3]

  • Thermal Degradation: While the isoquinoline core is stable, the C-Cl bond is reactive.[1][2][3][5] Avoid refluxing in high-boiling alcohols (e.g., n-Butanol) for extended periods without monitoring for solvolysis (displacement of -Cl by -OR).[1][2][3]

  • Polymorphism: This compound class is prone to polymorphism.[3][4][5] Solubility values may shift if a new stable polymorph is generated during recrystallization.[2][3][5] Always verify the crystal form via XRPD after changing solvents.[2][3][5]

References

  • Synthesis of Isoquinoline Intermediates: Title: Methods for preparing isoquinolines and their application in kinase inhibitors.[3][4][5] Source: World Intellectual Property Organization (WO2013003315A2).[1][3][4][5] URL: Relevance: details the synthesis and handling of 6-methoxy-7-methylisoquinoline derivatives.

  • Thermodynamic Modeling of Pharmaceutical Solubility: Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.[1][3][4][5][6] Source: Physical Chemistry Research, Vol. 12, No. 3.[2][3][5][6] URL:[Link] Relevance: Establishes the theoretical framework (Apelblat model) used to predict solubility curves for heterocyclic aromatic compounds.

  • Recrystallization Techniques for Nitrogen Heterocycles: Title: Purification of Isoquinoline Derivatives via Crystallization.[2][3][5] Source: Organic Syntheses, Coll.[2][3][5] Vol. 6. URL:[Link] Relevance: Validates the use of Ethanol/Heptane systems for purifying lipophilic isoquinolines.

Sources

Exploratory

Safety Data Sheet (SDS) and handling precautions for chloroisoquinolines

Executive Summary Chloroisoquinolines are pivotal heterocyclic building blocks in medicinal chemistry, widely employed in the synthesis of antimalarial, antitumor, and antiviral candidates. While often categorized generi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroisoquinolines are pivotal heterocyclic building blocks in medicinal chemistry, widely employed in the synthesis of antimalarial, antitumor, and antiviral candidates. While often categorized generically as "halogenated heterocycles," their safety profiles vary significantly by isomer.

This guide provides a technical deep-dive into the handling, toxicology, and emergency protocols for this class, with a specific focus on the 1-chloro and 5-chloro isomers. It moves beyond the standard Safety Data Sheet (SDS) to address the practical realities of laboratory workflows, such as the handling of low-melting solids and the management of hydrochloric acid (HCl) evolution during thermal decomposition.

Hazard Identification & Isomeric Differentiation

Core Insight: Do not assume uniform toxicity across the isoquinoline scaffold. The position of the chlorine atom drastically alters the electronic environment and, consequently, the biological reactivity and toxicity profile.

Comparative Hazard Profile

The following table contrasts the two most common isomers encountered in drug development. Note the escalation from "Irritant" to "Toxic/Corrosive" based on substitution.

Feature1-Chloroisoquinoline5-Chloroisoquinoline
CAS Number 19493-44-85430-45-5
Physical State Low-melting solid (mp 31–36°C)Solid (mp 69–73°C)
Signal Word WARNING DANGER
GHS Pictograms Exclamation MarkSkull & Crossbones, Corrosion
Primary Acute Hazard Skin/Eye/Respiratory IrritationToxic if Swallowed (H301) ; Serious Eye Damage (H318)
Reactivity High (C1 is susceptible to SNAr)Moderate (Requires metal catalysis)
Toxicological Mechanisms
  • 1-Chloroisoquinoline: The C1-chlorine is adjacent to the ring nitrogen, making it highly electrophilic. While primarily an irritant, it can alkylate biological nucleophiles (proteins/DNA) via nucleophilic aromatic substitution, leading to sensitization over repeated exposures.

  • 5-Chloroisoquinoline: This isomer often exhibits higher acute oral toxicity. The mechanism likely involves metabolic activation or direct interference with specific enzymatic pathways (e.g., kinase inhibition) common to the isoquinoline class, combined with the corrosive nature of the halogenated moiety.

Engineering Controls & Personal Protective Equipment (PPE)

The "Low-Melting" Hazard (Specific to 1-Chloroisoquinoline)

1-Chloroisoquinoline melts between 31°C and 36°C. In a warm laboratory or upon contact with a gloved hand (body temperature ~37°C), the solid can rapidly liquefy.

  • Risk: Liquid permeation through gloves is significantly faster than solid diffusion. A researcher weighing "solid" 1-chloroisoquinoline may unknowingly have liquid saturating their glove fingertips.

  • Protocol:

    • Cold Weighing: Weigh the reagent directly from a refrigerated stock (2–8°C) into a tared vessel. Do not hold the weighing boat in your palm.

    • Glove Selection: Standard Nitrile (0.11 mm) is sufficient for transient contact with the solid. However, if the substance liquefies or is in solution (e.g., DCM, THF), Silver Shield (Laminated PE/EVOH) or Viton gloves are required due to the permeating nature of halogenated aromatics in organic solvents.

Ventilation & Containment[1][2][3][4]
  • Solids: Handle in a Class I biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • Liquids/Solutions: All heating or concentrating steps must occur within a fume hood. The potential for HCl generation during decomposition requires acid-resistant ductwork or the use of a base trap (e.g., NaOH scrubber) if large scales (>10g) are heated.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Context: A common workflow involves the Suzuki-Miyaura coupling of 1-chloroisoquinoline. This reaction introduces specific risks: thermal runaway and heavy metal waste generation.

Workflow Diagram

The following diagram outlines the safety decision logic for this specific synthesis.

G Start Start: Reagent Preparation Weighing Weighing 1-Chloroisoquinoline (Cold Chain 2-8°C) Start->Weighing CheckState Is Reagent Melting? Weighing->CheckState Chill Re-chill Reagent CheckState->Chill Yes (Liquid) SolventAdd Add Solvent (Dioxane/Water) & Base (K2CO3) CheckState->SolventAdd No (Solid) Chill->Weighing Degas Degas (Sparge Ar/N2) Prevent O2 + Pd Explosion Risk SolventAdd->Degas Heat Reflux (100°C) Closed System Warning Degas->Heat Workup Quench & Extraction (DCM/Water) Heat->Workup Waste Segregate Waste: 1. Halogenated Organic 2. Heavy Metal (Pd) Workup->Waste

Figure 1: Safety workflow for the Suzuki coupling of 1-chloroisoquinoline, highlighting the critical decision point regarding the compound's physical state.

Step-by-Step Safety Methodology
  • Reagent Prep: Retrieve 1-chloroisoquinoline from fridge. Inspect for liquefaction. If liquid, use a glass pipette for transfer; do not attempt to spatula a slush.

  • Inerting: These couplings require Argon/Nitrogen.

    • Why? 1-Chloroisoquinoline is air-sensitive (oxidative degradation), and Palladium catalysts can ignite solvent vapors if oxygen is present at high temperatures.

  • Reaction: Heat to 100°C in 1,4-dioxane/water.

    • Hazard:[1][2][3][4] At reflux, trace HCl may evolve if hydrolysis occurs. Ensure the condenser is effective.

  • Quench: Cool to room temperature before opening the vessel.

  • Waste: The aqueous layer will contain chloroisoquinoline residues (toxic to aquatic life, H411). Do not pour down the drain. Collect in "Aqueous Toxic" waste.

Emergency Response & First Aid

Exposure Response Decision Tree

Exposure Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact (Potential Absorption) Type->Skin Eye Eye Contact (Corrosive Risk) Type->Eye Inhale Inhalation (Resp. Irritation) Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water 15m 3. No solvent wash! Skin->ActionSkin ActionEye 1. Rinse 15m (Lift Lids) 2. Consult Ophthalmologist (Especially for 5-Cl) Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->ActionInhale

Figure 2: Immediate response protocols for chloroisoquinoline exposure.

Firefighting Measures
  • Extinguishing Media: CO2, Dry Chemical, or Foam.[2][5] Water spray can be used to cool containers but avoid direct jetting which may scatter the low-melting material.

  • Combustion Products:

    • Hydrogen Chloride (HCl): Corrosive gas. Firefighters must wear full SCBA.[5]

    • Nitrogen Oxides (NOx): Toxic inhalation hazard.

  • Spill Cleanup:

    • If solid: Sweep up avoiding dust.[2]

    • If liquid (melted): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

    • Neutralization: Wipe surfaces with a dilute (5%) sodium bicarbonate solution to neutralize potential acidic residues.

Storage and Stability

  • Temperature: Refrigerate (2–8°C). This is critical for 1-chloroisoquinoline to maintain solid state and prevent hydrolysis.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Both isomers are susceptible to slow oxidation and hydrolysis (releasing HCl) upon exposure to moist air.

  • Incompatibilities: Strong oxidizing agents, strong bases (can induce polymerization or violent hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Isoquinolines: Cross-Coupling Strategies. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Predicted Biological Activity of 1-Chloro-6-methoxy-7-methylisoquinoline Analogs

This guide provides a comprehensive technical overview of the predicted biological activities of novel analogs based on the 1-chloro-6-methoxy-7-methylisoquinoline scaffold. It is intended for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the predicted biological activities of novel analogs based on the 1-chloro-6-methoxy-7-methylisoquinoline scaffold. It is intended for researchers, scientists, and professionals in the field of drug development. This document will explore the therapeutic potential of this class of compounds, detail the rationale behind analog design, and present a complete in-silico workflow for activity prediction, grounded in established scientific principles and methodologies.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This scaffold is prevalent in a vast array of natural alkaloids, such as morphine, berberine, and papaverine, which exhibit a wide range of pharmacological effects.[2][3] The structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make the isoquinoline core an excellent framework for designing molecules that can interact with diverse biological targets with high affinity and specificity.[4]

Synthetic isoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Their therapeutic potential often stems from their ability to modulate key cellular processes. For instance, certain isoquinoline-based compounds are known to target the PI3K/Akt/mTOR signaling pathway, inhibit topoisomerase activity, or interfere with microtubule polymerization, all of which are critical in cancer progression.[4][6]

The subject of this guide, 1-chloro-6-methoxy-7-methylisoquinoline, represents a synthetically tractable starting point for the development of novel therapeutic agents. The chloro-substituent at the C-1 position is a key reactive site, amenable to nucleophilic substitution, which allows for the systematic introduction of a wide variety of functional groups to generate a library of analogs.[3][7] The methoxy and methyl groups on the benzene ring are expected to influence the molecule's electronic properties, metabolic stability, and potential interactions with biological targets.[1]

Rationale for Analog Design and Predicted Biological Activities

Based on the established pharmacology of the isoquinoline scaffold, we can hypothesize several promising therapeutic avenues for analogs of 1-chloro-6-methoxy-7-methylisoquinoline. The design of these analogs focuses on modifying the C-1 position to explore a range of chemical space and potential biological interactions.

Predicted Anticancer Activity

The antiproliferative effects of isoquinolines are well-documented, with mechanisms often involving the inhibition of protein kinases or interaction with nucleic acids.[4] By replacing the 1-chloro group with various amine-containing moieties, we can design analogs with potential to act as kinase inhibitors. The nitrogenous side chains can form critical hydrogen bonds within the ATP-binding pocket of kinases such as EGFR, VEGFR, or those in the PI3K/Akt pathway.[8]

Table 1: Proposed 1-Chloro-6-methoxy-7-methylisoquinoline Analogs and their Hypothesized Primary Anticancer Targets

Analog IDC-1 SubstituentHypothesized Primary Target(s)Rationale for Selection
ISO-001 4-AminophenolEGFR/VEGFR-2The aminophenol moiety can mimic the hinge-binding motifs of known kinase inhibitors.
ISO-002 PiperazinePI3K/mTORThe basic nitrogen of piperazine can form salt bridges with acidic residues in the kinase domain.
ISO-003 MorpholineTopoisomerase IIThe morpholine ring may enhance solubility and cellular uptake, facilitating interaction with topoisomerase.
ISO-004 N-methylbenzylamineMicrotubule DestabilizationThe bulky, hydrophobic group could interfere with tubulin polymerization.[9]
Predicted Antimicrobial Activity

The isoquinoline core is present in several natural antimicrobial agents.[3] The development of new antimicrobials is crucial to combatting drug-resistant pathogens. Analogs of 1-chloro-6-methoxy-7-methylisoquinoline could be designed to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.

Predicted Anti-inflammatory Activity

Certain substituted isoquinolines have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[10] By designing analogs with specific pharmacophoric features, it may be possible to develop potent anti-inflammatory agents.

In-Silico Workflow for Biological Activity Prediction

To prioritize the synthesis and biological evaluation of the most promising analogs, a robust in-silico workflow is essential. This computational approach allows for the prediction of pharmacokinetic properties (ADME), potential toxicity, and binding affinity to specific biological targets.

G cluster_0 In-Silico Prediction Workflow A Step 1: 3D Structure Generation & Optimization of Analogs B Step 2: ADME & Toxicity Prediction (e.g., SwissADME, ProTox-II) A->B Input for property prediction C Step 3: Target Identification & Protein Preparation (PDB) B->C Filter out analogs with poor predicted properties D Step 4: Molecular Docking (e.g., AutoDock Vina, PyRx) C->D Input for docking simulation E Step 5: Analysis of Docking Results (Binding Energy & Interactions) D->E Generate binding poses and scores F Step 6: Prioritization of Analogs for Synthesis E->F Rank analogs based on predicted affinity & safety

Caption: A generalized workflow for the in-silico evaluation of new derivatives.

Detailed Experimental Protocol: Molecular Docking

This protocol outlines the steps for performing molecular docking to predict the binding affinity of the proposed analogs against a selected kinase target, for example, EGFR.

1. Ligand Preparation:

  • Sketch the 2D structures of the isoquinoline analogs (ISO-001 to ISO-004).
  • Convert the 2D structures to 3D structures using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).
  • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
  • Save the optimized structures in a .pdbqt format for use with AutoDock Vina.

2. Protein Preparation:

  • Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
  • Remove water molecules and any co-crystallized ligands from the protein structure.
  • Add polar hydrogens and assign Kollman charges to the protein.
  • Save the prepared protein structure in .pdbqt format.

3. Molecular Docking Simulation:

  • Define the binding site (grid box) on the protein, typically centered on the active site where the native ligand binds.
  • Use a docking program like AutoDock Vina to perform the docking of each analog into the defined binding site.[11]
  • The program will generate multiple binding poses for each ligand and calculate the corresponding binding affinities (in kcal/mol).

4. Analysis of Results:

  • Analyze the docking results to identify the best binding pose for each analog based on the lowest binding energy.
  • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best poses using software like Discovery Studio Visualizer or PyMOL.
  • Compare the binding energies and interaction patterns of the analogs to prioritize them for synthesis.

Predicted Signaling Pathway Modulation

Given the prevalence of isoquinoline derivatives as kinase inhibitors, a likely mechanism of action for the proposed anticancer analogs is the modulation of key signaling pathways involved in cell proliferation and survival, such as the EGFR-VEGFR pathway.

G cluster_pathway Predicted EGFR/VEGFR-2 Signaling Inhibition EGF EGF/VEGF EGFR EGFR/VEGFR-2 EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K ISO_Analog ISO-001 Analog ISO_Analog->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by an isoquinoline analog.

Inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by the proposed analogs would block downstream signaling through the PI3K/Akt/mTOR cascade.[6] This would ultimately lead to a reduction in cell proliferation and survival, providing a strong rationale for their development as anticancer agents.

Conclusion and Future Directions

The 1-chloro-6-methoxy-7-methylisoquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammation. The synthetic tractability of the C-1 position allows for the creation of diverse chemical libraries. The in-silico workflow presented in this guide provides a robust and cost-effective strategy for prioritizing the synthesis and biological evaluation of the most promising candidates. Future work should focus on the synthesis of the prioritized analogs and their in-vitro evaluation against relevant cancer cell lines and microbial strains to validate the computational predictions.

References

  • EvitaChem. (n.d.). Buy 1-Chloro-6,7-dimethylisoquinoline (EVT-12036389).
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Elsevier. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents.
  • PMC. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
  • PubMed. (n.d.). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha.
  • PMC. (n.d.). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.
  • PubMed. (1997). Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Ukrainian Chemistry Journal. (2021, June 25). IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE) DERIVATIVES.
  • MDPI. (2024, August 11). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Fluorochem. (n.d.). 1-Chloro-6-methoxy-3-methylisoquinoline.
  • ResearchGate. (n.d.). Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents.
  • ResearchGate. (n.d.). Chemical structures of quinoline and isoquinoline heterocycles.
  • ACS Publications. (2022, March 15). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules | Journal of Medicinal Chemistry.
  • Arabian Journal of Chemistry. (2025, April 17). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs.
  • BenchChem. (2025). Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Research Areas for 1-Chloro-3,6-dimethoxyisoquinoline.

Sources

Exploratory

History and Discovery of Halogenated Isoquinoline Building Blocks

Executive Summary The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of over 250 commercially available drugs and thousands of bioactive alkaloids. While the parent heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of over 250 commercially available drugs and thousands of bioactive alkaloids. While the parent heterocycle was isolated in the late 19th century, the true utility of isoquinoline emerged only with the development of halogenated building blocks . These intermediates—specifically 1-chloro, 4-bromo, and 5-bromo derivatives—transformed isoquinoline from a static coal-tar extract into a programmable scaffold capable of participating in palladium-catalyzed cross-coupling reactions. This guide outlines the historical evolution, mechanistic regioselectivity, and validated synthetic protocols for these critical drug development tools.

Historical Genesis: From Coal Tar to Targeted Synthesis

The history of halogenated isoquinolines is a journey from serendipitous isolation to rational design.

  • 1885 (The Discovery): Hoogewerff and van Dorp first isolated isoquinoline from coal tar quinoline fractions using fractional crystallization of the sulfates. At this stage, it was a chemical curiosity with no scalable synthetic route.

  • 1893 (The Synthetic Era): The simultaneous development of the Pomeranz-Fritsch and Bischler-Napieralski reactions provided the first reliable methods to construct the ring system. However, these methods primarily yielded alkyl- or aryl-substituted isoquinolines, not the versatile halogenated scaffolds needed for modern coupling.

  • 1950s-1960s (The Functionalization Age): The discovery that isoquinoline N-oxides could be rearranged to 1-chloroisoquinolines (via Meisenheimer-type intermediates) was a breakthrough. It allowed chemists to "activate" the otherwise inert pyridine ring for nucleophilic attack.

  • 1980s-Present (The Coupling Revolution): With the advent of Suzuki-Miyaura and Buchwald-Hartwig couplings, halogenated isoquinolines became high-value commodities. The ability to selectively place a halogen at C1, C3, C4, or C5 allowed for the "programming" of the scaffold, leading to drugs like Fasudil (Rho-kinase inhibitor) and Ripasudil .

Visualization: The Isoquinoline Timeline

Isoquinoline_Timeline Discovery 1885: Isolation from Coal Tar (Hoogewerff & van Dorp) Synthesis 1893: Pomeranz-Fritsch & Bischler-Napieralski Reactions Discovery->Synthesis Activation 1950s: N-Oxide Rearrangement to 1-Chloroisoquinoline Synthesis->Activation  Need for functionalization Coupling 1981+: Suzuki Coupling Revolution Activation->Coupling  Availability of electrophiles Drugs Modern Era: Kinase Inhibitors (Fasudil, Ripasudil) Coupling->Drugs  Library generation

Figure 1: Chronological evolution of isoquinoline chemistry from isolation to modern drug discovery.

The Regioselectivity Matrix

To successfully utilize isoquinoline building blocks, one must understand the electronic dichotomy of the ring system. The fused benzene-pyridine structure creates distinct zones of reactivity.

Electronic Map
  • The Pyridine Ring (Electron Deficient): The nitrogen atom withdraws electron density, making positions C1 and C3 susceptible to Nucleophilic Aromatic Substitution (SNAr) but resistant to Electrophilic Aromatic Substitution (EAS).

  • The Benzene Ring (Electron Rich): Relative to the pyridine ring, the benzene moiety is electron-rich. Electrophilic Aromatic Substitution (EAS) , such as bromination or nitration, occurs here, typically at C5 or C8 (the α-positions of the naphthalene-like system).

  • The Anomaly (C4): While part of the electron-deficient ring, C4 is the only position on the pyridine ring that retains significant enamine-like character, allowing for EAS (bromination) under specific conditions.

Visualization: Reactivity Logic

Regioselectivity_Map Isoquinoline Isoquinoline Core C1 Position C1 (Nucleophilic Attack) Isoquinoline->C1 Activated via N-Oxide or 2-Alkyl salt C3 Position C3 (Hard to Access) Isoquinoline->C3 Via 1,3-Dichloroisoquinoline reduction C4 Position C4 (EAS - Bromination) Isoquinoline->C4 Direct Br2/AlCl3 or NBS C5 Position C5 (EAS - Strong Acid) Isoquinoline->C5 Nitration/Bromination in H2SO4 (Protonated form)

Figure 2: Regioselectivity map indicating the preferred reaction types for each position on the isoquinoline scaffold.

Synthetic Protocols & Methodologies

The following protocols represent the industry standards for generating key halogenated building blocks. These are self-validating workflows designed for reproducibility.

Protocol A: Synthesis of 1-Chloroisoquinoline (The SNAr Gateway)

Mechanism: Nucleophilic attack of chloride on an activated isoquinoline-N-oxide or isoquinolinone species. Significance: 1-Chloroisoquinoline is the precursor for C1-substituted drugs via Suzuki coupling or SNAr amination.

  • Starting Material: Isoquinoline-N-oxide (commercial or made via mCPBA oxidation of isoquinoline).

  • Reagent: Phosphorus Oxychloride (POCl

    
    ).[1]
    
  • Procedure:

    • Dissolve isoquinoline-N-oxide (1.0 eq) in dry dichloromethane (DCM) or use neat POCl

      
       if scale permits.
      
    • Add POCl

      
       (1.5 - 5.0 eq) dropwise at 0°C.
      
    • Reflux the mixture (approx. 80-100°C) for 4–6 hours. Note: Monitor via TLC; the N-oxide spot will disappear.

    • Critical Step: Remove excess POCl

      
       via vacuum distillation before quenching. Quenching a large excess of POCl
      
      
      
      is exothermic and dangerous.
    • Pour residue onto crushed ice/water and neutralize with solid Na

      
      CO
      
      
      
      or NH
      
      
      OH.
    • Extract with DCM, dry over MgSO

      
      , and concentrate.
      
  • Yield: Typically 85-95%.

  • Validation:

    
    H NMR shows a downfield shift of the C3 proton due to the adjacent C1-Cl electron withdrawal.
    
Protocol B: Synthesis of 4-Bromoisoquinoline (The EAS Standard)

Mechanism: Electrophilic Aromatic Substitution. Challenge: Direct bromination can lead to perbromide salts. High temperature or "swamping catalysts" are used to force substitution at C4.

  • Starting Material: Isoquinoline hydrochloride salt (or free base + HCl).

  • Reagent: Bromine (Br

    
    ).[2]
    
  • Procedure (High-Temp Method):

    • Mix isoquinoline hydrochloride with nitrobenzene (solvent).

    • Heat to 180°C.

    • Add Br

      
       dropwise over 2 hours. The high temperature prevents the formation of the N-bromo addition complex and favors thermodynamic substitution at C4.
      
    • Cool, dilute with ether, and filter the crude product.[3]

  • Alternative (Modern): Use N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) at room temperature. This is milder but may require purification to remove 5-bromo isomers.

Protocol C: Accessing the "Hard" C3 Position

Direct halogenation at C3 is electronically unfavorable. The industry standard involves a "block-and-reduce" strategy.

  • Precursor: Homophthalimide (Isoquinoline-1,3-dione).

  • Chlorination: Treat with POCl

    
    /PCl
    
    
    
    to generate 1,3-Dichloroisoquinoline .
  • Selective Reduction:

    • The C1-Cl bond is more reactive (akin to an acid chloride) than the C3-Cl bond (akin to a vinyl chloride).

    • Treat 1,3-dichloroisoquinoline with Tin (Sn) and HCl, or perform hydrogenolysis with Pd/C under controlled conditions.

    • Result: 3-Chloroisoquinoline.[1][4][5]

Building BlockPrimary Synthesis RouteKey ReagentsReactivity Profile
1-Chloroisoquinoline Deoxychlorination of N-oxidePOCl

High (SNAr, Suzuki)
4-Bromoisoquinoline Direct EAS BrominationBr

, 180°C
Moderate (Suzuki, Heck)
5-Bromoisoquinoline EAS in Strong AcidBr

/H

SO

Moderate (Suzuki)
3-Chloroisoquinoline Selective ReductionPOCl

then Sn/HCl
Low (Requires active Cat.)

The Cross-Coupling Revolution[7]

The availability of these regioselective halides fundamentally changed drug discovery. Prior to the 1980s, introducing a carbon substituent at C1 required harsh Grignard conditions or nucleophilic alkylation followed by oxidation.

The Suzuki-Miyaura coupling (first published 1979/1981) allowed for the mild, modular assembly of biaryl systems.

  • Impact: A 1-chloroisoquinoline can be coupled with a phenylboronic acid to create a 1-phenylisoquinoline core in one step (90%+ yield) using Pd(PPh

    
    )
    
    
    
    and Na
    
    
    CO
    
    
    .
  • Case Study: Fasudil (HA-1077).

    • Target: Rho-kinase inhibitor for cerebral vasospasm.

    • Chemistry: Relies on the sulfonylation of the isoquinoline core. The 5-isoquinolinesulfonyl chloride intermediate is a direct descendant of the regioselective electrophilic substitution logic (EAS at C5).

Visualization: The Coupling Workflow

Coupling_Workflow Start Isoquinoline N-Oxide Inter 1-Chloroisoquinoline Start->Inter POCl3 (Activation) Prod 1-Aryl-Isoquinoline (Bioactive Core) Inter->Prod Ar-B(OH)2 Pd(0) Cat. (Suzuki)

Figure 3: The standard workflow for converting raw isoquinoline into a bioactive biaryl scaffold.

References

  • Hoogewerff, S. & van Dorp, W.A. (1885). "Sur l'isoquinoléine et la quinoléine." Recueil des Travaux Chimiques des Pays-Bas, 4, 285–293.
  • Pomeranz, C. (1893). "Über eine neue Isochinolinsynthese." Monatshefte für Chemie, 14, 116–119. (Pomeranz-Fritsch Synthesis).
  • Robison, M. M. & Robison, B. L. (1958). "The Reaction of Isoquinoline N-Oxide with Phosphoryl Chloride." Journal of Organic Chemistry, 23(7), 1071–1072. Link (1-Chloroisoquinoline Protocol).

  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). "The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases." Synthetic Communications, 11(7), 513–519. Link (The Suzuki Revolution).

  • Ford, A., et al. (1997). "Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline." Journal of the Chemical Society, Perkin Transactions 1, 927-934. Link (Regioselectivity of 1,3-dichloro).

  • Sanders, D. P., et al. (2009).[6] "Synthesis of 4-Bromoisoquinoline." Organic Syntheses, Coll. Vol. 11, p. 439. (Standard EAS Bromination Protocol).

Sources

Foundational

Electronic Tuning of Isoquinoline Scaffolds: Methyl vs. Methoxy Substituent Effects

The following technical guide is structured to provide actionable, mechanistic insights for researchers working with isoquinoline scaffolds. Executive Summary: The "Push-Pull" Architecture In drug discovery, the isoquino...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, mechanistic insights for researchers working with isoquinoline scaffolds.

Executive Summary: The "Push-Pull" Architecture

In drug discovery, the isoquinoline core (benzo[c]pyridine) presents a unique "push-pull" electronic challenge. The pyridine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack at C1, while the fused benzene ring is relatively electron-rich, favoring electrophilic aromatic substitution (EAS) at C5 and C8.

Substituents such as Methyl (-Me) and Methoxy (-OMe) are not merely functional handles; they are electronic tuning knobs that alter the regioselectivity landscape. This guide dissects the distinct impacts of these two groups—distinguishing the weak inductive activation of -Me from the potent resonance domination of -OMe—and provides validated protocols for exploiting these effects.

Theoretical Framework: Electronic Perturbation

To predict reactivity, one must understand how substituents at the 6- or 7-positions communicate with the reactive centers (C1 for Nucleophilic, C5/C8 for Electrophilic).

The Inductive vs. Resonance Dichotomy
FeatureMethyl Group (-Me)Methoxy Group (-OMe)
Primary Effect +I (Inductive) : Weak electron donation via sigma bonds.+M (Mesomeric/Resonance) : Strong electron donation via p-orbital overlap.
Secondary Effect Hyperconjugation : Stabilizes carbocation intermediates.-I (Inductive) : Weak electron withdrawal due to Oxygen electronegativity (overridden by +M).
Hammett Correlation Behaves consistently across positions.Position Dependent : Exerts "para-like" resonance from C6 to the Nitrogen, but "meta-like" behavior from C7 [1].
Net Result Mild activation of the benzene ring; slight increase in N-basicity.Strong activation of the benzene ring; significant alteration of C1 electrophilicity.
Hammett Sigma Correlation (Critical for SAR)

Research indicates a divergence in how electronic effects are transmitted to the pyridine nitrogen [1]:

  • 6-Substituted Isoquinolines: Correlate best with

    
     (para)  constants. The 6-position is conjugated to the nitrogen, allowing 6-OMe to strongly increase basicity (
    
    
    
    ).
  • 7-Substituted Isoquinolines: Correlate best with

    
     (meta)  constants. The 7-position has poor resonance communication with the nitrogen.
    

Reactivity Module A: Electrophilic Aromatic Substitution (EAS)

Target: The Benzene Ring (C5/C8) Goal: Regioselective Halogenation or Nitration.

Mechanism and Regiocontrol

The parent isoquinoline nitrates at C5 (major) and C8 (minor). Substituents override this intrinsic bias.

  • 6-Methoxy (Strong Director): The -OMe group is an ortho/para director.

    • Para to C6 is C3 (blocked by ring fusion/heterocycle nature).

    • Ortho to C6 are C5 and C7.

    • Outcome: 6-OMe strongly activates C5 . The C5 position is kinetically favored as it is the "alpha" position of the fused system and ortho to the activator.

  • 6-Methyl (Weak Director): The -Me group weakly activates C5 and C7.

    • Outcome: A mixture of C5 and C8 substitution often persists because the -Me activation is insufficient to totally overcome the intrinsic solvent/temperature effects that might favor C8 in some conditions.

Visualization: Regioselectivity Decision Tree

EAS_Regioselectivity Figure 1: Impact of Electronic Effects on EAS Regioselectivity Start Substituted Isoquinoline Subst Identify Substituent (Pos 6) Start->Subst Me 6-Methyl (-Me) (+I Effect) Subst->Me Weak Donor OMe 6-Methoxy (-OMe) (+M Effect) Subst->OMe Strong Donor Me_Path Weak Activation Me->Me_Path OMe_Path Strong Activation OMe->OMe_Path Prod_Me Product Mixture: 5-Br (Major) + 8-Br (Minor) Me_Path->Prod_Me Bromination (Br2/AlCl3) Prod_OMe High Selectivity: 5-Br-6-OMe-Isoquinoline OMe_Path->Prod_OMe Bromination (Br2/HOAc)

Experimental Protocol: Regioselective Bromination of 6-Methoxyisoquinoline

Context: This protocol avoids Lewis acids (like


) which are necessary for the less reactive methyl-isoquinoline but cause decomposition or complexation with electron-rich methoxy variants.

Reagents:

  • 6-Methoxyisoquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) or

    
    
    
  • Acetonitrile (ACN) or Acetic Acid (AcOH)

Workflow:

  • Dissolution: Dissolve 6-methoxyisoquinoline (10 mmol) in ACN (50 mL). Ensure the system is anhydrous to prevent N-oxide formation or hydrolysis side reactions.

  • Addition: Add NBS (10.5 mmol) portion-wise at 0°C. Note: The electron-rich ring allows reaction under mild conditions compared to the methyl analog.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated

    
     to remove excess bromine.
    
  • Isolation: Evaporate solvent, redissolve in EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from EtOH.

  • Validation:

    
     NMR will show the disappearance of the C5 proton (typically a doublet around 7.5-8.0 ppm in the parent, shifted upfield by -OMe).
    

Reactivity Module B: Nucleophilic Functionalization (C1)

Target: The Pyridine Ring (C1) Goal: Chichibabin Reaction (Amination) or Grignard Addition.

The Deactivation Conundrum

Nucleophilic attack at C1 requires the ring to be electron-deficient.

  • Methyl Effect: The +I effect is weak and distance-dependent. 6-Me or 7-Me isoquinolines react similarly to the parent scaffold in Chichibabin reactions (

    
    , liquid 
    
    
    
    ).
  • Methoxy Effect: The +M effect pumps electron density into the ring system.

    • 6-OMe: Increases electron density at C1 via extended conjugation (see Hammett section). This raises the activation energy for nucleophilic attack.

    • Consequence: Reactions with 6-methoxyisoquinoline often require higher temperatures (140°C+ in xylene) or stronger nucleophiles compared to the methyl analog.

Pathway Visualization: Nucleophilic Attack Logic

NAS_Reactivity Figure 2: Nucleophilic Susceptibility of C1 Position Substrate Isoquinoline Substrate Condition Nucleophile: NaNH2 / Toluene (Chichibabin) Substrate->Condition Path_Me Substituent: 6-Methyl Condition->Path_Me Path_OMe Substituent: 6-Methoxy Condition->Path_OMe Inter_Me Intermediate: Sigma-Complex Stabilized Path_Me->Inter_Me Standard Reactivity Inter_OMe Intermediate: Destabilized by e- Donation Path_OMe->Inter_OMe Increased e- Density at C1 Result_Me Yield: High (>80%) Temp: 100°C Inter_Me->Result_Me Result_OMe Yield: Moderate (40-60%) Temp: 140°C Required Inter_OMe->Result_OMe

Comparative Data Summary

The following table summarizes the expected shifts in reactivity and physical properties based on substituent effects [1, 2].

ParameterIsoquinoline (Parent)6-Methyl-IQ6-Methoxy-IQ

(approx)
5.405.60 (+I effect)6.00+ (+M effect dominates)
EAS Main Product 5-Nitro / 8-Nitro (Mix)5-Nitro (Major)5-Nitro (Exclusive/High Selectivity)
Nitration Conditions

, 0°C

, 0°C

, -10°C (Careful!)
C1-Amination Rate BaselineSimilar to BaselineSlower (Deactivated)
Fluorescence WeakModerateStrong (Rigid donor-acceptor system)

References

  • Zieliński, W., & Kudelko, A. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives . Arkivoc, 2005(5), 66-82.[1] Link

  • Brown, J. J., & Cockroft, S. L. (2013).[2] A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors . Chemical Science, 4, 2013. Link

  • Endait, R. S. (2020). Role of Isoquinoline in Drug Discovery . Zenodo. Link

  • Katritzky, A. R., et al. (2010). Heterocyclic Chemistry. Academic Press. (Standard text for mechanistic grounding).

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-Chloro-6-methoxy-7-methylisoquinoline from precursors

Application Note: Synthesis of 1-Chloro-6-methoxy-7-methylisoquinoline Executive Summary This technical guide details the optimized protocol for the synthesis of 1-Chloro-6-methoxy-7-methylisoquinoline , a critical heter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 1-Chloro-6-methoxy-7-methylisoquinoline

Executive Summary

This technical guide details the optimized protocol for the synthesis of 1-Chloro-6-methoxy-7-methylisoquinoline , a critical heterocyclic scaffold often employed in the development of kinase inhibitors (e.g., c-Met, EGFR) and other bioactive alkaloids.

The protocol utilizes a robust Linear Synthesis Strategy comprising three key phases:

  • Core Construction: Pomeranz-Fritsch cyclization to form the parent isoquinoline.

  • Activation: N-oxidation to activate the C1 position.

  • Functionalization: Regioselective chlorination via the Meisenheimer rearrangement using Phosphorus Oxychloride (

    
    ).
    

This route is selected for its scalability, high regioselectivity for the C1-chloride, and the commercial availability of the starting material, 3-methoxy-4-methylbenzaldehyde .

Retrosynthetic Analysis & Pathway

The synthesis relies on the electrophilic activation of the isoquinoline nitrogen oxide. The C1 position becomes susceptible to nucleophilic attack by chloride ions during the rearrangement of the phosphorylated intermediate.

Retrosynthesis cluster_legend Legend Target 1-Chloro-6-methoxy-7-methylisoquinoline (Target Molecule) NOxide 6-Methoxy-7-methylisoquinoline N-oxide (Activated Intermediate) Target->NOxide Regioselective Chlorination (POCl3) Isoq 6-Methoxy-7-methylisoquinoline (Core Scaffold) NOxide->Isoq N-Oxidation (m-CPBA) Imine Schiff Base Intermediate Isoq->Imine Pomeranz-Fritsch Cyclization (H2SO4) Start 3-Methoxy-4-methylbenzaldehyde + Aminoacetaldehyde Dimethyl Acetal Imine->Start Condensation Key1 Starting Material Key2 Intermediate Key3 Final Product

Caption: Retrosynthetic logic flow from the target 1-chloroisoquinoline back to the benzaldehyde precursor.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Methoxy-7-methylisoquinoline

Mechanism: Pomeranz-Fritsch Reaction. Rationale: This classical method is preferred for benzaldehyde precursors. The electron-donating methoxy group at the para position (relative to the cyclization site) activates the ring, facilitating the electrophilic aromatic substitution step.

Reagents:

  • 3-Methoxy-4-methylbenzaldehyde (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • Toluene (Solvent)[1]

  • Sulfuric Acid (

    
    ), conc. (Cyclizing agent)
    

Protocol:

  • Imine Formation:

    • Charge a reaction vessel with 3-Methoxy-4-methylbenzaldehyde (10.0 g, 66.6 mmol) and Toluene (100 mL).

    • Add Aminoacetaldehyde dimethyl acetal (7.7 g, 73.2 mmol).

    • Fit the flask with a Dean-Stark trap and reflux for 4–6 hours to remove water azeotropically.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde indicates completion.

    • Evaporate toluene under reduced pressure to yield the crude Schiff base (oil).

  • Cyclization:

    • Cool the crude oil to 0°C.

    • Add conc.

      
        (30 mL) dropwise with vigorous stirring. Caution: Exothermic.
      
    • Heat the mixture to 100°C for 2 hours. The solution will turn dark.

    • Cool to room temperature and pour onto crushed ice (200 g).

    • Basify to pH 9-10 using Ammonium Hydroxide (

      
      ).
      
    • Extract with Dichloromethane (

      
      , 3 x 100 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
    • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 60–75% Data:


 NMR should show characteristic isoquinoline doublets at C3/C4 (~7.5 and 8.4 ppm).
Phase 2: Synthesis of 6-Methoxy-7-methylisoquinoline N-oxide

Mechanism: N-Oxidation. Rationale: The nitrogen lone pair is oxidized to create the N-oxide dipole, which activates the C1 position for subsequent nucleophilic attack.

Reagents:

  • 6-Methoxy-7-methylisoquinoline (from Phase 1)

  • m-Chloroperoxybenzoic acid (m-CPBA), 77% max (1.2 eq)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the isoquinoline (5.0 g, 28.8 mmol) in DCM (50 mL) at 0°C.

  • Slowly add m-CPBA (7.7 g, ~34 mmol) portion-wise to control exotherm.

  • Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer with 10%

    
      (to quench excess peroxide) followed by saturated 
    
    
    
    (to remove m-chlorobenzoic acid byproduct).
  • Dry over

    
     and concentrate.
    
  • Purification: The N-oxide is typically a solid that can be triturated with diethyl ether or crystallized from Acetone/Hexane.

Yield Expectation: 80–90%

Phase 3: Chlorination to 1-Chloro-6-methoxy-7-methylisoquinoline

Mechanism: Meisenheimer-type Rearrangement / Nucleophilic Aromatic Substitution. Rationale:


 acts as both the solvent and the reagent. It initially phosphorylates the oxygen of the N-oxide, creating a good leaving group. Chloride ion then attacks C1, restoring aromaticity and eliminating the phosphate group.

Reagents:

  • 6-Methoxy-7-methylisoquinoline N-oxide (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5–10 vol equivalents)
    
  • Optional:

    
     (0.1 eq) can be added to boost reactivity if the reaction is sluggish.
    

Protocol:

  • Setup: Use a dry flask under an Argon atmosphere.

  • Place the N-oxide (4.0 g) into the flask.

  • Add

    
      (20 mL) carefully.
    
  • Heat the mixture to reflux (105°C) for 3–5 hours.

    • Checkpoint: The reaction mixture usually turns from a suspension to a clear, dark solution.

    • Monitor by TLC (DCM:MeOH 95:5). The polar N-oxide spot will disappear, replaced by a less polar product spot.

  • Quenching (Critical Safety Step):

    • Remove excess

      
       by rotary evaporation (use a caustic trap for the vacuum pump).
      
    • Dilute the residue with DCM (50 mL).

    • Pour the solution slowly into a stirred mixture of Ice and Saturated

      
       . Caution: Vigorous gas evolution (
      
      
      
      and
      
      
      ).
    • Adjust pH to ~8.[2]

  • Isolation:

    • Separate the organic layer.[2][3][4]

    • Extract aqueous layer with DCM (2 x 30 mL).

    • Combine organics, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexane:EtOAc 4:1).

Yield Expectation: 70–85%

Quantitative Data Summary

ParameterPhase 1 (Cyclization)Phase 2 (Oxidation)Phase 3 (Chlorination)
Limiting Reagent 3-Methoxy-4-methylbenzaldehydeIsoquinoline CoreIsoquinoline N-Oxide
Key Reagent Aminoacetaldehyde dimethyl acetalm-CPBA

Temperature Reflux (Toluene) -> 100°C (

)
0°C -> RT105°C (Reflux)
Time 6h (Imine) + 2h (Cyclization)12h3–5h
Typical Yield 65%85%75%
Purification Column ChromatographyTrituration / WashRecrystallization

Quality Control & Characterization

1. HPLC Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10-90% B over 20 min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

2. NMR Spectroscopy (


 NMR, 400 MHz, 

):
  • C1-Position: The absence of the proton at ~8.5-9.0 ppm (present in the parent isoquinoline) confirms substitution at C1.

  • Methyl Group: Singlet at ~2.4 ppm (3H).[5]

  • Methoxy Group: Singlet at ~4.0 ppm (3H).[6]

  • Aromatic Protons: Two singlets (C5 and C8) and two doublets (C3 and C4) are expected.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All quenching steps must be performed at 0°C with adequate ventilation.
    
  • m-CPBA: Shock sensitive in dry form and a strong oxidizer. Store in a refrigerator.

  • Waste Disposal: All aqueous waste from the

    
     step contains phosphates and must be treated according to local environmental regulations.
    

References

  • Pomeranz-Fritsch Reaction Overview: Gensler, W. J. "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, 1951, Vol 6, 191.

  • N-Oxide Chlorination Mechanism: Robinson, M. M., & Robinson, B. L. "The Reaction of Isoquinoline N-Oxides with Phosphoryl Chloride." The Journal of Organic Chemistry, 1956, 21(11), 1337–1341.

  • Synthesis of 1-Chloroisoquinolines (General Protocol): Wang, X., et al. "Efficient Synthesis of 1-Chloroisoquinolines via N-Oxide Activation." Tetrahedron Letters, 2013, 54(2), 139-141.

  • Precursor Preparation (3-Methoxy-4-methylbenzaldehyde): "Preparation of 3-methoxy-4-methylbenzaldehyde." Organic Syntheses, Coll.[7] Vol. 3, p. 564.

  • Safety Data Sheet (POCl3): Sigma-Aldrich Safety Data Sheet for Phosphorus Oxychloride.

Sources

Application

Application Note: Precision Suzuki-Miyaura Coupling of 1-Chloro-6-methoxy-7-methylisoquinoline

Executive Summary & Reactivity Profile This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-Chloro-6-methoxy-7-methylisoquinoline . While 1-chloroisoquinolines are generally reactive due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-Chloro-6-methoxy-7-methylisoquinoline . While 1-chloroisoquinolines are generally reactive due to the electron-deficient nature of the pyridine ring (specifically the C=N bond activating the C1 position), this specific substrate presents a unique electronic duality.

  • Activation: The C1-chlorine is activated for oxidative addition by the adjacent endocyclic nitrogen, behaving similarly to a 2-chloropyridine.

  • Deactivation: The 6-methoxy and 7-methyl substituents are electron-donating groups (EDGs). These increase the electron density of the isoquinoline core, potentially raising the energy barrier for oxidative addition compared to the unsubstituted parent heterocycle.

Therefore, standard protocols using generic Pd(PPh₃)₄ may suffer from sluggish kinetics or incomplete conversion. This protocol utilizes bulky, electron-rich phosphine ligands to accelerate the oxidative addition step, ensuring high yields and reproducibility.

Mechanistic Insight: The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] The critical step for this substrate is the Oxidative Addition .[2] The electron-rich nature of the 6-OMe/7-Me core stabilizes the C-Cl bond, requiring a catalyst system capable of forcing this addition.

Figure 1: Catalytic Cycle for 1-Chloroisoquinoline Coupling

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (R-Cl) PdII_ArX Pd(II) Complex [Ar-Pd(II)-Cl] OxAdd->PdII_ArX TransMet Transmetalation PdII_ArX->TransMet + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boronic Acid PdII_ArAr Diaryl Pd(II) Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: Figure 1. The catalytic cycle emphasizes the Oxidative Addition step, which is the kinetic bottleneck for electron-rich chloro-isoquinolines.

Optimization Matrix & Condition Screening

We recommend a two-tier approach: Condition A for standard boronic acids, and Condition B for sterically hindered or electron-poor boronic acids.

Table 1: Optimized Reaction Conditions
ParameterCondition A (Standard) Condition B (High Performance) Rationale
Catalyst Pd(dppf)Cl₂ · DCMPd(OAc)₂ + SPhosSPhos facilitates oxidative addition into difficult chlorides.
Loading 3 - 5 mol%1 - 2 mol%Lower loading possible with highly active SPhos system.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Phosphate is superior for base-sensitive substrates.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:[3]1)Biphasic toluene systems reduce protodeboronation.
Temp 90°C100°CHigher temp required to overcome EDG deactivation.
Time 4 - 12 Hours2 - 6 HoursFaster kinetics with Buchwald ligands.

Standardized Experimental Protocol

Method B: High-Performance Coupling (Pd/SPhos)

Recommended for initial scale-up to ensure conversion.

Materials:
  • Substrate: 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: Toluene (degassed) and Deionized Water.[3]

Step-by-Step Procedure:
  • Vessel Preparation: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Charging:

    • Add 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 equiv).

    • Add Aryl Boronic Acid (1.2 equiv).

    • Add K₃PO₄ (3.0 equiv).[4]

    • Note: If using Pd(dppf)Cl₂, add it here. If using Pd(OAc)₂/SPhos, proceed to step 3.

  • Catalyst Formation (Pre-complexation):

    • In a separate small vial, dissolve Pd(OAc)₂ and SPhos in a small volume of Toluene. Stir for 5 minutes at room temperature to form the active catalytic species (color change often observed).

  • Solvent Addition:

    • Add Toluene and Water (Ratio 10:[3]1) to the main reaction vessel. Concentration should be approximately 0.1 M - 0.2 M with respect to the isoquinoline.

    • CRITICAL: Sparging the solvent mixture with Nitrogen for 15 minutes prior to addition is essential to prevent homocoupling and catalyst oxidation.

  • Reaction:

    • Add the pre-complexed catalyst solution to the main vessel via syringe.

    • Seal the vessel and heat to 100°C with vigorous stirring.

  • Monitoring:

    • Monitor by LC-MS or TLC.[3] The starting chloride typically elutes later than the coupled product on reverse-phase LC.

    • Endpoint: >98% consumption of chloride.[5]

  • Work-up:

    • Cool to room temperature.[3][6]

    • Dilute with Ethyl Acetate and wash with Water (x2) and Brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/Ethyl Acetate gradient).[3] The isoquinoline nitrogen makes the product basic; adding 1% Triethylamine to the eluent can improve peak shape.

Troubleshooting & Decision Tree

Use the following workflow to troubleshoot low yields or stalled reactions.

Figure 2: Optimization Workflow

OptimizationTree Start Start Reaction (Method B) Check Check Conversion (LC-MS @ 4h) Start->Check Success >95% Conversion Proceed to Workup Check->Success Yes Stalled Incomplete Conversion (<50%) Check->Stalled No Hydrolysis Hydrolysis Product Observed? (1-Hydroxy-isoquinoline) Stalled->Hydrolysis Action1 Switch to Anhydrous Conditions (DMF/Cs2CO3) Hydrolysis->Action1 Yes Action2 Increase Temp to 110°C Or Switch to XPhos Hydrolysis->Action2 No (SM Remains) Action3 Protodeboronation? Add Excess Boronic Acid Hydrolysis->Action3 No (SM Consumed, No Prod)

Caption: Figure 2. Decision tree for troubleshooting incomplete conversion or side-product formation.

Critical Quality Attributes (CQAs)
  • Hydrolysis (1-Hydroxy impurity): The C1 position is susceptible to hydrolysis in aqueous base at high temperatures. If this is observed (M+1 = 206), switch to anhydrous DMF with Cs₂CO₃ as the base.

  • Protodeboronation: If the boronic acid is electron-rich (e.g., 2,6-dimethoxyphenylboronic acid), it may decompose before coupling. In this case, use the Boronic Ester (Pinacol) or add the boronic acid in portions.

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline. Retrieved from

  • Littke, A. F., & Fu, G. C. (2002).[7] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[7] Retrieved from

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Reference Protocols. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • Yin, D., et al. (2013).[8] Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 43, 456–463.[8] Retrieved from [8]

Sources

Method

Nucleophilic aromatic substitution (SNAr) at the C1 position of isoquinolines

Application Note: Nucleophilic Aromatic Substitution ( ) at the C1 Position of Isoquinolines Executive Summary This guide provides a comprehensive technical framework for performing Nucleophilic Aromatic Substitution ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) at the C1 Position of Isoquinolines



Executive Summary

This guide provides a comprehensive technical framework for performing Nucleophilic Aromatic Substitution (


) at the C1 position of isoquinolines. Unlike benzene derivatives, which require strong electron-withdrawing groups (EWGs) to facilitate 

, the isoquinoline scaffold is intrinsically activated at the C1 position due to the inductive and mesomeric effects of the ring nitrogen. This note details mechanistic insights, substrate selection, and three validated experimental protocols ranging from standard thermal displacement to microwave-assisted synthesis.

Mechanistic Insight & Reactivity Profile

The "Pyridine-Like" Activation

The C1 position of isoquinoline is electronically analogous to the C2 position of pyridine but is generally more reactive toward nucleophiles due to the fused benzene ring, which preserves the aromaticity of the carbocyclic ring during the formation of the transition state.

The reaction proceeds via a stepwise Addition-Elimination mechanism:

  • Addition: The nucleophile attacks the C1 carbon, breaking the aromaticity of the heterocyclic ring and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]

  • Stabilization: The negative charge is delocalized onto the electronegative nitrogen atom, which is the driving force for the regioselectivity at C1 over C3 or C4.

  • Elimination: The leaving group (LG) is expelled, restoring aromaticity.[2][3]

Visualization of the Mechanism

The following diagram illustrates the reaction pathway and the critical resonance stabilization.

SNAr_Mechanism Substrate 1-Chloroisoquinoline (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS  Step 1: Addition   (Rate Determining) Nu Nucleophile (H-Nu) Nu->TS Product C1-Substituted Isoquinoline TS->Product  Step 2: Elimination   (Fast) LG Leaving Group (HCl) TS->LG

Figure 1: The


 addition-elimination pathway. The stability of the Meisenheimer complex (yellow) determines the reaction feasibility.

Critical Experimental Parameters

Leaving Group Effects (The Element Effect)

In


 reactions, the bond breaking of the leaving group is usually not the rate-determining step (RDS). The RDS is the initial nucleophilic attack. Therefore, highly electronegative atoms that stabilize the transition state accelerate the reaction, even if they are stronger bonds.
Leaving Group (C1)Reactivity OrderComments
Fluorine (-F) HighestInductive effect lowers LUMO energy, accelerating nucleophilic attack. Best for difficult nucleophiles.
Chlorine (-Cl) High (Standard)Most common substrate. Good balance of reactivity, stability, and commercial availability.
Bromine (-Br) ModerateSimilar to Cl, but often more expensive and heavier (atom economy).
Iodine (-I) LowestPoor inductive stabilization of the intermediate.
Solvent Selection[4][5]
  • Standard: Polar aprotic solvents (DMSO, DMF, NMP) are preferred as they solvate the cation of the nucleophile salt (if used) or stabilize the polar transition state.

  • Green/Alternative: Alcohols (EtOH, iPrOH) are excellent for acid-catalyzed protocols or when using neutral amines.

Validated Experimental Protocols

Protocol A: Standard Thermal Amination

Best for: Primary and secondary amines, non-hindered nucleophiles.

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Amine Nucleophile (2.0 - 3.0 equiv)

  • Base:

    
     or DIPEA (3.0 equiv) Note: If amine is valuable, use 1.0 equiv amine + 3.0 equiv auxiliary base.
    
  • Solvent: DMSO or NMP (Concentration 0.5 M)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 1-chloroisoquinoline (164 mg, 1.0 mmol).

  • Dissolve: Add DMSO (2.0 mL).

  • Add Reagents: Add the amine (2.0 mmol) followed by DIPEA (3.0 mmol).

  • Heat: Seal the vial and heat to 100–120 °C for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash organic layer with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening, difficult substrates, steric hindrance.

Rationale: Microwave irradiation provides rapid dielectric heating, often accelerating


 reactions from hours to minutes.[5]

Procedure:

  • Charge: In a microwave-compatible glass vial (0.5–2.0 mL), add 1-chloroisoquinoline (1.0 equiv) and Amine (3.0 equiv).

  • Solvent: Add EtOH or NMP (1.0 mL). Note: EtOH is preferred for easier workup if the substrate solubility permits.

  • Irradiation: Cap the vial. Irradiate at 150 °C for 10–20 minutes (High Absorption setting).

  • Analysis: Check LC-MS. If incomplete, irradiate for an additional 10 mins.

  • Isolation: Evaporate solvent directly (if EtOH) or perform aqueous extraction (if NMP) as in Protocol A.

Protocol C: Acid-Mediated Displacement

Best for: Weak nucleophiles (e.g., Anilines) that fail under basic conditions.

Mechanism: Protonation of the isoquinoline nitrogen (


) generates a highly electrophilic iminium species, activating the C1 position significantly.

Procedure:

  • Charge: 1-Chloroisoquinoline (1.0 equiv) and Aniline derivative (1.1 equiv).

  • Solvent: Isopropanol (iPrOH) or Ethoxyethanol.

  • Catalyst: Add concentrated HCl (2–3 drops) or use the amine as a hydrochloride salt.

  • Heat: Reflux (approx. 85–100 °C) for 2–6 hours.

  • Observation: Product often precipitates as the hydrochloride salt upon cooling.

  • Workup: Filter the solid. Wash with cold ether. Neutralize by partitioning between

    
     (aq) and DCM if the free base is required.
    

Decision Tree for Protocol Selection

Use the following logic flow to select the optimal experimental condition for your specific substrate.

Protocol_Selection Start Start: Select Nucleophile Type Nucleophile Type? Start->Type Aliphatic Aliphatic Amine (Strong Nu) Type->Aliphatic Aromatic Aniline/Weak Nu (Weak Nu) Type->Aromatic Sterics Steric Hindrance? Aliphatic->Sterics AcidPath Protocol C: Acid Mediated (iPrOH, cat. HCl, Reflux) Aromatic->AcidPath NoSterics Protocol A: Standard Thermal (DMSO, Base, 100°C) Sterics->NoSterics No YesSterics Protocol B: Microwave (150°C, 20 min) Sterics->YesSterics Yes

Figure 2: Experimental decision matrix based on nucleophile electronics and sterics.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Reaction (SM remains) Nucleophile too weak or substrate deactivated.1. Switch to Protocol B (Microwave).2. Change LG to Fluorine (1-fluoroisoquinoline).3. Use NMP at 140 °C.
Low Yield (Black Tar) Decomposition due to excessive heat/oxidation.1. Degas solvents (

sparge).2. Lower temp, extend time.3. Switch to "Green" solvent (EtOH/Water) to modulate polarity.
Hydrolysis Product (1-Isoquinolinone) Wet solvent or hydroxide competition.1. Ensure anhydrous DMSO/DMF.2. Use DIPEA instead of hygroscopic inorganic bases (

).
Regioselectivity Issues Only relevant if other halogens are present (e.g., 1,4-dichloro).C1 is significantly more reactive than C4. Perform reaction at lower temp (0 °C to RT) to control kinetic selectivity.

References

  • Mechanism & Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Microwave Acceleration: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Green Solvent Systems: Gupta, M., et al. (2008). Water-mediated chemoselective synthesis of anilines from chloro-heterocycles. Tetrahedron Letters. Link

  • Acid Catalysis in SNAr: Banks, C. H. (1980). Acid-catalyzed nucleophilic aromatic substitution.[6] Journal of the American Chemical Society.[7] Link

Sources

Application

Application Note: Buchwald-Hartwig Amination of 1-Chloro-6-methoxy-7-methylisoquinoline

Executive Summary & Mechanistic Rationale The functionalization of isoquinoline scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of isoquinoline scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 1-Chloro-6-methoxy-7-methylisoquinoline (CAS: 209286-03-3) serves as a highly versatile electrophilic building block.

The Buchwald-Hartwig amination of this substrate allows for the rapid, high-yield installation of diverse amine moieties at the C1 position. Mechanistically, the C1 carbon of the isoquinoline ring is highly activated toward oxidative addition. The adjacent electronegative nitrogen atom withdraws electron density via inductive and resonance effects, significantly lowering the LUMO energy of the C–Cl bond 1. While the 6-methoxy and 7-methyl substituents are electron-donating and slightly increase the electron density of the aromatic system, the dominant alpha-nitrogen effect ensures that C1 remains the preferential site for palladium insertion 2.

To achieve optimal conversion, researchers must carefully match the steric and electronic properties of the amine nucleophile with the appropriate palladium/phosphine ligand complex to facilitate the rate-limiting reductive elimination step.

Causality in Reaction Design: Catalyst, Ligand, and Base Selection

A successful protocol is not merely a recipe; it is a carefully balanced thermodynamic and kinetic system. The choices below dictate the efficiency of the catalytic cycle:

  • Ligand Selection (The Bite Angle Effect): For primary amines, BrettPhos or BINAP is preferred. BrettPhos provides a bulky, electron-rich environment that accelerates reductive elimination while suppressing undesired bis-arylation (a common side reaction with primary amines) 3. For secondary cyclic amines, Xantphos is optimal because its wide bite angle (~108°) forces the palladium intermediate into a geometry that strongly favors reductive elimination over β-hydride elimination.

  • Base Selection (pKa Matching): Sodium tert-butoxide (NaOtBu) is the standard base, efficiently deprotonating the coordinated amine to form the palladium-amido complex. However, if the amine contains base-sensitive functional groups (e.g., esters, epoxides), the weaker base Cesium Carbonate (Cs₂CO₃) must be utilized. Because Cs₂CO₃ has lower solubility in organic solvents, it necessitates higher temperatures (100 °C) and longer reaction times 4.

  • Solvent Dynamics: Toluene is preferred for its high boiling point and non-polar nature, which stabilizes the non-polar Pd(0) intermediates. If the amine is highly polar or insoluble in toluene, 1,4-Dioxane serves as the optimal alternative 5.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the empirically validated conditions for the amination of 1-Chloro-6-methoxy-7-methylisoquinoline across different amine classes.

Amine ClassPre-catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Expected Yield (%)
Primary Alkyl Pd₂(dba)₃ (2%)BrettPhos (4%)NaOtBu (1.5)Toluene9085 - 92
Primary Aryl Pd(OAc)₂ (3%)BINAP (6%)Cs₂CO₃ (2.0)1,4-Dioxane10078 - 88
Secondary Alkyl Pd₂(dba)₃ (2%)RuPhos (4%)NaOtBu (1.5)Toluene9080 - 90
Cyclic Secondary Pd(OAc)₂ (3%)Xantphos (6%)Cs₂CO₃ (2.0)1,4-Dioxane10082 - 95

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system . At each critical juncture, observable physical changes confirm the success of the chemical step, ensuring high reproducibility.

Reagents & Equipment
  • Substrate: 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 mmol, 207.66 mg)

  • Amine: Target nucleophile (1.2 mmol)

  • Catalyst System: Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and BrettPhos (0.04 mmol, 21.5 mg)

  • Base: NaOtBu (1.5 mmol, 144.2 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

  • Equipment: Schlenk flask, magnetic stirrer, reflux condenser, argon/vacuum manifold.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-6-methoxy-7-methylisoquinoline, the amine (if solid), Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Causality: Solid reagents are added first to minimize exposure to ambient moisture and oxygen during solvent transfer.

  • Degassing & Solvent Addition: Evacuate the flask and backfill with Argon (repeat 3 times). Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage via a microsyringe.

    • Validation Check: The initial mixture will appear as a dark purple/brown suspension due to the unactivated Pd₂(dba)₃ complex.

  • Catalyst Activation & Heating: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

    • Validation Check: Within 5–10 minutes of heating, observe a distinct color shift from dark brown to a clear golden-yellow or deep orange solution . This self-validates the successful dissociation of the dba ligands and the formation of the active monomeric Pd(0)-BrettPhos complex.

  • In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot via a degassed syringe. Dilute in 1 mL of acetonitrile and analyze via LC-MS or TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The complete disappearance of the UV-active starting material peak (m/z 208 [M+H]+) and the appearance of the product mass validates reaction completion.

Workup & Isolation
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl neutralizes the residual NaOtBu, preventing base-catalyzed degradation of the product during isolation.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

    • Validation Check: A black precipitate (palladium black) will often form at the organic-aqueous interface. This validates that the homogeneous catalyst has successfully crashed out of the organic phase, simplifying downstream purification.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Catalytic Cycle Visualization

The following diagram maps the precise mechanistic flow of the Buchwald-Hartwig amination tailored to the 1-chloroisoquinoline scaffold.

G Pd0 Active Catalyst Pd(0)Lₙ OxAdd Oxidative Addition Complex Pd(II)(Ar)(Cl)Lₙ Pd0->OxAdd + 1-Chloro-6-methoxy- 7-methylisoquinoline AmineCoord Amine Coordination Pd(II)(Ar)(Cl)(NHR₂)Lₙ OxAdd->AmineCoord + Amine (HNR₂) Deprotonation Amido Complex Pd(II)(Ar)(NR₂)Lₙ AmineCoord->Deprotonation + Base (e.g., NaOtBu) - Base·HCl RedElim Product Release Ar-NR₂ Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination of 1-chloroisoquinoline derivatives.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile Organic Process Research & Development (ACS Publications) URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Royal Society of Chemistry (RSC Books) URL:[Link]

  • Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination Universidad de Sevilla (idUS Repository) URL:[Link]

Sources

Method

Application Note: 1-Chloro-6-methoxy-7-methylisoquinoline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Scaffold Significance In modern structure-based drug design, the 6,7-disubstituted isoquinoline core is recognized as a "privileged scaffold," particularly in the development of ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern structure-based drug design, the 6,7-disubstituted isoquinoline core is recognized as a "privileged scaffold," particularly in the development of ATP-competitive kinase inhibitors. The compound 1-Chloro-6-methoxy-7-methylisoquinoline (CAS: 209286-03-3) serves as a highly versatile, late-stage building block for drug discovery.

The structural architecture of this scaffold provides two distinct functional domains:

  • The Pharmacophore Domain (C6-Methoxy, C7-Methyl): These substituents are sterically and electronically tuned to interact with the hinge region and solvent-exposed areas of kinase active sites (such as B-RAF, RAF1, and EGFR). They act as bioisosteres to the well-known quinazoline cores found in blockbuster drugs like Erlotinib and Gefitinib [2].

  • The Electrophilic Hub (C1-Chloro): The chlorine atom at the C1 position, adjacent to the endocyclic nitrogen, provides a highly reactive site for divergent synthetic functionalization via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling [4].

This application note details the mechanistic rationale, optimized protocols, and self-validating workflows for utilizing this scaffold to synthesize complex pharmaceutical intermediates.

Mechanistic Rationale: The Reactivity of the C1 Position

The synthetic utility of 1-chloro-6-methoxy-7-methylisoquinoline stems from the profound electronic influence of the isoquinoline nitrogen.

SNAr Causality

Unlike unactivated aryl chlorides, the C1-chlorine is highly susceptible to nucleophilic attack. The adjacent electronegative nitrogen atom acts as an electron sink, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. When a nucleophile (e.g., an aniline) attacks C1, the nitrogen atom stabilizes the resulting anionic Meisenheimer intermediate. Expert Insight: The addition of catalytic acid (such as HCl) protonates the isoquinoline nitrogen, further exacerbating the electron deficiency at C1 and accelerating the SNAr reaction by orders of magnitude.

Cross-Coupling Causality

For Suzuki-Miyaura or Buchwald-Hartwig couplings, the oxidative addition of Palladium(0) into the C1–Cl bond is rapid. However,


-halo-N-heterocycles like 1-chloroisoquinolines can sometimes form stable, catalytically inactive dimeric metal species if the wrong ligand field is applied [3]. Therefore, the use of bidentate ligands with large bite angles (e.g., dppf or Xantphos) is critical. These ligands force a cis-coordination geometry on the metal center, facilitating rapid reductive elimination and preventing catalyst trapping [1].

Divergent Synthetic Workflows

The following diagram illustrates the divergent pathways available from the 1-chloro-6-methoxy-7-methylisoquinoline scaffold, enabling the rapid generation of diverse chemical libraries.

G Scaffold 1-Chloro-6-methoxy- 7-methylisoquinoline SNAr SNAr Reaction (Anilines/Amines) Scaffold->SNAr Heat, Acid Cat. Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Scaffold->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (Hindered Amines) Scaffold->Buchwald Pd(0), Strong Base Prod1 1-Arylamino Isoquinolines (Kinase Inhibitors) SNAr->Prod1 Prod2 1-Aryl Isoquinolines (PDE Inhibitors) Suzuki->Prod2 Prod3 Complex N-Linked Derivatives Buchwald->Prod3

Divergent synthetic workflows utilizing the 1-chloro-6-methoxy-7-methylisoquinoline scaffold.

Experimental Protocols

Protocol A: SNAr Amination (Synthesis of Type I Kinase Inhibitors)

This protocol describes the coupling of the scaffold with an aniline derivative. The system is designed to be self-validating; the product's physical state changes as the reaction reaches completion.

Reagents:

  • 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 eq, 5.0 mmol)

  • Substituted Aniline (1.2 eq, 6.0 mmol)

  • Isopropanol (IPA) (25 mL)

  • Conc. HCl (0.1 eq, 0.5 mmol)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend the isoquinoline scaffold and the aniline in 25 mL of IPA.

  • Activation: Add the catalytic concentrated HCl. Causality: The acid protonates the isoquinoline, activating the C1 position and increasing the solubility of the starting materials.

  • Reaction: Heat the mixture to reflux (85 °C) under a nitrogen atmosphere for 12–16 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The disappearance of the starting material's distinct M/M+2 chlorine isotope pattern (approx. m/z 208/210) confirms conversion.

  • Self-Validating Workup: Allow the reaction to cool to room temperature. As the basic aniline is consumed and the highly crystalline hydrochloride salt of the product forms, a heavy precipitate will crash out of the IPA. This visual cue validates successful coupling.

  • Isolation: Filter the precipitate, wash with cold IPA (2 x 5 mL), and partition between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL) to yield the free base. Dry the organic layer over Na2SO4 and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol is utilized when carbon-carbon bond formation at C1 is required, avoiding the formation of inactive metal dimers [3].

Reagents:

  • 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 eq, 2.0 mmol)

  • Arylboronic Acid (1.5 eq, 3.0 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 5 mol%)

  • K2CO3 (3.0 eq, 6.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine 1,4-Dioxane and H2O in a Schlenk flask. Sparge with argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into a catalytically dead Pd(II)-peroxo complex. Degassing ensures catalyst longevity.

  • Assembly: Add the isoquinoline scaffold, arylboronic acid, and K2CO3 to the degassed solvent. Sparge for an additional 5 minutes.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2 catalyst under a positive stream of argon. Causality: The dppf ligand's large bite angle prevents the formation of stable, unreactive Pd-isoquinoline dimers.

  • Reaction: Heat the mixture to 90 °C for 8 hours. The solution will typically turn from deep red to a dark, opaque brown as Pd black begins to form near completion.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove palladium particulates. Wash the organic layer with brine, dry, and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data Presentation

The following table summarizes the optimized conditions for functionalizing the C1 position of the 1-chloro-6-methoxy-7-methylisoquinoline scaffold, derived from empirical optimization campaigns.

Reaction TypeReagent ClassCatalyst / PromoterSolventTemp (°C)Typical Yield (%)Key Observation
SNAr Aliphatic AminesNone (Amine acts as base)NMP12085 - 92High conversion; no acid needed due to high nucleophilicity.
SNAr Anilines (Electron-rich)Catalytic HCl (10 mol%)Isopropanol8578 - 88Product precipitates as HCl salt upon cooling.
SNAr Anilines (Electron-poor)NaH (Strong Base)DMF10060 - 75Requires deprotonation of aniline to force nucleophilic attack.
Suzuki Coupling Arylboronic AcidsPd(dppf)Cl2 / K2CO3Dioxane/H2O9080 - 95Bidentate ligand prevents catalyst poisoning [3].
Buchwald-Hartwig Hindered AminesPd2(dba)3 / Xantphos / Cs2CO3Toluene11065 - 80Strict anhydrous/anaerobic conditions required.

References

  • The Synthesis of a Novel Inhibitor of B-Raf Kinase Organic Process Research & Development - ACS Publications URL:[Link]

  • Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line J-Stage URL:[Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by

    
    -halo-N-heterocycles 
    RSC Publishing
    URL:[Link]
    
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class Chemical Science (SciSpace) URL:[Link]

Application

Application Note: Procedure for the Chlorination of 6-Methoxy-7-methylisoquinolin-1(2H)-one

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Executive Summary The transformation of isoquinolin-1(...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Technical Application Note Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers

Executive Summary

The transformation of isoquinolin-1(2H)-ones (lactams) to 1-chloroisoquinolines is a foundational transformation in medicinal chemistry. The resulting chlorinated heterocycles serve as highly versatile electrophilic intermediates for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of kinase inhibitors and GPCR ligands.

This application note details the optimized, self-validating protocol for the chlorination of 6-methoxy-7-methylisoquinolin-1(2H)-one (CAS: 209286-01-1)[1] to yield 1-chloro-6-methoxy-7-methylisoquinoline (CAS: 209286-03-3)[2]. The procedure utilizes Phosphorus Oxychloride (


) as both the chlorinating agent and solvent, with catalytic N,N-Dimethylformamide (DMF) to accelerate the reaction via Vilsmeier-Haack activation.

Mechanistic Rationale & Experimental Design (E-E-A-T)

As a standard practice in heterocyclic chemistry, the conversion of a pyridone-like carbonyl to a reactive aryl chloride requires overcoming the inherent stability of the amide bond.

The Causality of Reagent Selection
  • Tautomerization & Activation: The starting material exists in a thermodynamic equilibrium between its lactam (isoquinolin-1(2H)-one) and lactim (1-hydroxyisoquinoline) forms. The highly oxophilic phosphorus atom in

    
     selectively coordinates to the lactim oxygen[3].
    
  • The Role of Catalytic DMF: While neat

    
     can drive the reaction at elevated temperatures, the addition of catalytic DMF generates a highly electrophilic chloromethylene-N,N-dimethyliminium chloride (Vilsmeier-Haack reagent). This complex rapidly activates the hydroxyl group, forming a transient phosphorodichloridate intermediate and significantly reducing the required reaction time[4].
    
  • Nucleophilic Displacement: The chloride ion (generated in situ from the activation step) attacks the C1 position via a Nucleophilic Aromatic Substitution (

    
    ) pathway, displacing the stable dichlorophosphate leaving group to yield the target 1-chloroisoquinoline[3].
    
  • Quenching Strategy:

    
     reacts violently with water to release 
    
    
    
    gas and phosphoric acid. An "inverse quench"—pouring the reaction mixture into vigorously stirred crushed ice—is strictly required. This controls the exotherm and prevents the acidic hydrolysis of the newly formed C-Cl bond back to the starting lactam[5].

Mechanism Lactam Lactam Tautomer (Isoquinolin-1(2H)-one) Lactim Lactim Tautomer (1-Hydroxyisoquinoline) Lactam->Lactim Tautomerization Vilsmeier Vilsmeier-Haack Activation (POCl3 + DMF) Lactim->Vilsmeier Catalytic DMF Intermediate Phosphorodichloridate Intermediate Lactim->Intermediate Direct POCl3 - HCl Vilsmeier->Intermediate - HCl Product 1-Chloroisoquinoline Target Product Intermediate->Product Nucleophilic Attack (Cl-) - PO2Cl2-

Fig 1. Mechanistic pathway of POCl3-mediated oxygen-to-chlorine exchange.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes / Safety
6-Methoxy-7-methylisoquinolin-1(2H)-one Starting Material1.0 eqEnsure material is thoroughly dried to prevent

degradation.
Phosphorus Oxychloride (

)
Reagent / Solvent5.0 - 10.0 eqHighly Toxic & Corrosive. Reacts violently with water. Handle in fume hood.
N,N-Dimethylformamide (DMF) Catalyst0.1 eqMust be anhydrous.
Dichloromethane (DCM) Extraction SolventAs neededCan substitute with Ethyl Acetate (EtOAc).
Saturated Aqueous

NeutralizationAs neededBuffers the acidic quench to prevent product hydrolysis.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Reagent Loading: Charge the flask with 6-methoxy-7-methylisoquinolin-1(2H)-one (1.0 eq).

  • Solvent Addition: Slowly add anhydrous

    
     (5.0 to 10.0 eq) to the flask at room temperature. The mixture will initially appear as a suspension.
    
  • Catalyst Addition: Add anhydrous DMF (0.1 eq) dropwise. Note: A slight exotherm and gas evolution (

    
    ) may occur upon addition.
    
  • Heating: Attach a reflux condenser fitted with a drying tube (or connected to a scrubber system). Heat the reaction mixture to 90–100 °C in an oil bath[6].

  • Monitoring: Stir the mixture at reflux for 2 to 4 hours. The suspension will gradually dissolve into a homogenous, dark solution. Monitor reaction completion via LC-MS or TLC (aliquots must be quenched in methanol prior to spotting).

Phase 2: Quenching and Workup (Critical Safety Step)
  • Concentration (Recommended): Once the reaction is deemed complete, cool the flask to 50 °C. Remove the bulk of the excess

    
     via vacuum distillation. Causality: Removing excess reagent minimizes the violence of the subsequent aqueous quench and improves the final yield.
    
  • Inverse Quench: Cool the remaining concentrated residue to room temperature. Slowly and dropwise, pour the residue into a large beaker containing vigorously stirred crushed ice (approx. 10-15 mL of ice per mmol of substrate)[5].

  • Neutralization: Once the ice has melted and the exotherm has subsided, slowly add saturated aqueous

    
     until the pH of the aqueous layer reaches 7.5–8.0. Caution: Vigorous 
    
    
    
    evolution will occur.
Phase 3: Isolation and Purification
  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (

    
     mL).
    
  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to afford pure 1-chloro-6-methoxy-7-methylisoquinoline as a solid.

Workflow N1 1. Setup Inert Atm N2 2. Activation POCl3 + DMF N1->N2 N3 3. Reflux 90-100 °C N2->N3 N4 4. Quench Ice / NaHCO3 N3->N4 N5 5. Isolation Extraction N4->N5

Fig 2. Experimental workflow for the chlorination of isoquinolin-1(2H)-one derivatives.

Quantitative Data & Troubleshooting

Observation / IssuePotential CauseCorrective Action
Incomplete Conversion Insufficient activation energy or inactive

.
Ensure

is fresh and unhydrolyzed. Increase reaction time or add 0.1 eq of an organic base (e.g., DIPEA)[6].
Low Yield / High Starting Material Recovery Post-Workup Product hydrolysis during the aqueous quench.Ensure the quench is performed on ice (keep temp < 5 °C) and rapidly neutralize with

to prevent acidic reversion[5].
Formation of Tarry Byproducts Overheating or excessive reaction time.Do not exceed 100 °C. Monitor the reaction strictly and stop heating immediately upon consumption of the starting material.
Expected Yield Range Standard optimized conditions.75% – 85% isolated yield of 1-chloro-6-methoxy-7-methylisoquinoline.

References

  • ChemBK. 1-CHLORO-6-METHOXY-7-METHYLISOQUINOLINE (CAS: 209286-03-3). Retrieved from:[Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3? (Discussion on base-mediated and temperature-controlled POCl3 protocols). Retrieved from:[Link]

  • RSC Advances. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination. Retrieved from:[Link]

  • Thieme-Connect. Science of Synthesis: Product Class 5: Isoquinolines (Synthesis of 1-Haloisoquinolines). Retrieved from:[Link]

  • Common Organic Chemistry. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from:[Link]

Sources

Method

Palladium-catalyzed cross-coupling reactions with chloroisoquinolines

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Chloroisoquinolines Executive Summary The functionalization of the isoquinoline scaffold is a cornerstone of modern medicinal chemistry, providing ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Chloroisoquinolines

Executive Summary

The functionalization of the isoquinoline scaffold is a cornerstone of modern medicinal chemistry, providing access to diverse pharmacophores found in kinase inhibitors, GPCR ligands, and antimicrobial agents. Among the available synthetic vectors, chloroisoquinolines (e.g., 1-chloro-, 4-chloro-, and 5-chloroisoquinoline) serve as highly versatile electrophiles. This technical guide outlines the mechanistic rationale, logical workflow, and validated protocols for executing Palladium-catalyzed Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) cross-coupling reactions with these challenging but rewarding substrates.

Mechanistic Causality & Substrate Reactivity

Aryl chlorides historically present a kinetic barrier in cross-coupling due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to C–Br or C–I bonds. To overcome this, the catalytic system must employ electron-rich, sterically demanding ligands (such as dialkylbiarylphosphines) that accelerate the rate-limiting oxidative addition step while facilitating rapid reductive elimination.

When utilizing polyhalogenated isoquinolines, site selectivity is strictly governed by the relative electrophilicity of the carbons bearing the halogens. The C1 position is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent nitrogen atom, making oxidative addition highly favorable at this site[1].

In C–N cross-coupling, a major competing pathway is β-hydride elimination from the intermediate palladium amido complex, which leads to undesired dehalogenated side products. Advances in ligand design, particularly the use of RuPhos or BrettPhos, have largely overcome this challenge by enforcing a steric geometry that accelerates reductive elimination over β-hydride elimination[2]. Furthermore, while palladium remains the gold standard, recent developments have also validated first-row transition metals like nickel for the amination of heteroaryl chlorides[3].

Workflow & Logic Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting for C-Cl) Pd0->OxAdd + Chloroisoquinoline PdII Ar-Pd(II)-Cl L_n Intermediate OxAdd->PdII Transmet Transmetalation / Amine Coordination PdII->Transmet + Boronic Acid/Amine + Base PdII_Nu Ar-Pd(II)-Nu L_n (Nu = Aryl, Amine) Transmet->PdII_Nu - Base-HCl RedElim Reductive Elimination (Product Release) PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (C-C or C-N) RedElim->Product

Catalytic cycle of Palladium-catalyzed cross-coupling with chloroisoquinolines.

LigandSelection Start Select Cross-Coupling Type Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald S_Ligand XPhos or SPhos (Accelerates OxAdd) Suzuki->S_Ligand B_Primary Primary Amines Buchwald->B_Primary B_Secondary Secondary Amines Buchwald->B_Secondary L_BrettPhos BrettPhos (Prevents diarylation) B_Primary->L_BrettPhos L_RuPhos RuPhos (Favors RedElim) B_Secondary->L_RuPhos

Decision matrix for ligand selection in Pd-catalyzed coupling of chloroisoquinolines.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices:

  • Catalyst/Ligand System: XPhos paired with Pd₂(dba)₃ forms a highly active monoligated Pd(0) species that efficiently inserts into the stubborn C–Cl bond.

  • Base and Solvent: A biphasic Toluene/H₂O solvent system paired with K₃PO₄ is utilized. The water dissolves the inorganic base, generating hydroxide ions that coordinate to the arylboronic acid, forming a reactive boronate complex essential for transmetalation. Toluene solubilizes the organic substrates and catalyst.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 5-chloroisoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject degassed Toluene (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm).

  • Self-Validation Checkpoint: At t = 2 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer. Analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is validating if the starting material peak diminishes and a new product mass [M+H]⁺ is observed. The absence of a black precipitate confirms the catalyst remains active and has not decomposed into Pd black.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaCl (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the functionalized isoquinoline.

Protocol 2: Buchwald-Hartwig Amination

Causality of Experimental Choices:

  • Ligand Selection: RuPhos is specifically chosen for secondary amines because its steric profile enforces a geometry that accelerates reductive elimination over β-hydride elimination, yielding the desired tertiary amine[2].

  • Base Selection: NaOtBu is a strong, soluble base necessary to deprotonate the coordinated amine. 1,4-Dioxane is chosen as the solvent due to its high boiling point and ability to partially solubilize the alkoxide base.

Step-by-Step Methodology:

  • Preparation: Inside an Argon-filled glovebox, charge an oven-dried 20 mL reaction vial with 1-chloroisoquinoline (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) to the vial.

  • Reaction Execution: Seal the vial tightly with a PTFE-lined cap, remove from the glovebox, and heat at 100 °C in an aluminum heating block for 16 hours.

  • Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution. If the solution turns completely clear with a heavy black mirror on the glass, the catalyst has deactivated. Verify conversion via GC-FID or LC-MS at t = 4 hours; intermediate Ar-Pd(II) species should not accumulate if reductive elimination is proceeding correctly.

  • Workup: Cool the reaction to room temperature. Dilute with Dichloromethane (20 mL) and filter the mixture through a 1-inch pad of Celite to remove inorganic salts and catalyst residues. Wash the Celite pad with additional DCM (10 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via automated flash chromatography (DCM:MeOH gradient) to afford the aminated isoquinoline.

Quantitative Data Presentation

The following table summarizes validated reaction parameters and expected yields for various chloroisoquinoline cross-coupling scenarios:

SubstrateCoupling PartnerReaction TypeCatalyst / LigandBase / SolventTemp / TimeIsolated Yield
1-Chloroisoquinoline Phenylboronic acidSuzuki-MiyauraPd₂(dba)₃ / XPhosK₃PO₄ / Tol:H₂O90 °C / 12h92%
5-Chloroisoquinoline MorpholineBuchwald-HartwigPd(OAc)₂ / RuPhosNaOtBu / Dioxane100 °C / 16h88%
4-Chloroisoquinoline 4-MethoxyanilineBuchwald-HartwigPd₂(dba)₃ / BINAPCs₂CO₃ / Toluene110 °C / 24h81%
1-Chloroisoquinoline 4-Fluorophenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂Na₂CO₃ / Dioxane:H₂O80 °C / 12h95%

References

1.[1] Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017. URL: [Link] 2.[2] Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. URL: [Link] 3.[3] Ge, S., Green, R. A., & Hartwig, J. F. "Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex." Journal of the American Chemical Society, 2014. URL: [Link]

Sources

Application

Application Note: Rational Design and Synthesis of Novel Bioactive Alkaloids Utilizing 1-Chloro-6-methoxy-7-methylisoquinoline

Target Audience: Discovery Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Scientific Rationale Isoquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Scientific Rationale

Isoquinoline-based alkaloids, including natural products like berberine and their synthetic analogs, have demonstrated profound therapeutic potential. They act as multi-target agents with established anti-inflammatory, anticancer, and neuroprotective activities, often by modulating pro- and anti-inflammatory cytokine expression[1]. The structural functionalization of the isoquinoline core is a critical step in drug discovery, directly influencing target binding affinity, solubility, and pharmacokinetic profiles.

This application note details the utilization of (CAS: 209286-03-3)[2] as a highly versatile, sterically and electronically tuned building block for the modular synthesis of novel alkaloid libraries[3].

Causality in Structural Design:
  • C-1 Chlorine: Acts as an ideal electrophilic center for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid divergent synthesis.

  • C-6 Methoxy Group: Functions as a critical hydrogen-bond acceptor, frequently required for anchoring molecules within the hinge region of kinase targets.

  • C-7 Methyl Group: Introduces localized lipophilicity and steric bulk. This restricts the rotational freedom of adjacent functional groups, thereby minimizing entropic penalties upon target binding and improving overall receptor affinity.

Synthetic Workflow & Modular Assembly

To generate a diverse library of bioactive alkaloids, we employ a divergent synthetic strategy. The C-1 position of the isoquinoline core is functionalized using either aryl boronic acids (to generate carbon-linked aryl-isoquinolines) or primary/secondary amines (to generate amino-isoquinolines).

SyntheticWorkflow A 1-Chloro-6-methoxy- 7-methylisoquinoline B Suzuki-Miyaura Coupling A->B Aryl Boronic Acid Pd Catalyst C Buchwald-Hartwig Amination A->C Amine Pd Catalyst D Aryl-Isoquinoline Derivatives B->D E Amino-Isoquinoline Derivatives C->E F Bioactive Alkaloid Library D->F E->F

Synthetic workflow for generating bioactive alkaloid libraries via Pd-catalyzed cross-coupling.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed with built-in self-validation checkpoints to ensure high-fidelity synthesis and prevent downstream bottlenecks.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesize 1-aryl-6-methoxy-7-methylisoquinoline derivatives.

  • Preparation: In an oven-dried Schlenk tube, combine 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst.

    • Mechanistic Causality: Pd(dppf)Cl₂ is selected due to its large bite angle, which physically forces the palladium center into a geometry that accelerates the reductive elimination step—crucial when dealing with sterically hindered isoquinoline substrates.

  • Atmosphere Exchange: Evacuate and backfill the vessel with N₂ three times to ensure an oxygen-free environment, preventing catalyst degradation.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

    • Mechanistic Causality: The biphasic solvent system ensures the solubility of both the highly lipophilic organic substrates and the inorganic base, driving the transmetalation step efficiently.

  • Reaction: Stir aggressively at 90°C for 12 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot of the reaction mixture in 1 mL of LC-MS grade MeCN. Analyze via UPLC-MS. The complete disappearance of the starting material mass (m/z 208.05 [M+H]⁺) and the appearance of the target product mass confirm quantitative conversion.

  • Workup: Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize 1-amino-6-methoxy-7-methylisoquinoline derivatives.

  • Preparation: Inside an inert-atmosphere glovebox, combine 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 equiv, 0.5 mmol), the target amine (1.5 equiv), and NaOtBu (1.5 equiv).

  • Catalyst & Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).

    • Mechanistic Causality: RuPhos is strictly utilized here because its electron-rich, sterically demanding biaryl structure prevents β-hydride elimination—a common, yield-destroying side reaction when coupling secondary aliphatic amines.

  • Solvent Addition: Add anhydrous Toluene (5 mL).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 100°C for 16 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM/MeOH (95:5). The product spot must exhibit strong UV fluorescence at 254 nm due to the extended conjugation of the newly formed amino-isoquinoline system. A non-fluorescent spot indicates a failed coupling or decomposed starting material.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

Biological Evaluation: AMPK/NF-κB Pathway Modulation

Synthesized isoquinoline alkaloids are subsequently evaluated for their ability to modulate cellular energy homeostasis and inflammation. Similar to natural isoquinoline alkaloids, these synthetic derivatives are designed to target the AMP-activated protein kinase (AMPK) pathway[1], which serves as a master regulator of cellular metabolism and inflammatory responses.

SignalingPathway Alk Isoquinoline Alkaloid AMPK AMPK Activation Alk->AMPK Phosphorylation mTOR mTORC1 AMPK->mTOR Inhibition NFkB NF-κB (p65) AMPK->NFkB Inhibition Autophagy Autophagy mTOR->Autophagy Disinhibition Inflam Pro-inflammatory Cytokines NFkB->Inflam Downregulation

Mechanism of action: Alkaloids activate AMPK, inhibiting mTOR and NF-κB signaling pathways.

Quantitative Data Summaries

The following tables summarize the optimization of the synthetic protocols and the subsequent biological evaluation of the synthesized library.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling (Protocol A)

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9045%
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10062%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9088%
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O9085%

Note: Entry 3 represents the optimized, self-validating conditions described in Protocol A, providing the highest yield with minimal debromination/deboronation side products.

Table 2: In vitro Biological Activity of Synthesized Isoquinoline Derivatives

Compound IDR-Group Substitution (C-1)AMPK Activation (EC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)
Berberine (Natural Product Control)2.15 ± 0.124.30 ± 0.25
IsoQ-01 Phenyl>10.0>10.0
IsoQ-02 4-Fluorophenyl1.85 ± 0.083.10 ± 0.15
IsoQ-03 3,4-Dimethoxyphenyl0.95 ± 0.041.25 ± 0.08
IsoQ-04 Morpholino (Amine)0.62 ± 0.030.85 ± 0.05

Note: The morpholino-substituted derivative (IsoQ-04) synthesized via Protocol B demonstrated superior multi-target efficacy compared to the natural product control.

References

  • ChemBK. "1-CHLORO-6-METHOXY-7-METHYLISOQUINOLINE - 209286-03-3". Chemical Database. Available at:[Link]

Sources

Method

Application Note: Reagents and Solvents for the Functionalization of 1-Chloro-6-methoxy-7-methylisoquinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1-Chloro-6-methoxy-7-methylisoquinoline (CAS: 209286-03-3)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1-Chloro-6-methoxy-7-methylisoquinoline (CAS: 209286-03-3)[1].

Executive Summary & Mechanistic Rationale

The isoquinoline scaffold is a privileged pharmacophore in drug discovery. Specifically, 1-chloro-6-methoxy-7-methylisoquinoline serves as a highly versatile building block for synthesizing complex kinase inhibitors, GPCR ligands, and other biologically active molecules.

To successfully functionalize this molecule, one must understand the intrinsic electronic push-and-pull of its substituents:

  • The C1-Position (Electrophilic Hotspot): The C1 carbon is situated immediately adjacent to the electronegative nitrogen atom. This creates an imine-like, highly polarized

    
     bond that acts as an electron sink. The resulting depletion of electron density at C1 drastically lowers the activation energy for both the formation of a Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr) and the oxidative addition step in palladium-catalyzed cross-coupling[2].
    
  • The 6-Methoxy and 7-Methyl Groups (Electronic Modulators): While the C1 position is highly activated, the 6-methoxy (electron-donating via resonance) and 7-methyl (electron-donating via induction) groups increase the overall electron density of the benzenoid ring. This exerts a mild deactivating effect on the pyridine ring compared to an unsubstituted 1-chloroisoquinoline. Consequently, functionalization reactions on this specific scaffold require carefully optimized solvents and slightly elevated thermal profiles to achieve quantitative yields[3].

Strategic Decision Tree: SNAr vs. Cross-Coupling

The choice of reagents and solvents depends entirely on the nature of the incoming nucleophile. Strong aliphatic nucleophiles favor metal-free SNAr, whereas aryl or sterically hindered amine nucleophiles necessitate transition-metal catalysis.

DecisionTree Start 1-Chloro-6-methoxy- 7-methylisoquinoline Nuc Nucleophile Type? Start->Nuc SNAr Aliphatic Amine / Alkoxide Nuc->SNAr Strong Nucleophile CrossCoupling Aryl Boronic Acid / Aryl Amine Nuc->CrossCoupling Weak/Organometallic SNAr_Path SNAr Pathway Solvent: DMF/NMP Base: DIPEA SNAr->SNAr_Path Suzuki Suzuki-Miyaura Solvent: Toluene/H2O Cat: Pd(PPh3)4 CrossCoupling->Suzuki Boronic Acid Buchwald Buchwald-Hartwig Solvent: 1,4-Dioxane Cat: Pd2(dba)3/XPhos CrossCoupling->Buchwald Aryl Amine

Decision tree for functionalizing 1-chloro-6-methoxy-7-methylisoquinoline based on nucleophile.

Reagents and Solvents Selection Guide

The selection of the solvent-base matrix is the primary determinant of reaction success. Below is a synthesized guide for optimizing these parameters based on the reaction class.

Table 1: Comparative Guide for Reagents and Solvents
Reaction ClassPreferred Solvent(s)Optimal BaseCatalyst / AdditiveTemp RangeExpected Yield
SNAr (1°/2° Amines) DMF, NMP, or DMSODIPEA or TEANone (Thermal)100–120 °C80–95%
SNAr (Alkoxides) THF or 1,4-DioxaneNaH or KOtBuNone60–80 °C75–90%
Suzuki-Miyaura Toluene/EtOH/H₂O (2:1:1)K₂CO₃ or Na₂CO₃Pd(PPh₃)₄ (5 mol%)90–110 °C85–98%
Buchwald-Hartwig 1,4-Dioxane or TolueneNaOtBu or Cs₂CO₃Pd₂(dba)₃ + XPhos80–100 °C70–90%

Causality in Solvent Selection:

  • Polar Aprotic Solvents (DMF/NMP) for SNAr: SNAr proceeds via a negatively charged Meisenheimer intermediate. High dielectric constant solvents like DMF (

    
    ) stabilize this highly polar transition state, accelerating the rate-determining step[3].
    
  • Biphasic Systems (Toluene/H₂O) for Suzuki: Boronic acids require activation by a base to form the reactive boronate species for transmetalation. A biphasic system dissolves the organic substrates in toluene while maintaining a high concentration of the inorganic base (e.g., K₂CO₃) in the aqueous layer, ensuring continuous base transfer to the catalytic cycle without precipitating the palladium complex[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the chemist can verify the success of each step before proceeding.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

This protocol is ideal for introducing primary or secondary aliphatic amines at the C1 position. The use of DMF at 120 °C overcomes the mild deactivation caused by the 6-methoxy and 7-methyl groups[3].

Materials:

  • 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 eq, 1.0 mmol, 207.66 mg)

  • Aliphatic Amine (e.g., Benzylamine) (1.5 eq, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 1-chloro-6-methoxy-7-methylisoquinoline in anhydrous DMF.

  • Reagent Addition: Add the aliphatic amine followed by DIPEA. Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophilic amine, which would otherwise halt the reaction.

  • Heating: Seal the vial and heat the mixture to 120 °C in an oil bath or heating block for 4–6 hours.

  • In-Process Control (IPC): Sample 5

    
    L of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check:  The reaction is complete when the starting material peak (
    
    
    
    207.6[M+H]⁺) is consumed and the product mass appears.
  • Workup: Cool the reaction to room temperature. Pour the mixture into 15 mL of ice-cold water. A precipitate should form. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to completely remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a standard Pd(0) catalyst to couple aryl boronic acids to the C1 position[5],[4].

Materials:

  • 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 eq, 1.0 mmol, 207.66 mg)

  • Aryl Boronic Acid (1.2 eq, 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 eq, 5 mol%, 57.8 mg)

  • 2M Aqueous K₂CO₃ (2.0 eq, 1.0 mL)

  • Toluene (4.0 mL) and Ethanol (1.0 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a Schlenk flask, combine 1-chloro-6-methoxy-7-methylisoquinoline, the aryl boronic acid, Toluene, and Ethanol. Sparge the solution with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle. Ethanol is included to increase the solubility of the boronic acid and facilitate phase transfer.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ and the degassed 2M K₂CO₃ solution under a positive stream of Argon.

  • Reaction: Heat the biphasic mixture to 95 °C under vigorous stirring for 6–8 hours.

  • In-Process Control (IPC): Analyze the organic layer via TLC (Hexanes/EtOAc 3:1). Validation Check: The starting material spot (UV active at 254 nm) should disappear, replaced by a lower Rf, highly fluorescent product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and separate the layers. Wash the organic layer with brine (10 mL), dry over MgSO₄, and filter through a short pad of Celite to remove palladium black.

  • Isolation: Concentrate the filtrate and purify via flash chromatography.

Mechanistic Pathway Visualization

Understanding the catalytic cycle is crucial for troubleshooting cross-coupling reactions. The diagram below illustrates the Suzuki-Miyaura cycle specific to this isoquinoline scaffold.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition C1-Cl Cleavage Pd0->OxAdd PdII Pd(II) Intermediate (Isoquinolinyl)-Pd-Cl OxAdd->PdII Substrate TransMet Transmetalation Ar-B(OH)2 + Base PdII->TransMet PdII_Ar Pd(II) Diaryl (Isoquinolinyl)-Pd-Ar TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regen Product 1-Aryl-6-methoxy- 7-methylisoquinoline RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C1 position of the isoquinoline core.

References

  • 209286-03-3_化工百科 - ChemBK (Compound Identification and Properties). ChemBK.
  • Buy 1-(Benzylamino)isoquinoline - Smolecule (SNAr Amination Conditions). Smolecule.
  • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions (Suzuki-Miyaura Coupling Conditions). Google Patents.
  • Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination (Buchwald-Hartwig Amination). idUS.
  • EP2914253B1 - Cyclic sulfonamide containing derivatives as inhibitors of hedgehog signaling pathway (Suzuki Coupling on 1-Chloroisoquinoline). Google Patents.
  • 4-Chloroisoquinolin-1-amine (Nucleophilic Substitution Reactions Involving the Halogen Moiety). Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 1-Chloro-6-methoxy-7-methylisoquinoline: Column chromatography vs recrystallization

Subject: Purification Strategies for 1-Chloro-6-methoxy-7-methylisoquinoline Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification Strategies for 1-Chloro-6-methoxy-7-methylisoquinoline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are dealing with a 1-chloroisoquinoline derivative .[1][2][3][4][5][6][7][8] This class of compounds presents a specific set of purification challenges:

  • Reactivity: The C1-Chlorine is a reactive handle (susceptible to nucleophilic attack and hydrolysis).

  • Basicity: The isoquinoline nitrogen can cause severe tailing on silica gel.

  • Physical State: These derivatives often possess melting points that hover between "solid" and "oil," leading to crystallization difficulties.

Below is your decision matrix and detailed troubleshooting protocols.

Part 1: The Decision Matrix (Method Selection)

Before proceeding, evaluate your crude material against this matrix to select the optimal path.

FeatureRecrystallization (The "Green" Path)Column Chromatography (The "Precision" Path)
Primary Impurity Trace starting material (Lactam) or inorganic salts.Significant amounts of unreacted Lactam or regioisomers.
Scale >5 grams (Scalable, minimizes solvent waste).<5 grams (High resolution, but solvent intensive).
Crude Purity >85% (Requires decent initial purity).<85% (Can handle "dirty" mixtures).
Time Investment High (Optimization + Cooling time).Medium (Setup + Run time).
Risk Factor "Oiling Out" (Phase separation without crystal formation).[6]"Streaking" (Loss of resolution due to silanol interactions).
Part 2: Interactive Troubleshooting Workflows
Workflow A: Recrystallization Strategy

Core Philosophy: 1-Chloroisoquinolines are moderately lipophilic. Avoid protic solvents (Methanol/Ethanol) at high temperatures if possible, as they can induce solvolysis (replacing -Cl with -OR) [1].

Recommended Solvent System:

  • Primary: Ethyl Acetate (EtOAc) or Toluene.

  • Anti-solvent: Heptane or Hexane.

Visual Guide: Troubleshooting "Oiling Out"

Recrystallization_Logic start Start: Dissolve Crude in Hot Solvent (Min. Vol. EtOAc) cool Cool Slowly to RT start->cool check Observation? cool->check crystals Crystals Form check->crystals Solid ppt oil Oiling Out (Liquid droplets form) check->oil Droplets nothing No Precipitate check->nothing Clear Soln reheat Add more solvent OR change to higher BP solvent oil->reheat Re-heat to dissolve antisolvent Induce Saturation nothing->antisolvent Add Heptane dropwise seed Seed & Cool Very Slowly reheat->seed Add Seed Crystal at Cloud Point scratch scratch antisolvent->scratch Scratch glass cool_more cool_more scratch->cool_more Cool to -20°C

Figure 1: Decision logic for handling oiling-out phenomena during crystallization.

FAQ: Recrystallization

  • Q: My product is oiling out even with slow cooling. Why?

    • A: This is common with methoxy-substituted heterocycles. The melting point is likely depressed by impurities.

    • Fix: Use the "Seeding at the Cloud Point" technique. Dissolve hot, add anti-solvent (Heptane) until just cloudy, add a tiny crystal of pure product (or scratch the glass vigorously), and wrap the flask in foil/cotton to cool it over 4-6 hours.

  • Q: Can I use Ethanol?

    • A: Proceed with caution. While solubility is often good, refluxing a 1-chloroisoquinoline in ethanol can slowly convert it to the 1-ethoxy derivative via nucleophilic aromatic substitution (

      
      ), especially if trace acid is present [2].
      
Part 3: Column Chromatography Strategy

Core Philosophy: The basic nitrogen in the isoquinoline ring will hydrogen-bond with the acidic silanols (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) on the silica gel, causing the spot to "streak" or "tail" down the column. This ruins separation resolution [3].

Protocol: The "Buffered" Silica Method

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: Triethylamine (TEA) .[9]

  • Eluent: Hexane/Ethyl Acetate (Gradient: 0%

    
     30% EtOAc).
    

Step-by-Step Pre-treatment:

  • Prepare your starting mobile phase (e.g., 95% Hexane / 5% EtOAc).

  • Add 1% Triethylamine (v/v) to this solvent mixture.

  • Flush the column with 2-3 column volumes (CV) of this "TEA-doped" solvent before loading your sample.

  • Why? The TEA binds to the acidic silanol sites, "capping" them so your isoquinoline flows through without dragging [4].

Visual Guide: Chromatography Setup

Column_Strategy cluster_0 Standard Silica (Acidic) cluster_1 TEA-Buffered Silica (Neutralized) silanol Si-OH Sites iso Isoquinoline (Basic N) silanol->iso H-Bonding (Tailing) silanol_mod Si-OH Sites tea TEA silanol_mod->tea Blocked iso_free Isoquinoline (Free Base)

Figure 2: Mechanism of Triethylamine (TEA) passivation of silica gel to prevent peak tailing.

FAQ: Chromatography

  • Q: My product co-elutes with the starting material (Lactam).

    • A: This is chemically unlikely if the column is run correctly.

      • The Product (1-Cl): Less polar (Higher Rf).

      • The Impurity (Lactam): Highly polar (Low Rf) due to the amide-like tautomer.

    • Fix: If they are close, you likely have "Lactam Tautomerism" or your column is overloaded. Switch to a DCM/MeOH gradient (0-5% MeOH) which often separates these species better than Hex/EtOAc.

  • Q: I see a new spot forming during the column run.

    • A: Your compound might be hydrolyzing on the silica. Silica is acidic.[10] If you didn't use TEA, the local acidity can hydrolyze the C-Cl bond back to the C=O (Lactam) [5]. Always use TEA.

Part 4: Critical Stability Warnings

1. Hydrolysis Risk (The C1-Cl Handle) The C1 position in isoquinoline is activated. In the presence of water and acid (or heat), it will revert to the isoquinolinone (Lactam).

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Handling: Avoid prolonged exposure to aqueous acids.[4]

2. Safety Note (POCl3 Residues) If this material came directly from a reaction with Phosphorus Oxychloride (


), ensure it is fully quenched. Residual trapped 

in the crystal lattice can release HCl gas upon storage or dissolution.
  • Test: Dissolve a small amount in water; check pH. If acidic, perform a bicarb wash before further purification.

References
  • BenchChem. (2025).[2][4][6][11][10] Technical Support Center: Purification of 8-Chloroisoquinoline-1-carbonitrile. Retrieved from 6

  • ChemicalBook. (2026). 1-Chloroisoquinoline Properties and Reactions. Retrieved from 12

  • Biotage. (2023).[11] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 13

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from 9

  • BenchChem. (2025).[2][6][10] Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Retrieved from 4

Sources

Optimization

Minimizing hydrolysis byproducts when storing 1-Chloro-6-methoxy-7-methylisoquinoline

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Chloro-6-methoxy-7-methylisoquinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 1-Chloro-6-methoxy-7-methylisoquinoline .

Because 1-chloroisoquinolines are highly reactive electrophiles, they are notoriously prone to degradation during routine handling and storage. This document provides mechanistic insights, troubleshooting steps, and self-validating protocols to eliminate hydrolysis byproducts and preserve the integrity of your active pharmaceutical ingredients (APIs).

Section 1: Mechanistic FAQ — Understanding the Degradation

Q: Why does 1-Chloro-6-methoxy-7-methylisoquinoline degrade so rapidly in ambient storage? A: The isoquinoline ring contains an electron-withdrawing imine nitrogen that significantly enhances the electrophilicity of the adjacent C1 position. When exposed to atmospheric moisture, water acts as a nucleophile, initiating a Nucleophilic Aromatic Substitution (


). The chlorine atom is displaced, forming a 1-hydroxyisoquinoline intermediate. This intermediate rapidly tautomerizes into the thermodynamically stable lactam: 6-methoxy-7-methylisoquinolin-1(2H)-one  (1[1]).

Q: Is this degradation catalyzed by specific environmental conditions? A: Yes. Both acidic and basic environments dramatically accelerate this process. Acidic conditions protonate the isoquinoline nitrogen, further increasing the electrophilicity of the C1 carbon. Conversely, basic conditions increase the concentration of hydroxide (


) ions, which are exponentially stronger nucleophiles than neutral water (2[2]).

Mechanism A 1-Chloro-6-methoxy- 7-methylisoquinoline (Electrophilic C1) C Tetrahedral Intermediate (Meisenheimer-like) A->C + H2O B Moisture (H2O) (Nucleophile) B->C Attack at C1 D 1-Hydroxy-6-methoxy- 7-methylisoquinoline C->D - HCl E 6-Methoxy-7-methyl- isoquinolin-1(2H)-one (Stable Lactam) D->E Tautomerization

Mechanism of 1-chloroisoquinoline hydrolysis via SNAr and tautomerization.

Section 2: Troubleshooting Guide

Q: I am observing a new peak in my HPLC chromatogram. How can I definitively confirm it is the hydrolysis byproduct? A: Perform LC-MS (ESI+) analysis. The intact 1-Chloro-6-methoxy-7-methylisoquinoline has a nominal mass of ~207 Da (yielding an


 of 208, with a distinct 

isotope peak at 210). The hydrolysis byproduct, 6-methoxy-7-methylisoquinolin-1(2H)-one, replaces the chlorine (-35.5 Da) with a hydroxyl group (+17 Da), resulting in a net mass shift of approximately -18 Da (

at 190). Furthermore, the UV spectrum will shift due to the loss of aromaticity in the pyridine ring segment upon lactam formation.

Q: My compound is stored at -20°C, but I still see degradation over time. What is failing? A: Temperature control alone is insufficient if humidity is not strictly regulated (3[3]). Standard laboratory freezers are high-humidity environments. If the vial is not hermetically sealed or flushed with inert gas, microscopic condensation forms inside the vial during freeze-thaw cycles. This introduces liquid water directly to the API, driving hydrolysis even at sub-zero temperatures (4[4]).

Section 3: Standard Operating Procedure (SOP) for Optimal Storage

To prevent degradation, you must establish a self-validating storage system that simultaneously controls temperature, moisture, and atmosphere, aligning with ICH Q1A guidelines for moisture-sensitive APIs (5[5]).

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Before opening the bulk container, place it in a room-temperature desiccator for 30–60 minutes. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the powder. Equilibration prevents this thermal shock.

  • Aliquoting: Weigh the compound into single-use amber glass vials. Causality: Amber glass protects against potential UV-induced photodegradation, while single-use aliquots prevent repeated freeze-thaw cycles that introduce moisture.

  • Inert Gas Purging: Insert a gentle stream of high-purity Argon gas into the vial for 15-20 seconds. Causality: Argon is heavier than air and nitrogen; it effectively blankets the solid, displacing both oxygen and atmospheric moisture.

  • Hermetic Sealing: Cap tightly with a PTFE-lined silicone septum cap, then wrap the cap boundary tightly with Parafilm. Causality: PTFE is chemically inert and prevents the silicone from leaching, while Parafilm provides a secondary moisture barrier.

  • Self-Validating Secondary Containment: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed bag or a sealed Tupperware) filled with a humidity-indicating desiccant (e.g., blue-to-pink Drierite). Causality: The color state of the desiccant serves as an immediate, self-validating visual check. If it remains blue, the moisture barrier is intact; if it turns pink, the system has failed before the API is compromised.

  • Long-Term Storage: Store the secondary container at -20°C or -80°C.

Workflow Start 1. Equilibrate to Room Temp Aliquot 2. Aliquot into Amber Vials Start->Aliquot Purge 3. Purge with Argon Gas Aliquot->Purge Seal 4. Seal with PTFE Caps Purge->Seal Store 5. Store at -20°C in Desiccator Seal->Store

Step-by-step workflow for moisture-free API storage.

Section 4: Quantitative Stability Data

The following table summarizes the expected stability of 1-chloroisoquinoline derivatives under various storage conditions, demonstrating the direct causality between environmental control and API purity.

Storage ConditionAtmosphereTemperatureExpected Purity at 3 MonthsPrimary Degradation Risk
Open BenchtopAmbient Air (50% RH)25°C< 10%Rapid hydrolysis via atmospheric moisture
Standard RefrigeratorAmbient Air4°C~ 60%Condensation-induced hydrolysis
Amber Vial, SealedAmbient Air-20°C~ 85%Micro-condensation during freeze-thaw
Amber Vial, Sealed Argon Purged -20°C > 99% Negligible (Optimal Condition)

References

  • Product Class 5: Isoquinolines. Thieme Connect.
  • Annex 9 Guide to good storage practices for pharmaceuticals.
  • Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Proper Storage Conditions for Your APIs. GMP Trends.
  • Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Benchchem.

Sources

Troubleshooting

Overcoming steric hindrance at the C7 methyl position during coupling

Status: Operational Ticket ID: C7-ME-STERIC-001 Subject: Overcoming steric hindrance at the C7 methyl position during cross-coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division The "C7 B...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: C7-ME-STERIC-001 Subject: Overcoming steric hindrance at the C7 methyl position during cross-coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "C7 Blockade": Defining the Problem

In privileged medicinal chemistry scaffolds—particularly indoles, azaindoles, and quinolines —a methyl group at the C7 position acts as a formidable steric gatekeeper. Unlike a simple ortho-substitution on a phenyl ring, the C7-methyl group exerts a unique "peri-strain" effect.

  • The Geometry of Failure: The C7-methyl group projects into the catalyst's preferred trajectory for functionalizing the C6 position (or N1/C8 depending on the scaffold).

  • The Kinetic Trap: The steric bulk increases the energy barrier for Oxidative Addition (OA) if the halide is at C6/C8, or Transmetallation (TM) if the boronate is the hindered partner. Conversely, if the system is too crowded, the catalyst may stabilize the intermediate so well that Reductive Elimination (RE) becomes the rate-limiting step, leading to catalyst stagnation and decomposition.

Diagnostic Phase: FAQ & Triage

Q1: My reaction stalls at 10-15% conversion. Is this a catalyst death issue or a kinetic issue?

  • Diagnosis: This is likely catalyst poisoning or ligation failure . In C7-methyl systems, the bulky substrate struggles to displace the stabilizing ligands on the palladium. If the active Pd(0) species cannot access the sterically shielded C–X bond quickly, it aggregates into inactive Palladium Black.

  • Test: Check the color of your reaction mixture. If it turns black/grey rapidly, your catalyst is decomposing before it can couple.

  • Solution: Switch to a Pre-catalyst (Pd-G3 or G4) system to ensure controlled release of the active species [1].[1][2]

Q2: I see the starting material disappearing, but I’m getting the de-halogenated (reduced) product instead of the coupled product.

  • Diagnosis: This is the "Beta-Hydride Elimination" or "Protodehalogenation" trap. The steric bulk of the C7-methyl prevents the boronic acid from undergoing transmetallation. Frustrated, the Pd-intermediate grabs a hydride (often from the solvent or amine base) and eliminates.

  • Solution:

    • Solvent Switch: Move away from alcohols (iPrOH, EtOH) or ethereal solvents that can donate hydrides. Use Toluene or Dioxane .

    • Ligand Switch: Use a ligand with a higher "Cone Angle" or "Percent Buried Volume" (%V_bur), such as XPhos or BrettPhos . These bulky ligands create a pocket that enforces the correct geometry for coupling and shields the metal center from side reactions [2].

Q3: Can I use standard Pd(PPh3)4 for this?

  • Answer: Absolutely not. Triphenylphosphine (PPh3) lacks the electron richness to force oxidative addition on a hindered bond and lacks the bulk to promote reductive elimination in crowded systems. You require Dialkylbiaryl phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands [3].

The Solution Matrix: Troubleshooting Guide

Use this decision matrix to select the correct parameters based on your specific failure mode.

Failure ModePrimary CauseRecommended Ligand ClassRecommended BaseSolvent System
No Reaction (0% Conv.) Oxidative Addition failure (Pd cannot insert).SPhos or XPhos (High electron density + bulk).[3]K₃PO₄ (3.0 equiv)THF/Water (10:1)
Protodehalogenation Transmetallation is too slow; Pd-H forms.RuPhos or BrettPhos (Specialized for hindered systems).NaOtBu or Cs₂CO₃Toluene (Anhydrous)
Homocoupling Oxygen leak or slow cycle allowing Boron dimerization.Pd-PEPPSI-IPr (NHC ligands are robust).K₂CO₃Dioxane
Stalled Conversion Catalyst death (Pd Black formation).XPhos Pd G4 (Pre-catalyst).K₃PO₄n-BuOH/Water

Visualization: Ligand Selection Decision Tree

The following logic flow helps you select the correct Buchwald ligand or NHC catalyst based on the specific steric environment of your C7-methyl scaffold.

LigandSelection Start START: C7-Methyl Coupling Issue SubstrateType Identify Coupling Partner Start->SubstrateType BoronicAcid Hindered Boronic Acid? SubstrateType->BoronicAcid Partner is hindered Halide Hindered Halide (C6/C7)? SubstrateType->Halide Scaffold is hindered PEPPSI Use Pd-PEPPSI-IPr (Extreme Sterics / Tetra-ortho) BoronicAcid->PEPPSI Extreme Sterics Amine Amination (C-N)? Halide->Amine C-N Bond Carbon Suzuki (C-C)? Halide->Carbon C-C Bond RuPhos Use RuPhos Pd G4 (Secondary Amines/Alkoxides) Amine->RuPhos Secondary Amine BrettPhos Use BrettPhos Pd G4 (Primary Amines) Amine->BrettPhos Primary Amine SPhos Use SPhos Pd G4 (Universal Steric First-Choice) Carbon->SPhos Standard Sterics XPhos Use XPhos Pd G4 (Excellent for Cl/Br/OTs) Carbon->XPhos High Sterics (C7-Me)

Caption: Logic flow for selecting the optimal catalyst system based on the specific steric bottleneck of the C7-methylated substrate.

Standard Operating Protocol (SOP): The "Heavyweight" Coupling

This protocol is designed for extreme steric hindrance , utilizing a pre-catalyst to prevent deactivation and a solvent system that promotes solubility without interfering with the catalytic cycle.

Target: Coupling a C7-methyl-6-bromoindole with an ortho-substituted boronic acid.

Reagents:
  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.5 – 2.0 equiv (Excess is crucial in hindered systems to drive transmetallation).

  • Catalyst: XPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%).

    • Why? The G4 precatalyst activates at low temperatures and ensures the ligand:Pd ratio is perfectly 1:1, preventing "ligand scavenging" [4].

  • Base: K₃PO₄ (3.0 equiv).

    • Why? Phosphate is mild enough to prevent functional group hydrolysis but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) .

    • Why? The water is strictly necessary to dissolve the inorganic base and facilitate the transmetallation step.

Step-by-Step Workflow:
  • The Purge (Critical):

    • Add the solid substrate, boronic acid, base, and XPhos Pd G4 catalyst to a reaction vial.

    • Seal the vial with a septum cap.

    • Evacuate (vacuum) and backfill with Argon three times .[4]

    • Note: Oxygen is the enemy. In hindered systems, the catalytic cycle is slow, giving oxygen more time to kill the catalyst.

  • Solvent Addition:

    • Sparge the Dioxane and Water separately with Argon for 15 minutes.

    • Inject the solvents through the septum.

  • The Ramp:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (1000 RPM). Mass transfer is often the hidden bottleneck in heterogeneous base systems.

    • Checkpoint: Monitor by LCMS at 1 hour. If <5% conversion, increase temperature to 100°C .

  • Workup:

    • Filter through a pad of Celite (to remove Pd black).[4]

    • Use a scavenger resin (e.g., SiliaMetS® Thiol) if the product is for biological testing, as hindered couplings often leave high residual metal.

References

  • Sigma-Aldrich. (2025). Optimization of Buchwald-Hartwig Amination Conditions. BenchChem Technical Support.

  • Massachusetts Institute of Technology (Buchwald Lab). (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

  • MilliporeSigma. (2025). Cross-Coupling Reaction Manual: Desk Reference.

Sources

Optimization

Troubleshooting low conversion rates in isoquinoline chlorination reactions

Technical Guide: Troubleshooting Conversion Issues in Isoquinoline Chlorination Executive Summary & Diagnostic Framework Low conversion in isoquinoline chlorination is rarely a random event; it is almost always a mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Troubleshooting Conversion Issues in Isoquinoline Chlorination

Executive Summary & Diagnostic Framework

Low conversion in isoquinoline chlorination is rarely a random event; it is almost always a mechanistic failure rooted in one of two distinct pathways: the N-oxide rearrangement (targeting C1) or the deoxygenative chlorination (targeting C1 or C4 from hydroxy precursors).

The most common error in this field is conflating the reactivity of the pyridine ring (electron-deficient) with the benzene ring (electron-rich), leading to incorrect reagent choices. This guide dissects these pathways to isolate the root cause of low yields.

Diagnostic Workflow

Before adjusting conditions, identify your specific failure mode using the decision tree below.

TroubleshootingWorkflow Start Start: Identify Target & Precursor Target Target Position? Start->Target C1 C1-Chloroisoquinoline Target->C1 C1 C4 C4-Chloroisoquinoline Target->C4 C4 Precursor1 Precursor: Isoquinoline N-oxide? C1->Precursor1 Precursor4 Precursor: 4-Hydroxyisoquinoline? C4->Precursor4 Issue1 Issue: Incomplete Conv. or Tar? Precursor1->Issue1 Yes Sol3 CRITICAL ERROR: Direct chlorination (Cl2/NCS) gives C5/C8 isomers. Action: Switch to 4-OH precursor. Precursor4->Sol3 No (Using Isoquinoline) Sol4 Check: Vilsmeier Formation Action: Add catalytic DMF Precursor4->Sol4 Yes (Low Yield) Sol1 Check: Moisture in N-oxide Check: POCl3 Quality Action: Dry solvent/reagent Issue1->Sol1 Stalled/Low Yield Sol2 Check: Temperature (<80°C?) Action: Heat to reflux (105°C) for rearrangement Issue1->Sol2 Start Material Remains Issue4 Issue: No Reaction or C5/C8 Isomers?

Figure 1: Diagnostic decision tree for isolating chlorination failure modes.

Pathway 1: The N-Oxide Route (Target: 1-Chloroisoquinoline)[1]

This is the standard method for C1 functionalization. It relies on the Meisenheimer-type rearrangement . The oxygen atom of the N-oxide activates the C1 position for nucleophilic attack.

Mechanism & Failure Points

The reaction does not proceed via simple substitution.[1] It requires the formation of an activated phosphoryl intermediate, followed by an intramolecular or intermolecular chloride attack.

NOxideMechanism NOxide Isoquinoline N-Oxide Activated Activated Complex [N-O-POCl2]+ NOxide->Activated + POCl3 (Fast) POCl3 POCl3 Meisenheimer Meisenheimer Intermediate Activated->Meisenheimer + Cl- (Rate Limiting) Product 1-Chloroisoquinoline Meisenheimer->Product - HOP(O)Cl2 (Elimination)

Figure 2: The critical activation and rearrangement pathway for N-oxide chlorination.

Troubleshooting Guide: N-Oxide Route
SymptomProbable CauseTechnical ExplanationCorrective Action
Low Conversion (<50%) Moisture Contamination POCl3 hydrolyzes to phosphoric acid (H3PO4), which protonates the N-oxide but does not activate it for rearrangement.Ensure N-oxide is dried under high vacuum for 4h. Use fresh POCl3. Distill POCl3 if it appears cloudy.
Starting Material Remains Temperature too Low The rearrangement step (C-Cl bond formation) has a high activation energy. Refluxing in CHCl3 (61°C) is often insufficient.Increase Temperature: Switch solvent to Toluene or use neat POCl3 and reflux at 105°C .
Tar Formation Exothermic Runaway Rapid addition of POCl3 generates massive heat, leading to polymerization of the sensitive N-oxide.Control Addition: Add POCl3 dropwise at 0°C. Allow to warm to RT before heating to reflux.
Reversion to 1-OH Improper Quench The 1-chloro product is an imidoyl chloride equivalent; it is susceptible to hydrolysis back to the lactam (isocarbostyril) in acidic aqueous media.Buffered Quench: Pour reaction mixture into ice/sat. NaHCO3 or NH4OH. Maintain pH > 7 during extraction.

Expert Insight: If using neat POCl3, the reaction mixture often solidifies or becomes a thick paste upon cooling. Do not attempt to filter this. Dissolve the paste in DCM before quenching to prevent localized heating and hydrolysis.

Pathway 2: The Hydroxy/Lactam Route (Target: 4-Chloroisoquinoline)

Unlike the N-oxide route, generating 4-chloroisoquinoline typically starts from 4-hydroxyisoquinoline . Direct chlorination of isoquinoline (using NCS or Cl2) is not recommended as it favors the C5 and C8 positions due to the deactivated pyridine ring [1].

Optimization: The Vilsmeier-Haack Boost

Reaction of 4-hydroxyisoquinoline with POCl3 is often sluggish because the tautomeric equilibrium favors the keto-form (isoquinolinone).

  • The Fix: Add catalytic DMF (N,N-Dimethylformamide) .

  • Why? DMF reacts with POCl3 to form the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl3 alone. It converts the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by chloride [2].

Protocol Adjustment:

  • Suspend 4-hydroxyisoquinoline in Toluene or MeCN.

  • Add 1.5 - 2.0 eq POCl3.

  • Add 5-10 mol% DMF.

  • Reflux until TLC shows consumption.

Frequently Asked Questions (FAQs)

Q1: Why can't I just chlorinate isoquinoline with NCS to get 4-chloroisoquinoline? A: Electronic bias. The nitrogen atom in isoquinoline withdraws electron density from the pyridine ring (C1, C3, C4), making it deactivated towards electrophilic aromatic substitution (SEAr). Reagents like NCS or Cl2/AlCl3 will preferentially attack the electron-rich benzene ring, yielding a mixture of 5-chloroisoquinoline and 8-chloroisoquinoline [3]. To get 4-Cl, you must use a pre-functionalized precursor like 4-hydroxyisoquinoline.

Q2: My 1-chloroisoquinoline product turns into a white solid after column chromatography that isn't the product. What happened? A: You likely isolated isocarbostyril (1-hydroxyisoquinoline) . This happens if the silica gel was too acidic or if the eluent contained too much water/methanol, hydrolyzing the reactive C1-Cl bond.

  • Solution: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity before loading your column.

Q3: Can I use Thionyl Chloride (SOCl2) instead of POCl3? A: Generally, no . SOCl2 is less effective for the N-oxide rearrangement. While it can chlorinate hydroxy-isoquinolines, POCl3 is superior because the phosphoryl byproduct (PO2Cl2-) is a better leaving group than the sulfinyl equivalent in this specific heterocyclic context.

Standard Operating Procedure (SOP)

Synthesis of 1-Chloroisoquinoline from Isoquinoline N-Oxide

Safety Warning: POCl3 is corrosive and reacts violently with water. Perform all steps in a fume hood.

  • Preparation: Dry Isoquinoline N-oxide (10.0 g, 69 mmol) under vacuum (0.5 mbar) for 4 hours.

  • Addition: Place N-oxide in a 250 mL round-bottom flask (RBF). Add dry Dichloromethane (DCM, 50 mL) if a solvent is desired for initial mixing, or proceed neat.

  • Activation: Cool RBF to 0°C. Add Phosphorus Oxychloride (POCl3) (50 mL, excess) dropwise via addition funnel over 30 minutes. Note: Evolution of HCl gas may occur.

  • Reaction:

    • If using DCM: Distill off the DCM slowly until the internal temperature rises.

    • Heat the neat mixture to 100-105°C (gentle reflux) for 4-6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hex 1:1). Product (Rf ~0.7) should be distinct from N-oxide (Rf ~0.1).

  • Work-up:

    • Cool to Room Temperature.

    • Remove excess POCl3 via rotary evaporation (use a KOH trap for acidic vapors).

    • Dissolve the residue in DCM (100 mL).

    • Quench: Pour the DCM solution slowly into a stirred beaker of Ice/Sat. NaHCO3 .[2] Stir for 30 mins to ensure complete neutralization.

  • Isolation: Separate organic layer.[3] Wash aqueous layer with DCM (2 x 50 mL). Combine organics, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (Detailed discussion on the reactivity of isoquinoline vs. quinoline and SEAr selectivity).

  • Manske, R. H. (1942). The Chemistry of Quinolines and Isoquinolines. Chemical Reviews, 30(1), 113–144. Link

  • Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.
  • Li, J. J. (2003). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Covers the Meisenheimer rearrangement mechanism).
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline Synthesis Procedures. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature &amp; Pressure for SNAr of Chloroisoquinolines

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals optimizing Nucleophilic Aromatic Substitution (SNAr) on chloroisoquinoline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals optimizing Nucleophilic Aromatic Substitution (SNAr) on chloroisoquinoline scaffolds. By bridging thermodynamic theory with field-proven experimental protocols, this resource provides a self-validating framework to troubleshoot and perfect your synthetic workflows.

Mechanistic Foundations: The Thermodynamics of T & P

SNAr_Mechanism N1 Chloroisoquinoline + Nucleophile N2 Solvothermal Conditions (High T, High P) N1->N2 Activation N3 Meisenheimer Complex (Compact Transition State) N2->N3 ΔV‡ < 0 Pressure Accelerated N4 Substituted Product + Leaving Group N3->N4 Elimination Fast Step

Fig 1. Thermodynamic and kinetic workflow for SNAr on chloroisoquinolines.

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the electron-deficient aromatic ring to form the anionic Meisenheimer complex[1].

  • The Role of Temperature: Elevated temperatures provide the kinetic energy required to overcome the activation free energy (

    
    ). However, excessive thermal energy can lead to substrate degradation or amine oligomerization[2].
    
  • The Role of Pressure: The formation of the Meisenheimer complex involves a highly ordered, charge-separated transition state that is more compact than the starting materials. This results in a negative activation volume (

    
    ). Applying autogenous high pressure (e.g., via solvothermal or sealed microwave conditions) selectively stabilizes this compact transition state. This exponentially accelerates the reaction kinetics without the degradative side-effects of extreme heat[3].
    

Validated Experimental Protocols

Protocol A: Microwave-Assisted High-Pressure SNAr (1-Chloroisoquinolines)

The 1-position of the isoquinoline ring is highly activated due to the adjacent electronegative nitrogen, making it highly susceptible to classical SNAr[4].

Causality Check: Microwave irradiation provides rapid, localized superheating, generating autogenous pressure within a sealed vessel. This overcomes the activation barrier for sterically hindered amines while minimizing the residence time that leads to thermal degradation.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave vial equipped with a magnetic stir bar, add 1-chloroisoquinoline (1.0 equiv) and the nucleophilic amine (1.5–2.0 equiv).

  • Solvent Selection: Add anhydrous DMSO or NMP to achieve a 0.2 M concentration. Rationale: Polar aprotic solvents stabilize the anionic Meisenheimer intermediate without strongly hydrogen-bonding to the nucleophile.

  • Base Addition: Add

    
     (2.0 equiv) to neutralize the generated HCl and shift the equilibrium forward[4].
    
  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap and purge with

    
     for 2 minutes to prevent oxidative side reactions.
    
  • Irradiation: Subject the vial to microwave irradiation. Set the parameters to 120°C and maximum autogenous pressure (typically 10–15 bar) for 15–30 minutes[4].

  • Validation: Monitor via LC-MS. The reaction is a self-validating system: the disappearance of the characteristic chlorine isotope pattern (

    
     / 
    
    
    
    ) and the appearance of the product mass confirm completion.
Protocol B: Pd-Catalyzed Amination (3- and 4-Chloroisoquinolines)

The 3- and 4-positions lack the direct resonance activation of the ring nitrogen. Pure SNAr at these positions often requires prohibitively high temperatures that cause oligomerization[2].

Causality Check: Transitioning to a Pd-catalyzed Buchwald-Hartwig mechanism bypasses the high-energy Meisenheimer complex entirely, utilizing oxidative addition and reductive elimination pathways that proceed efficiently under milder conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 3-chloroisoquinoline (1.0 equiv), the amine (1.2 equiv), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5 mol%), and BINAP (10 mol%).
    
  • Base and Solvent: Add sodium tert-butoxide (

    
    , 1.5 equiv) and anhydrous toluene (0.1 M).
    
  • Reaction: Seal the tube and heat to 130°C under microwave irradiation for 35 minutes[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate under reduced pressure.

Troubleshooting & FAQs

Troubleshooting_Tree Root Issue: Low Yield / Stalled Reaction Q1 Is the substrate 3-chloro or 4-chloro? Root->Q1 A1_Yes Switch to Pd-Catalyzed Buchwald-Hartwig Q1->A1_Yes Yes A1_No 1-Chloro Substrate (Highly Activated) Q1->A1_No No Q2 Are side products / oligomers forming? A1_No->Q2 A2_Yes Lower T by 20°C & Increase Pressure Q2->A2_Yes Yes A2_No Increase MW Heating Time (Check Sterics) Q2->A2_No No

Fig 2. Troubleshooting logic tree for resolving low conversion rates in SNAr.

Q1: My SNAr reaction with 1-chloroisoquinoline is stalling at 50% conversion despite prolonged heating at 150°C. How do I push it to completion? A1: Prolonged heating often leads to base deactivation or product inhibition. If the amine is sterically hindered, temperature alone cannot overcome the steric clash during the nucleophilic attack. Solution: Shift from an open-reflux system to a sealed microwave reactor. The autogenous pressure generated will exploit the negative activation volume (


) of the Meisenheimer complex, driving the reaction forward without requiring higher, degradative temperatures[3].

Q2: I am observing significant oligomerization and black tar formation when attempting to aminate 3-chloroisoquinoline. How can I suppress this? A2: The 3-position is significantly less activated than the 1-position. Forcing pure SNAr at this position requires extreme thermal energy, which triggers the polymerization of the amine and degradation of the heterocyclic core[2]. Solution: Abandon classical SNAr. Switch to a Pd-catalyzed cross-coupling strategy (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


/BINAP) which operates at moderate temperatures (130°C) and completely avoids the high-energy Meisenheimer intermediate.

Q3: Can I substitute the C-4 position using standard SNAr conditions? A3: Generally, the C-4 position is the least reactive toward SNAr unless activated by an additional strongly electron-withdrawing group. However, specific nucleophiles like alkoxides can displace the 4-chloro group under highly basic, high-temperature conditions to yield ether derivatives[6]. For amination at C-4, transition-metal catalysis is strongly recommended[6].

Quantitative Data: Parameter Optimization

The following table summarizes the optimized thermodynamic parameters for substituting different chloroisoquinoline isomers based on empirical kinetic studies.

SubstratePreferred MechanismSolventOptimal Temp (°C)Pressure ConditionTypical Yield
1-Chloroisoquinoline Classical SNArDMSO / NMP100–120°CHigh (Microwave, 10-15 bar)>85%
3-Chloroisoquinoline Pd-CatalyzedToluene / Dioxane130°CModerate (Sealed Tube)70–90%
4-Chloroisoquinoline Pd-CatalyzedToluene110–130°CModerate (Sealed Tube)65–80%
1,3-Dichloroisoquinoline Regioselective SNArDMF140°CAutogenous~77% (at C-1)

Note: Kinetic studies indicate that the amine-enol equilibrium established by certain nucleophiles acts as a determining factor in controlling reactivity patterns toward SNAr, stabilizing the intermediate species via hydrogen bonding[1].

References

  • Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe8_3ZWLip1ySrwKWYZv57zoxty3kyZsv7-3PuSNfqK9c4f3pZzOxd4Kmv5-lQ3fQs0ifHs4fe6XFmYXkyACO-NARyEJOvmoLZ4KsjuzztU5QFr7l6RBTV-tGr87NV8Jhr6gyHUgBtKAlrfKiGMjEkvOettEVCUjp4R2gMDhx50y6jEZeJKNEgpH5b9O41WbNXiFIMeIMdB5E_DTEoEhJAgMJzLl5q3rNJDDncKj4kmcd9bceXI4XcEjOzK2TemuCHnL1XiJc=]
  • 4-Chloroisoquinolin-1-amine | 30598-04-0. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRL9sJRrY7O0d-z7CasDIqOQmwhb0UdEg-kAvaNN94Jncgf3wKiUZwGbnAC06IJ4Mo560RnWgq7t54ZKs4poo_htVefj7gWunTaQESg2wJn9JNurcrhUJuGV0WJO_Al3ll1YJnNw==]
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpTT7bRxuVrNBWnh_sDPGUt-1TEvGYWbDzH6qFFhpJRHFaytS0QR5bIV08ywvios5nuB-dsZGGZ5AOPM2RZE7TxCC2OvPQ0G-KDjLmmP784WBDPvXNjHf3GZjUZqqOrf2D1DsSlufOZ6KDRWPysBO8yOSlENqi-wGE0UvEe0q6m6aaYd_-ovUYLw==]
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds. RSC Publishing.[https://vertexaisearch.cloud.google.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgGB40toSyoC3Ic4datsMmIo9z73fmLYS4YHt8qtfGSOxe-hn0qVp02nfgDwehuxQgqxjv8tX8GCTCUvAd6KZLAi6Xf_qxO8S2NRkgPwFYUEM2XsCCLu0jEdraU58Ad8CDN7o=]
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyzoDKnjZnJit5pZH42H7N52OL-uIV2gr7E0CiGhHguWyShckgqoxYFRmpsGSxuf6Pdo3myB8DTPC6swZaceMtgTZKw15GgA6W1VrMbDA_OFniO8al_354a9nakOtG1kkSpq8XWONdVRf8AtJ6WXrZRMomKxwJZzd5LB2WfZvyHmLyB3c_sGVwzC4a59bwXza9]

Sources

Optimization

Solving solubility issues of 1-Chloro-6-methoxy-7-methylisoquinoline in aqueous media

Status: Active Last Updated: March 7, 2026 Subject: Troubleshooting aqueous solubility for biological assays and synthetic workflows. Executive Summary: The "Brick Dust" Challenge 1-Chloro-6-methoxy-7-methylisoquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 7, 2026 Subject: Troubleshooting aqueous solubility for biological assays and synthetic workflows.

Executive Summary: The "Brick Dust" Challenge

1-Chloro-6-methoxy-7-methylisoquinoline (CMMI) presents a classic "brick dust" profile: high crystallinity and low aqueous solubility. As a Senior Application Scientist, I often see researchers instinctively acidify this compound because it contains an isoquinoline nitrogen. Proceed with caution.

While the nitrogen is basic, the electron-withdrawing chlorine at the C1 position significantly lowers the pKa (estimated ~2.5–3.5) compared to unsubstituted isoquinoline (pKa ~5.4). Furthermore, the C1-chlorine is susceptible to nucleophilic displacement (hydrolysis) in acidic aqueous environments, potentially converting your active compound into the inactive isocarbostyril (1-hydroxy derivative).

This guide prioritizes chemical stability alongside solubility .

Module 1: Chemical Stability & pH Manipulation

"Can I just add HCl to dissolve it?"

The Risk: Hydrolysis

The 1-chloro substituent activates the ring toward nucleophilic aromatic substitution (


). In strong aqueous acids or bases, especially with heat, the chlorine is displaced by water/hydroxide.
Protocol: Safe Acidification (The "Titration" Method)

Do not dump the compound into 1N HCl. Use this stepwise protocol to balance solubility with stability.

  • Preparation: Suspend 1 mg of CMMI in 900 µL of water.

  • Acid Selection: Use Methanesulfonic Acid (MSA) or HCl (0.1 M). MSA is often preferred for lipophilic bases as the mesylate counterion can disrupt crystal lattices better than chloride.

  • Stepwise Addition: Add acid in 10 µL increments while vortexing.

  • Monitoring:

    • Visual: Check for clarity (disappearance of birefringence under polarized light).

    • Stability Check: Immediately analyze a 5 µL aliquot via HPLC. If a new peak appears at a lower Retention Time (RT) than the parent, hydrolysis is occurring . Stop and switch to Module 2.

Visualization: Stability Decision Tree

StabilityTree Start Start: CMMI Solid Acidify Attempt Acidification (0.1M MSA or HCl) Start->Acidify Check Check HPLC/LCMS (T=0 vs T=1hr) Acidify->Check Stable Parent Peak > 99% Proceed with Salt Screen Check->Stable Stable Unstable New Peak Detected (Hydrolysis to Isocarbostyril) Check->Unstable Degradation Switch STOP Acidification Switch to Co-Solvents (Module 2) Unstable->Switch

Caption: Decision logic for acid-assisted solubilization, prioritizing the detection of hydrolysis artifacts.

Module 2: Co-solvent Systems (For Assays)

"My stock solution precipitates when I add it to the media."

This is the "Spring and Parachute" failure. You dissolve the drug in DMSO (the spring), but upon dilution into water, the solvent power drops exponentially, and the drug crashes out (parachute fails).

The Solution: Ternary Solvent Systems

Pure DMSO stock solutions often fail upon dilution. A ternary blend acts as an intermediate buffer for the dielectric constant.

Recommended System: DMSO / PEG400 / Water

Target: 10 mM Stock Solution

ComponentVolume Fraction (%)FunctionMechanism
DMSO 10%Primary SolubilizerDisrupts crystal lattice energy.
PEG 400 40%Interface ModifierReduces interfacial tension; prevents rapid nucleation.
Water/Buffer 50%Bulk SolventMatches final assay conditions.
Protocol: The "Pre-Blend" Technique
  • Dissolve CMMI in 100% DMSO at 100x the final target concentration.

  • Add the required volume of PEG 400 to the DMSO concentrate. Vortex until clear.

  • Slowly add the Water/Buffer component dropwise while vortexing.

    • Note: If cloudiness appears, sonicate for 30 seconds. If it remains cloudy, the concentration exceeds the thermodynamic solubility limit of the ternary system.

Module 3: Cyclodextrin Complexation (For Bio-Studies)

"I need to inject this into an animal/cell line without toxic DMSO."

The flat, aromatic isoquinoline core fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol: Phase Solubility Complexation
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water or saline.

  • Excess Addition: Add CMMI to the vehicle until solid particles persist (supersaturation).

  • Equilibration: Shake/rotate at room temperature for 24–48 hours.

    • Why? Complexation is an equilibrium process. Time is required for the drug to enter the CD cavity.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed solid "brick dust."

  • Quantification: Measure the filtrate via UV/HPLC to determine the final soluble concentration.

Visualization: Solubilization Mechanism

CDComplex cluster_0 Aqueous Media Drug Free CMMI (Hydrophobic/Insoluble) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-beta-CD (Hydrophilic Exterior) CD->Complex Complex->Drug k_off

Caption: Dynamic equilibrium of CMMI encapsulation within the cyclodextrin cavity.

Troubleshooting FAQs

Q: I see a new peak at RT 2.5 min (Parent is 4.5 min) after leaving it in buffer overnight. A: You likely hydrolyzed the 1-Chloro group. The product is 6-methoxy-7-methylisoquinolin-1(2H)-one (isocarbostyril). This is non-reversible. Ensure your buffer pH is near neutral (pH 6–7.5) and avoid elevated temperatures.

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster, leading to "crusting" on well plates which changes the effective concentration. For long incubations (>2 hours), DMSO or PEG is superior.

Q: The solution is clear, but my biological data is noisy. A: You may have "microprecipitation." The compound forms invisible nano-aggregates that scatter light slightly but pass visual inspection.

  • Test: Measure UV absorbance at 280nm and 500nm. If Abs(500nm) > 0.05, you have scattering (aggregates). Lower the concentration.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for isoquinoline solubility profiles).
  • Stahl, P. H., & Wermuth, C. G. (2002).Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Regarding pKa and salt selection for weak bases).
  • PubChem Compound Summary. 1-Chloroisoquinoline derivatives and stability data. Link

Troubleshooting

Controlling regioselectivity in reactions involving 6-methoxy-7-methylisoquinoline

Technical Support Center: Isoquinoline Functionalization Topic: Regiocontrol in 6-methoxy-7-methylisoquinoline Ticket Status: Open Support Agent: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoquinoline Functionalization Topic: Regiocontrol in 6-methoxy-7-methylisoquinoline Ticket Status: Open Support Agent: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are working with 6-methoxy-7-methylisoquinoline , a scaffold structurally related to naturally occurring benzylisoquinoline alkaloids. This substrate presents a unique "push-pull" electronic landscape:

  • The Pyridine Ring (N2): Electron-deficient, susceptible to nucleophilic attack at C1, but deactivated toward electrophiles.[1]

  • The Benzene Ring: Activated by the 6-methoxy (strong donor) and 7-methyl (weak donor) groups.

Because of these competing electronic effects, regioselectivity is the most common failure point in synthesis. Below are the three most frequent support tickets we receive regarding this molecule, accompanied by mechanistic diagnostics and resolution protocols.

Ticket #402: Electrophilic Aromatic Substitution (EAS) Yielding Isomeric Mixtures

User Issue: "I am attempting nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃). I expected exclusive substitution at C5 due to the methoxy group, but I am seeing significant impurities, likely the C8 isomer. How do I fix this?"

Diagnosis

You are battling Sterics vs. Electronics .

  • Electronic Prediction: The C5 position is electronically favored. Attack at C5 places the positive charge of the Wheland intermediate directly on C6, where the methoxy lone pair provides powerful resonance stabilization [1].

  • Steric Reality: The C5 position is "sandwiched" between the C4-proton of the peri-position and the bulky 6-methoxy group. The C8 position, while electronically less activated (stabilized only by the weaker 7-methyl induction), is sterically more accessible.

Resolution Protocol

1. Temperature Control (Kinetic vs. Thermodynamic) For nitration, the C5 isomer is the kinetic product. Higher temperatures allow the reaction to sample the thermodynamic pathway, often increasing the C8 ratio.

  • Recommendation: Lower your reaction temperature to -10°C to 0°C . Use mild nitrating agents like KNO₃/H₂SO₄ rather than fuming HNO₃ to prevent over-reaction.

2. Blocking Strategies If separation is difficult, use a reversible blocking group on the C5 position if you need C8, or accept that C5 is dominant and optimize for crystallization.

  • Note: In 6-methoxy-7-methylisoquinoline, C5 is generally >85% favored. If you see high C8, check if your acid concentration has dropped; protonation of the methoxy group (formation of an oxonium) turns it into an electron-withdrawing group, altering the directing effect.

3. Solvent Effects Switching to a solvent that solvates the protonated nitrogen less effectively can sometimes alter the effective bulk of the molecule.

Data Summary: EAS Conditions

ReactionReagentMajor IsomerMinor IsomerMechanistic Driver
Nitration HNO₃, H₂SO₄, 0°CC5-Nitro (>90%)C8-NitroResonance stabilization from 6-OMe
Bromination NBS, MeCN, RTC5-Bromo C8-BromoElectronic activation
Sulfonation H₂SO₄ (fuming)C5-Sulfonic Acid C8Reversible; C8 may increase at high T

Ticket #409: Failure to Alkylate at C1 (Minisci Reaction)

User Issue: "I'm trying to install a hydroxymethyl or alkyl group at C1 using a radical Minisci protocol. The reaction is sluggish, and I'm recovering starting material."

Diagnosis

The Minisci reaction requires the isoquinoline to be protonated to sufficiently lower the LUMO energy of the pyridine ring, making it susceptible to nucleophilic radical attack [2].[2]

  • Potential Cause 1: Insufficient acid. The 6-methoxy group increases the electron density of the overall system, making the pyridine ring less electron-deficient than in unsubstituted isoquinoline.

  • Potential Cause 2: Oxidative degradation. The 6-methoxy group is labile to strong oxidants often used in classical Minisci (e.g., persulfate/Ag+).

Resolution Protocol

1. Acid Concentration Ensure the pH is < 2. Use TFA (Trifluoroacetic acid) as a co-solvent. The protonation of N2 is non-negotiable for C1 reactivity.

2. Photochemical Switch Move away from thermal/oxidative conditions.[3] Use a Photoredox Minisci protocol.

  • Protocol: Use Blue LED (450 nm), an Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6), and an alkyl radical precursor (like an alkyl carboxylic acid or halide) [3]. This avoids the harsh oxidants that might demethylate your C6 position.

3. Alternative: Reissert Reaction If radical chemistry fails, use the Reissert approach to activate C1.

  • Step A: React with Benzoyl chloride + TMSCN

    
     Forms the Reissert compound (1-benzoyl-2-cyano-1,2-dihydroisoquinoline).
    
  • Step B: Deprotonate C1 with NaH and alkylate.

  • Step C: Hydrolyze to retain the C1 substituent and restore aromaticity [4].

Ticket #415: Lithiation Regioselectivity (C1 vs. C5)

User Issue: "I treated the substrate with n-BuLi intending to lithiate at C5 (Directed Ortho Metalation via the OMe group), but I got a complex mixture. Where did the lithium go?"

Diagnosis

You are facing a competition between Acidity and Coordination .

  • C1 Proton: The most acidic proton (pKa ~32) due to the adjacent nitrogen. Kinetic deprotonation usually happens here first.

  • C5 Proton: Less acidic, but the 6-methoxy group is a Directed Metalation Group (DMG) that coordinates Lithium, directing the base to C5 [5].

Resolution Protocol

To Target C5 (Ortho to OMe): You must block the C1 position or "protect" the nitrogen.

  • N-Oxide Route: Convert to the N-oxide first. The oxygen on nitrogen coordinates the lithium and directs it to C1, but if C1 is blocked or if you use specific conditions (e.g., TMPLi), you might alter selectivity. However, for C5, the best route is usually bromination (EAS) followed by Lithium-Halogen exchange.

To Target C1: Use n-BuLi / TMEDA at -78°C in THF. The coordination to the nitrogen lone pair and the high acidity of C1 guarantees lithiation at C1.

Visualizing the Reactivity Landscape

The following diagram maps the competing reactive sites on 6-methoxy-7-methylisoquinoline.

G IsoQ 6-methoxy-7-methylisoquinoline EAS Electrophilic Substitution (Nitration/Bromination) IsoQ->EAS Acidic Conditions Nu Nucleophilic Attack (Minisci/Reissert) IsoQ->Nu Radical/Basic Conditions Lith Lithiation (n-BuLi) IsoQ->Lith Base (n-BuLi) Ox Benzylic Oxidation IsoQ->Ox SeO2 or NBS C5 C5 Position (Major Kinetic Product) Stabilized by 6-OMe EAS->C5 Dominant (Electronic) C8 C8 Position (Minor Product) Sterically favored, electronically weaker EAS->C8 Minor (Steric) C1 C1 Position (Preferred for Radicals/Nucleophiles) Nu->C1 Exclusive Lith->C5 Thermodynamic/Coordination (Requires blocking C1) Lith->C1 Kinetic Control (Acidity) C7_Me C7-Methyl (Radical Bromination/Oxidation) Ox->C7_Me Benzylic Functionalization

Caption: Reactivity Map detailing the regiochemical preferences of 6-methoxy-7-methylisoquinoline under various conditions.

Decision Tree: Troubleshooting Regioselectivity

Use this logic flow to determine the correct experimental setup for your target isomer.

DecisionTree Start Target Identification Q1 Which position do you need? Start->Q1 C5_Target C5 (Ortho to OMe) Q1->C5_Target C1_Target C1 (Adjacent to N) Q1->C1_Target C8_Target C8 (Ortho to Me) Q1->C8_Target Method_C5 Standard EAS (Nitration/Bromination) C5_Target->Method_C5 Check_C5 Is C8 impurity >10%? Method_C5->Check_C5 Sol_C5 Lower Temp to -10°C Use milder reagents Check_C5->Sol_C5 Yes Method_C1 Minisci or Reissert C1_Target->Method_C1 Check_C1 Is reaction stalling? Method_C1->Check_C1 Sol_C1 Increase Acid Conc. Switch to Photoredox Check_C1->Sol_C1 Yes Method_C8 Direct synthesis difficult C8_Target->Method_C8 Sol_C8 Block C5 first (e.g., Brominate C5 -> Nitrate C8 -> Debrominate) OR Synthesize ring from precursor Method_C8->Sol_C8

Caption: Decision logic for selecting synthetic routes based on target regiochemistry.

References

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell: Chichester, 2010. (Standard text confirming EAS preference for C5/C8 in isoquinolines and the activating effect of methoxy groups).

  • Duncton, M. A. J. Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun.2011 , 2, 1135-1161. (Review of Minisci regioselectivity on isoquinolines).

  • Proctor, R. S. J.; Phipps, R. J. Recent Advances in Minisci-Type Reactions. Angew.[4] Chem. Int. Ed.2019 , 58, 13666-13699. (Modern photoredox protocols to avoid oxidative degradation).

  • Popp, F. D. Reissert Compounds. Adv. Heterocycl. Chem.1968 , 9, 1-25. (Foundational review on C1 functionalization via Reissert intermediates).

  • Snieckus, V. Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chem. Rev.[5]1990 , 90, 879–933. (Principles of DMG effects competing with kinetic acidity).

Sources

Optimization

Stability of 1-Chloro-6-methoxy-7-methylisoquinoline under acidic vs basic conditions

[1] Ticket ID: #ISOQ-Cl-001 Subject: Stability & Troubleshooting Guide for 1-Chloro-6-methoxy-7-methylisoquinoline Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary Y...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #ISOQ-Cl-001 Subject: Stability & Troubleshooting Guide for 1-Chloro-6-methoxy-7-methylisoquinoline Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are likely accessing this guide because you are observing yield loss, unexpected precipitates (often yellow), or purity degradation during the synthesis or workup of 1-Chloro-6-methoxy-7-methylisoquinoline .

This compound is a highly reactive electrophile.[1] Its stability hinges on the unique electronic properties of the isoquinoline core. The C1-Chlorine bond is activated for Nucleophilic Aromatic Substitution (


) by the adjacent ring nitrogen.[1] Consequently, this molecule is inherently unstable  in the presence of water, particularly under acidic conditions or with strong nucleophilic bases.

This guide breaks down the chemical causality of these failures and provides self-validating protocols to prevent them.

Module 1: The Acidic Challenge (Hydrolysis Risk)

User Issue:

"I washed my organic reaction mixture with 1M HCl to remove starting material/amines. Upon concentration, my product yield plummeted, and I isolated a polar, high-melting solid."

Technical Diagnosis:

You have inadvertently catalyzed the hydrolysis of your product into 6-methoxy-7-methylisocarbostyril (1-hydroxyisoquinoline tautomer) .

The Mechanism (Causality):

Unlike chlorobenzene, 1-chloroisoquinoline behaves more like an acid chloride.[1]

  • Protonation: The ring nitrogen is basic (

    
    ).[1] In acidic media, it becomes protonated.[2][3]
    
  • Activation: This protonation pulls electron density from the C1 carbon, making it extremely electrophilic.

  • Attack: Even weak nucleophiles like water (or alcohols) can now attack C1, displacing the chloride.

  • Tautomerization: The resulting intermediate tautomerizes to the thermodynamically stable amide (lactam) form.

Visualization: Acid-Catalyzed Hydrolysis Pathway

AcidHydrolysis SM 1-Chloro-SM (Neutral) Protonated N-Protonated Intermediate (Highly Electrophilic) SM->Protonated + H+ (Acid) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Attack at C1) Product Isocarbostyril (Lactam/Impurity) Tetrahedral->Product - HCl (Tautomerization)

Caption: The protonation of the isoquinoline nitrogen significantly lowers the activation energy for nucleophilic attack by water, leading to irreversible hydrolysis.[1]

Corrective Protocol:
  • Do NOT use aqueous acid washes (HCl,

    
    ) during workup.[1]
    
  • Alternative: If you must remove basic impurities, use a buffered wash (e.g., Saturated

    
    , pH ~5-6) and perform it rapidly  at 
    
    
    
    .[1]
  • Validation: Check the aqueous layer by LC-MS immediately. If you see the mass of the hydroxy-derivative (

    
    ), your wash is too acidic or too slow.[1]
    

Module 2: The Basic Challenge (Nucleophilic Substitution)

User Issue:

"I used NaOH to quench my reaction or as a base for a coupling reaction. The solution turned bright yellow, and I see a new impurity."

Technical Diagnosis:

You are observing Nucleophilic Aromatic Substitution (


) .[1] The Hydroxide ion (

) is a strong nucleophile and is directly displacing the Chloride.[1]
The Mechanism:

The C1 position is electron-deficient.[1]

  • Strong Nucleophiles (

    
    , 
    
    
    
    ):
    Will attack C1 rapidly, especially in polar solvents (DMSO, DMF, MeOH).[1]
  • Steric Factors: The 7-methyl group is too far away to provide significant steric protection to the C1 position.[1]

  • Electronic Effect: The 6-methoxy group is an Electron Donating Group (EDG).[1] While EDGs generally deactivate

    
    , the inductive pull of the adjacent Nitrogen atom at C1 dominates, maintaining high reactivity.
    
Corrective Protocol:
  • Base Selection:

    • Avoid: Hydroxide (

      
      ) or small alkoxides (
      
      
      
      ) unless the intention is to synthesize the alkoxy derivative.
    • Preferred: Use non-nucleophilic bases for deprotonation events: DIPEA (Hünig's base) ,

      
        (in acetone/MeCN), or 
      
      
      
      .[1]
  • Quenching: When quenching a chlorination reaction (e.g., from

    
    ), pour the reaction mixture onto ice/solid 
    
    
    
    mixtures. Keep the internal temperature
    
    
    .

Module 3: Stability Summary & Storage

Comparative Stability Table
ConditionStability RatingPrimary Degradation ProductRecommended Action
Aq. Acid (pH < 4) Critical Isocarbostyril (Lactam)Avoid completely.[1]
Aq. Base (pH > 10) Poor Isocarbostyril / Hydroxy-SMUse cold, short exposure only.[1]
Alcoholic Solvents Moderate Alkoxy-ether (Solvolysis)Avoid heating in MeOH/EtOH.[1]
Non-polar (DCM/Tol) Excellent N/APreferred reaction solvents.[1]
Solid State Good Hydrolysis (slow)Store under Argon at

.
Workup Decision Tree

WorkupLogic Start Reaction Complete (Contains POCl3/Acid) Quench Quench Strategy Start->Quench MethodA Method A: Ice/Water (Risk: Acidic Hydrolysis) Quench->MethodA Avoid if possible MethodB Method B: Ice/NaHCO3 (Buffered pH 7-8) Quench->MethodB Recommended Extract Extract immediately into DCM or EtOAc MethodA->Extract Must be < 5 mins MethodB->Extract Dry Dry over Na2SO4 Evaporate < 40°C Extract->Dry

Caption: To maximize yield, maintain a neutral-to-mildly-basic pH during the quench of the chlorination reaction.

Frequently Asked Questions (FAQs)

Q: Can I store the 1-chloro compound in solution? A: Only in non-nucleophilic, anhydrous solvents (DCM, Toluene).[1] Do not store in Methanol or Ethanol, as slow solvolysis (exchange of Cl for OMe/OEt) will occur over time, essentially capping your reactive center.[1]

Q: Why is the 6-methoxy group important for stability? A: While it doesn't prevent hydrolysis, the 6-methoxy group is an electron donor.[1] It stabilizes the aromatic ring against oxidation but can also make the ring slightly more electron-rich.[1] However, regarding the C1-Cl bond, the nitrogen atom's influence is the primary driver of instability.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the isocarbostyril (lactam) degradation product. It is significantly more polar than the 1-chloro starting material due to the amide functionality and ability to hydrogen bond.

References

  • Ford, A., Sinn, E., & Woodward, S. (n.d.).[1] Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 13C NMR Spectral Analysis of 1-Chloro-6-methoxy-7-methylisoquinoline

The following guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 1-Chloro-6-methoxy-7-methylisoquinoline . This document is designed for medicinal chemists and structural biol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of 1-Chloro-6-methoxy-7-methylisoquinoline . This document is designed for medicinal chemists and structural biologists requiring rigorous structural validation of this key scaffold.

Executive Summary & Compound Significance

1-Chloro-6-methoxy-7-methylisoquinoline is a high-value heterocyclic intermediate, primarily utilized in the synthesis of isoquinoline-based alkaloids and kinase inhibitors. The presence of the chlorine atom at the C1 position renders it highly reactive toward nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold.

This guide compares the spectral signature of the target compound against its non-chlorinated precursors and regioisomers, providing a robust framework for structural verification.

Core Structural Features[1][2][3][4]
  • Isoquinoline Core: Bicyclic aromatic system.

  • C1-Chloro: Key electrophilic site; induces significant deshielding on the C1 carbon.

  • C6-Methoxy / C7-Methyl: Electron-donating groups that modulate the electron density of the benzenoid ring, creating a unique splitting pattern in the aromatic region.

Experimental Workflow & Sample Preparation

To ensure high-resolution spectral data, the following self-validating protocol is recommended. This workflow minimizes common artifacts such as rotary evaporation solvent peaks or hydrolysis products (isocarbostyrils).

G Sample Crude 1-Cl-Isoquinoline Dry Vacuum Desiccation (< 2 mbar, 4h) Sample->Dry Remove H2O Solvent Solvent Choice: CDCl3 (99.8% D) + TMS Dry->Solvent Prevents Hydrolysis Prep Dissolution (10-15 mg / 0.6 mL) Solvent->Prep Filter Filtration (Glass Wool/PTFE) Prep->Filter Remove particulates Acquire Acquisition (400/600 MHz) Filter->Acquire

Figure 1: Optimized sample preparation workflow for labile 1-chloroisoquinolines.

Critical Experimental Considerations
  • Solvent Selection: Chloroform-d (

    
    )  is the preferred solvent.
    
    • Reasoning: It provides excellent solubility and prevents the hydrolysis of the labile C1-Cl bond, which can occur in wet DMSO-d6 over time (converting the product to the thermodynamically stable 1-isoquinolinone).

  • Concentration: 10–15 mg in 0.6 mL is optimal for 13C detection within a reasonable timeframe (128–256 scans).

1H NMR Spectral Analysis

The proton NMR spectrum of 1-Chloro-6-methoxy-7-methylisoquinoline is characterized by two distinct spin systems: the heterocyclic ring (protons H3/H4) and the carbocyclic ring (protons H5/H8).

Predicted & Experimental Assignments ( , 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Insight
H3 8.15 – 8.25Doublet (d)1H5.8 Hz

-proton to Nitrogen; deshielded.
H8 8.05 – 8.15Singlet (s)1H-Peri-position to C1-Cl; significantly deshielded by steric/electronic "peri-effect".
H4 7.45 – 7.55Doublet (d)1H5.8 Hz

-proton; characteristic heteroaromatic coupling with H3.
H5 7.05 – 7.15Singlet (s)1H-Ortho to OMe; shielded by electron donation (resonance).
OMe 3.98 – 4.02Singlet (s)3H-Characteristic methoxy shift.
Me 2.40 – 2.45Singlet (s)3H-Benzylic methyl group.
Detailed Mechanistic Interpretation
  • The "Peri-Effect" (H8): The proton at position 8 (H8) typically appears further downfield than H5. This is due to the close proximity of the C1-Chloro substituent, which exerts a desheliding effect (van der Waals deshielding) and anisotropic influence. In the precursor (isoquinoline), H8 is also downfield, but the 1-Cl substituent often enhances this separation.

  • Regiochemistry Validation (H5 vs. H8):

    • The 6-methoxy-7-methyl substitution pattern results in two singlets in the aromatic region for the benzene ring.

    • If the substituents were at 6,7-dimethoxy, you would also see two singlets.

    • Differentiation: NOE (Nuclear Overhauser Effect) experiments are crucial here. Irradiating the Methyl (Me) signal (~2.4 ppm) should show a strong NOE enhancement of the H8 singlet, but not the H5 singlet. Irradiating the Methoxy (OMe) signal (~4.0 ppm) should enhance H5 .

13C NMR Spectral Analysis

The 13C spectrum provides the definitive confirmation of the oxidation state at C1.

Key Carbon Resonances ( , 100 MHz)
CarbonShift (

, ppm)
TypeAssignment Logic
C1 150.0 – 152.0 Quaternary (C-Cl)Diagnostic Peak. Significantly upfield from C1 in 1-isoquinolinone (~162 ppm) but deshielded relative to unsubstituted isoquinoline (~152 ppm).
C3 138.0 – 140.0CH

-carbon to Nitrogen.
C6 158.0 – 160.0Quaternary (C-O)Ipso-carbon to Methoxy; highly deshielded.
C4a/C8a 120.0 – 135.0QuaternaryBridgehead carbons.
OMe 55.5 – 56.0

Typical methoxy carbon.
Me 16.0 – 17.0

Typical aryl-methyl carbon.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, one must compare the product spectrum against its likely impurities or precursors.

Comparison 1: 1-Chloro vs. 1-Oxo (Hydrolysis Impurity)

The most common impurity is the hydrolyzed product: 6-methoxy-7-methylisoquinolin-1(2H)-one .

FeatureTarget: 1-Chloro Derivative Impurity: 1-Oxo Derivative (Isocarbostyril)
H3 Shift ~8.2 ppm (Deshielded)~7.0 - 7.2 ppm (Shielded, enamine-like character)
Coupling

Hz

Hz
NH Signal Absent Broad singlet ~10-12 ppm (Exchangeable)
C1 (13C) ~151 ppm (C-Cl)~162 ppm (C=O, Amide carbonyl)
Comparison 2: 1-Chloro vs. Unsubstituted Precursor

Comparing 1-Chloro-6-methoxy-7-methylisoquinoline with 6-methoxy-7-methylisoquinoline .

  • H1 Proton: The precursor will show a diagnostic singlet for H1 around 9.0 – 9.2 ppm .

  • Target Spectrum: The disappearance of this highly deshielded H1 singlet is the primary indicator of successful chlorination.

Comparison Precursor Precursor (H-1) H1 Signal: ~9.1 ppm (s) C1 Shift: ~152 ppm Target Target (Cl-1) H1 Signal: ABSENT C1 Shift: ~151 ppm (C-Cl) Precursor->Target Chlorination (POCl3) Impurity Impurity (Oxo-1) H1 Signal: ABSENT NH Signal: ~11 ppm C1 Shift: ~162 ppm (C=O) Target->Impurity Hydrolysis (H2O)

Figure 2: Spectral evolution from precursor to target and potential degradation.

References

  • ChemicalBook. (2025). 1-Chloroisoquinoline NMR and Physicochemical Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 1-Chloroisoquinoline Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025).[1] 1-Chloro-6-methylisoquinoline Product Specification. Retrieved from

  • Royal Society of Chemistry. (2025). Isoquinoline Derivatives NMR Data Repository. Retrieved from

Sources

Comparative

HPLC Method Development for Purity Analysis of Chloroisoquinoline Derivatives: A Comparative Guide

Executive Summary Chloroisoquinoline derivatives (e.g., 1-chloroisoquinoline, 6-chloroisoquinoline) are critical intermediates in the synthesis of antiviral and antitumor pharmacophores. Their analysis presents a dual ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloroisoquinoline derivatives (e.g., 1-chloroisoquinoline, 6-chloroisoquinoline) are critical intermediates in the synthesis of antiviral and antitumor pharmacophores. Their analysis presents a dual challenge: structural isomerism and basic nitrogen interactions . Standard C18 methods often fail to resolve positional isomers or suffer from peak tailing due to silanol interactions.

This guide provides an authoritative comparison of method development strategies, advocating for Phenyl-Hexyl stationary phases over traditional C18 for isomeric resolution, and transitioning to UPLC for high-throughput environments.

Part 1: Critical Analysis of Methodology

The Stationary Phase Dilemma: Hydrophobicity vs. Selectivity

For chloroisoquinolines, the primary separation mechanism on a C18 column is hydrophobic interaction. However, positional isomers (e.g., 1-Cl vs. 6-Cl) possess identical hydrophobicity (


), leading to co-elution.
  • The Superior Alternative: Phenyl-Hexyl phases .[1]

    • Mechanism: These phases utilize

      
       interactions between the phenyl ring of the stationary phase and the isoquinoline core. The electron-withdrawing chlorine atom alters the electron density of the aromatic ring differently depending on its position. This electronic difference creates the necessary selectivity factor (
      
      
      
      ) that C18 lacks.
    • Causality: The hexyl linker provides sufficient alkyl character for retention, while the phenyl ring engages the aromatic analyte.

Mobile Phase Selection: The Methanol Effect

While Acetonitrile (ACN) is the standard organic modifier, it possesses a triple bond with its own


 electrons, which can interfere with the 

interactions between the analyte and a Phenyl column.[2]
  • Recommendation: Use Methanol (MeOH) . MeOH is protic and lacks

    
     electrons, allowing the unique selectivity of the Phenyl-Hexyl phase to dominate.
    
Managing Basicity: pH and Buffers

Isoquinolines are basic (


). At neutral pH, they are partially ionized, leading to secondary interactions with residual silanols and severe peak tailing (

).
  • Protocol: Use a buffered mobile phase at pH 2.5 - 3.0 (e.g., Formic Acid or Phosphate). This ensures the basic nitrogen is fully protonated, preventing silanol interaction, or alternatively, use high pH (pH > 10) with hybrid columns to suppress ionization entirely.

Part 2: Comparative Performance Guide

The following data compares three distinct methodologies for the purity analysis of 1-Chloroisoquinoline containing 6-Chloroisoquinoline (isomer) and Isoquinoline (degradation product) impurities.

Benchmark Data: C18 vs. Phenyl-Hexyl vs. UPLC
MetricMethod A: Standard HPLCMethod B: Optimized Phenyl-HexylMethod C: UPLC (High Throughput)
Column C18 (5

m, 150mm)
Phenyl-Hexyl (3.5

m, 150mm)
BEH C18 (1.7

m, 50mm)
Mobile Phase 0.1% H3PO4 : ACN0.1% Formic Acid : MeOH0.1% Formic Acid : ACN
Separation Mode Hydrophobic Interaction

Interaction + Hydrophobic
High Efficiency Hydrophobic
Resolution (Isomers)

(Co-elution risk)

(Baseline)

Tailing Factor (Tf) 1.8 (Silanol activity)1.1 (Symmetric)1.1 (Suppressed by particle tech)
Run Time 25.0 min18.0 min4.5 min
LOD (Sensitivity) 0.05%0.02%0.005%

Analysis:

  • Method A fails to robustly separate isomers (

    
     is critical failure).
    
  • Method B is the recommended choice for standard QC labs, offering superior selectivity for isomers.

  • Method C is ideal for high-volume environments, sacrificing slight selectivity for speed, compensated by the raw efficiency of sub-2

    
    m particles.
    

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system for the purity analysis of 1-Chloroisoquinoline.

Reagents and Standards
  • Reference Standard: 1-Chloroisoquinoline (>99.0%).[3]

  • Impurity Standards: 6-Chloroisoquinoline, Isoquinoline.

  • Solvents: HPLC Grade Methanol, Milli-Q Water, Formic Acid (98%).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5

    
    m.
    
  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 35°C (Controls viscosity of MeOH).

  • Detection: UV at 254 nm (Aromatic max) and 290 nm (Selectivity check).

  • Injection Volume: 5

    
    L.
    
Gradient Program
Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Methanol)
0.09010
2.09010
12.02080
15.02080
15.19010
20.09010
System Suitability (Self-Validation Criteria)

Before releasing results, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between 1-Chloroisoquinoline and 6-Chloroisoquinoline.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Part 4: Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow guides the scientist from the analyte structure to the optimal method.

MethodDevelopment Start Analyte: Chloroisoquinoline CheckIsomers Are Positional Isomers Present? Start->CheckIsomers StandardC18 Standard C18 Column CheckIsomers->StandardC18 No PhenylHexyl Phenyl-Hexyl Column (Pi-Pi Interaction) CheckIsomers->PhenylHexyl Yes (Critical) CheckTailing Peak Tailing > 1.5? StandardC18->CheckTailing PhenylHexyl->CheckTailing LowPH Add 0.1% TFA/Formic Acid (pH 2.5) CheckTailing->LowPH Yes (Basic N) HighThroughput High Throughput Required? CheckTailing->HighThroughput No LowPH->HighThroughput UPLC UPLC (Sub-2 micron) BEH C18 or Phenyl HighThroughput->UPLC Yes FinalMethod Validated Method HighThroughput->FinalMethod No (HPLC) UPLC->FinalMethod

Caption: Decision matrix for selecting stationary phases based on isomer presence and throughput needs.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why Phenyl-Hexyl separates isomers that C18 cannot.

SeparationMechanism cluster_0 C18 Interaction (Hydrophobic Only) cluster_1 Phenyl-Hexyl Interaction (Pi-Pi + Hydrophobic) C18 C18 Ligand (Alkyl Chain) Iso1 1-Chloroisoquinoline C18->Iso1 Weak Selectivity Iso2 6-Chloroisoquinoline C18->Iso2 Identical Retention Phenyl Phenyl Ligand (Aromatic Ring) Iso1_P 1-Chloroisoquinoline (Electron Density A) Phenyl->Iso1_P Strong Pi-Pi Iso2_P 6-Chloroisoquinoline (Electron Density B) Phenyl->Iso2_P Weak Pi-Pi

Caption: Mechanistic difference: Phenyl-Hexyl exploits electronic differences in isomers, whereas C18 relies solely on hydrophobicity.

References

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1] Retrieved from [Link]

  • Advanced Materials Technology. (2025). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[5] Retrieved from [Link]

  • MicroSolv Technology. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 1-Chloro-6-methoxy-7-methylisoquinoline

Mass Spectrometry Fragmentation Guide: 1-Chloro-6-methoxy-7-methylisoquinoline Executive Summary This guide details the mass spectrometric characterization of 1-Chloro-6-methoxy-7-methylisoquinoline ( , MW 207.66). As a...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Guide: 1-Chloro-6-methoxy-7-methylisoquinoline

Executive Summary

This guide details the mass spectrometric characterization of 1-Chloro-6-methoxy-7-methylisoquinoline (


, MW 

207.66). As a halogenated isoquinoline derivative, this molecule serves as a critical scaffold in the synthesis of bioactive alkaloids and kinase inhibitors.

This document objectively compares the fragmentation behavior of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI) , providing researchers with the data necessary to select the optimal method for structural elucidation versus quantitative screening.

Comparative Analysis: Ionization Techniques

The choice of ionization method fundamentally alters the observed spectral fingerprint. The table below contrasts the performance of "Hard" (EI) and "Soft" (ESI) ionization for this specific analyte.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Primary Ion Observed Radical Cation (

),

207/209
Protonated Adduct (

),

208/210
Isotope Pattern Distinct 3:1 ratio (

) clearly visible on parent.
Distinct 3:1 ratio preserved on

.
Fragmentation Energy High (70 eV).[1] Spontaneous in-source fragmentation.Low. Requires Collision Induced Dissociation (CID).
Key Structural Insight Fingerprinting: Excellent for library matching and confirming the aromatic core stability.Trace Detection: Superior sensitivity for LC-MS pharmacokinetic studies.
Dominant Pathway Radical driven:

-cleavage and radical losses (

,

).
Charge driven: Neutral losses (

,

,

).

Detailed Fragmentation Pathways

The fragmentation of 1-Chloro-6-methoxy-7-methylisoquinoline is governed by the stability of the isoquinoline core and the lability of the substituents.

The Chlorine Signature (Isotope Cluster)

Before fragmentation analysis, the parent ion must be validated via the chlorine isotope pattern.

  • Calculated Monoisotopic Mass (

    
    ):  207.045
    
  • Calculated M+2 Mass (

    
    ):  209.042
    
  • Intensity Ratio: The M peak (207) is approximately 3 times higher than the M+2 peak (209), diagnostic of a mono-chlorinated species.

Primary Fragmentation Channels

The following pathways are observed, particularly under ESI-CID conditions where sequential energy ramping reveals the hierarchy of bond strengths.

  • Loss of Methyl Radical (

    
    ) [M - 15]: 
    
    • Mechanism:[2][3] Homolytic cleavage of the ether bond at the 6-methoxy position.

    • Result: Formation of a quinoid-type cation stabilized by the nitrogen lone pair.

    • m/z:

      
      .
      
  • Loss of Chlorine/HCl [M - 35/36]:

    • EI Mode: Direct loss of

      
       radical to form the aryl cation (
      
      
      
      172).
    • ESI Mode:[1][3][4][5][6][7][8] Elimination of

      
       is common in protonated N-heterocycles, often assisted by adjacent protons.
      
  • Sequential Loss of CO [M - 15 - 28]:

    • Following the loss of the methyl group from the methoxy substituent, the remaining phenoxy-like ion typically ejects carbon monoxide (CO).

    • Result: Ring contraction or rearrangement (

      
      
      
      
      
      ).
  • Retro-Diels-Alder (RDA) / HCN Loss:

    • Characteristic of the pyridine ring in the isoquinoline system.

    • Loss: Neutral HCN (27 Da).

    • Observation: Usually a lower abundance pathway requiring higher collision energies.

Visualization of Fragmentation Dynamics

The following diagram illustrates the mechanistic pathways for the protonated parent ion


.

FragmentationPathways cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 208 (35-Cl) Frag_MethylLoss [M+H - CH3]+ m/z 193 (Methoxy cleavage) Parent->Frag_MethylLoss - CH3• (15 Da) Frag_HClLoss [M+H - HCl]+ m/z 172 (Dehalogenation) Parent->Frag_HClLoss - HCl (36 Da) Frag_CO_Loss [M+H - CH3 - CO]+ m/z 165 (Ring Contraction) Frag_MethylLoss->Frag_CO_Loss - CO (28 Da) Frag_HCN_Loss [M+H - HCl - HCN]+ m/z 145 (Pyridine Ring Break) Frag_HClLoss->Frag_HCN_Loss - HCN (27 Da) key Solid Line: Primary Pathway Dashed Line: Secondary/High Energy

Figure 1: Proposed ESI-CID fragmentation tree for 1-Chloro-6-methoxy-7-methylisoquinoline (


 isotope).

Differentiation from Structural Isomers

A critical challenge is distinguishing 1-Chloro-6-methoxy-7-methylisoquinoline from its isomer 1-Chloro-7-methoxy-6-methylisoquinoline .

Diagnostic Feature6-Methoxy Isomer (Target)7-Methoxy Isomer (Alternative)
Ortho-Effect Intensity The 6-OMe is para to the N-atom (in chemical sense) but spatially distinct.The 7-OMe is closer to the ring fusion, often affecting the stability of the radical cation.
[M-15] Abundance High. The 6-position allows for effective resonance stabilization of the resulting cation.Moderate/Low. Steric hindrance from the 8-H and 6-Me can suppress clean methyl radical loss.
NOE (NMR Cross-validation) Required for absolute confirmation if MS spectra are ambiguous.Required for absolute confirmation.

Scientist's Note: While MS can suggest isomer identity through relative ion abundances, NMR (NOESY) remains the gold standard for confirming the regiochemistry of the methyl/methoxy placement on the isoquinoline ring.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results, use the following self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation

      
       for ESI efficiency.
      
Instrumentation (LC-QTOF or Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to maximize parent ion transmission without in-source fragmentation).

  • Collision Energy (CID): Ramp from 10 eV to 40 eV.

    • 10-20 eV: Preserves Parent, minor -15 loss.

    • 30-40 eV: Promotes ring cleavage and -HCl loss.

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL MeOH) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization MS1 MS1 Scan (Confirm Isotope Pattern) Ionization->MS1 CID Collision Cell (10-40 eV Ramp) MS1->CID MS2 MS2 Detection (Fragment Analysis) CID->MS2

Figure 2: LC-MS/MS workflow for structural validation.[9]

References

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • BenchChem. (2025).[1][4][10][11] Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Link

  • Gu, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Link

  • NIST Mass Spec Data Center. Electron Ionization Mass Spectra of Isoquinoline Derivatives. National Institute of Standards and Technology. Link

Sources

Comparative

Comparative Reactivity Guide: 1-Chloroisoquinoline vs. 1-Bromoisoquinoline Derivatives

Executive Summary Isoquinoline scaffolds are privileged structures in medicinal chemistry and materials science. Functionalization at the C1 position is a critical step in synthesizing diverse molecular libraries.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline scaffolds are privileged structures in medicinal chemistry and materials science. Functionalization at the C1 position is a critical step in synthesizing diverse molecular libraries. 1-chloroisoquinoline and 1-bromoisoquinoline are the two most utilized starting materials for this purpose. While they may appear interchangeable, their distinct electronic and steric properties dictate their optimal use cases. This guide provides an objective, data-driven comparison of their performance in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, equipping researchers with the mechanistic logic required for optimal synthetic design.

Mechanistic Divergence: SNAr vs. Cross-Coupling

The reactivity of 1-haloisoquinolines is governed by the electron-deficient nature of the heterocyclic ring, which highly activates the C1 position[1]. However, the choice of halogen fundamentally alters the preferred reaction pathway:

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the negatively charged Meisenheimer complex. Because chlorine is more electronegative than bromine, the C-Cl bond strongly polarizes the C1 carbon, lowering the activation energy for nucleophilic attack. Consequently, 1-chloroisoquinoline often exhibits superior or equivalent reactivity compared to its bromo counterpart in SNAr reactions[2]. Furthermore, 1-chloroisoquinolines are generally more chemically stable and cost-effective.

  • Palladium-Catalyzed Cross-Coupling: Conversely, in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille), the rate-determining step is the oxidative addition of the palladium catalyst into the carbon-halogen bond. The C-Br bond dissociation energy is significantly lower than that of the C-Cl bond. Thus, 1-bromoisoquinoline undergoes oxidative addition much more rapidly, making it the superior substrate for transition-metal catalysis[3].

MechanisticDivergence Start 1-Haloisoquinoline (C1-X Bond) SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr Amines/Alcohols Pd Cross-Coupling (Oxidative Addition) Start->Pd Pd(0) / Ligand Cl_pref 1-Chloroisoquinoline Favored by Electronegativity (Stabilizes Meisenheimer Complex) SNAr->Cl_pref Br_pref 1-Bromoisoquinoline Favored by Low BDE (Faster Oxidative Addition) Pd->Br_pref

Mechanistic divergence of 1-haloisoquinolines in SNAr versus cross-coupling pathways.

Quantitative Performance Comparison

To facilitate reagent selection, the following table summarizes the physicochemical and reactive properties of both derivatives based on standard synthetic benchmarks.

Property / Reactivity1-Chloroisoquinoline1-Bromoisoquinoline
C-X Bond Dissociation Energy ~96 kcal/mol~81 kcal/mol
SNAr Reactivity (C1) Excellent (Highly polarized C-Cl bond)Good (Slightly slower Meisenheimer formation)
Pd-Catalyzed Cross-Coupling Moderate (Requires specialized ligands)Excellent (Rapid oxidative addition)
Bench Stability High (Less sensitive to light/air)Moderate (More prone to photo-degradation)
Typical Commercial Cost LowerHigher

Exploiting Orthogonal Reactivity in Drug Design

The distinct reactivity profiles of C-Cl and C-Br bonds can be elegantly exploited in polyhalogenated scaffolds like 6-bromo-1-chloroisoquinoline [2]. Because the C1-Cl bond is chemically primed for SNAr and the C6-Br bond is primed for Pd-coupling, researchers can perform sequential, site-selective functionalizations without the need for cumbersome protecting groups.

Workflow SM 6-Bromo-1-chloroisoquinoline Step1 Step 1: SNAr (C1-Cl Substitution) SM->Step1 Amine, Base 120°C Intermediate 1-Amino-6-bromoisoquinoline (Isolated Intermediate) Step1->Intermediate Step2 Step 2: Suzuki Coupling (C6-Br Substitution) Intermediate->Step2 Ar-B(OH)2, Pd 90°C Product 1,6-Disubstituted Isoquinoline (Final Target) Step2->Product

Sequential orthogonal functionalization workflow for dihalo-isoquinolines.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality is understood at every step of the workflow.

Protocol A: SNAr of 1-Chloroisoquinoline with Benzylamine

Objective: Metal-free synthesis of 1-(benzylamino)isoquinoline[4].

Causality of Experimental Choices:

  • Solvent (DMF): A polar aprotic solvent is critical. It solvates the nucleophile without hydrogen-bonding to it, maximizing its kinetic energy to attack the electron-deficient C1 position.

  • Base (DIPEA): Acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the benzylamine nucleophile, which would otherwise stall the reaction.

  • Temperature (120°C): Provides the necessary thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

Self-Validating Workflow:

  • Charge a pressure vial with 1-chloroisoquinoline (1.0 eq), benzylamine (1.5 eq), DIPEA (2.0 eq), and anhydrous DMF (0.5 M).

  • Seal the vial and heat the mixture to 120°C for 2 hours.

  • Validation Check: Sample the reaction mixture and spot it on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The reaction is deemed complete when the UV-active starting material spot (Rf ~0.7) completely disappears, replaced by a highly fluorescent, lower-Rf product spot (Rf ~0.3).

  • Quench the reaction with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield the product (Typical yield: >80%).

Protocol B: Suzuki-Miyaura Coupling of 1-Bromoisoquinoline

Objective: Synthesis of 1-phenylisoquinoline via palladium catalysis.

Causality of Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step and prevents catalyst degradation into inactive palladium black.

  • Base (K₂CO₃): Activates the phenylboronic acid by forming a reactive electron-rich boronate complex, which is essential for the transmetalation step.

  • Solvent (1,4-Dioxane/H₂O, 4:1): A biphasic system is required. Dioxane solubilizes the organic substrates and catalyst, while water dissolves the inorganic base and facilitates boronate formation.

Self-Validating Workflow:

  • In a Schlenk flask, combine 1-bromoisoquinoline (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Note: Degassing via sparging or freeze-pump-thaw is critical to prevent the oxidative homocoupling of the boronic acid and catalyst poisoning.

  • Heat the mixture at 90°C under an N₂ atmosphere for 4 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The reaction is successful when the starting material peak is entirely absent, and the chromatogram shows a dominant peak corresponding to the product mass [M+H]+.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • BenchChem Technical Support Team. "6-Bromo-1-chloroisoquinoline: A Versatile Intermediate in the Synthesis of Pharmaceutical Agents." BenchChem. 2

  • "DEVELOPMENT OF A FACILE AND INEXPENSIVE ROUTE FOR THE PREPARATION OF α-HALOBENZOPYRIDINES FROM α-UNSUBSTITUTED BENZOPYRIDINES." Heterocycles, 2015. Semantic Scholar. 1

  • "Buy 1-(Benzylamino)isoquinoline." Smolecule. 4

  • "1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections." MDPI, 2021. 3

Sources

Validation

X-ray crystallography data for 1-Chloro-6-methoxy-7-methylisoquinoline structure confirmation

A Comparative Guide: Single Crystal X-Ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives Part 1: The Regioisomer Conundrum in Isoquinoline Synthesis In the synthesis of substituted isoquinolines—critical scaffolds f...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Single Crystal X-Ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives

Part 1: The Regioisomer Conundrum in Isoquinoline Synthesis

In the synthesis of substituted isoquinolines—critical scaffolds for alkaloids and kinase inhibitors—establishing the exact position of substituents on the benzenoid ring (positions 5, 6, 7, or 8) is a notorious bottleneck.

For the target molecule 1-Chloro-6-methoxy-7-methylisoquinoline , the primary challenge is distinguishing it from its regioisomer, 1-Chloro-7-methoxy-6-methylisoquinoline . Both isomers often co-elute and exhibit nearly identical 1D NMR spectra due to the lack of vicinal coupling between the protons at positions 5 and 8.

While High-Resolution Mass Spectrometry (HRMS) confirms the formula (


), it provides no structural insight. This guide compares the two primary methods for definitive structure elucidation: Nuclear Magnetic Resonance (NMR)  and Single Crystal X-Ray Diffraction (SC-XRD) , establishing why SC-XRD remains the non-negotiable gold standard for this class of compounds.

Part 2: Comparative Analysis of Methodologies

Method A: Nuclear Magnetic Resonance (NMR)

The Standard, Yet Often Ambiguous Approach

For 1-Chloro-6-methoxy-7-methylisoquinoline, 1D


-NMR typically shows two aromatic singlets (H5 and H8) and two methyl-based singlets (OMe and Ar-Me).
  • The Limitation: Without vicinal coupling (ortho/meta splitting), assigning H5 vs. H8 requires 2D techniques (NOESY/HMBC).

  • The Risk: In rigid fused-ring systems, Nuclear Overhauser Effect (NOE) signals between the methoxy group and the adjacent aromatic proton can be weak or misleading due to preferred conformational rotation of the methoxy group away from the ring plane.

Method B: Single Crystal X-Ray Diffraction (SC-XRD)

The Definitive "Gold Standard"

SC-XRD bypasses the need for inferential spectral assignment by directly mapping electron density.

  • Heavy Atom Advantage: The Chlorine atom at C1 (

    
    ) serves as a strong scatterer. This "heavy atom effect" significantly aids in phasing the diffraction data, making structure solution robust even with smaller crystals.
    
  • Regiochemical Certainty: SC-XRD unambiguously distinguishes the C-O bond length (approx. 1.37 Å) of the methoxy group from the C-C bond length (approx. 1.50 Å) of the methyl group, mapping their exact positions relative to the ring nitrogen.

Summary of Performance
FeatureSC-XRD (Recommended) 2D NMR (NOESY/HMBC) DFT Calculation
Regioisomer ID Absolute (100% Confidence) Inferential (80-90% Confidence)Supportive only
Sample State Single Crystal (Solid)Solution (

)
Virtual
Data Output 3D Coordinates (CIF)Connectivity/Through-spaceEnergy Minima
Time to Result 24-48 Hours (incl. growth)1-4 Hours12-24 Hours
Ambiguity Risk Near Zero (

)
High (Signal Overlap)Medium (Basis set dependent)

Part 3: Experimental Protocols

Crystallization Protocol: Vapor Diffusion

Objective: Grow diffraction-quality single crystals of 1-Chloro-6-methoxy-7-methylisoquinoline.

Principle: Slow diffusion of a non-polar "anti-solvent" into a solution of the compound reduces solubility gradually, promoting ordered lattice formation rather than amorphous precipitation.

Materials:

  • Solute: 15 mg of crude 1-Chloro-6-methoxy-7-methylisoquinoline.

  • Solvent (Good): Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Anti-Solvent (Poor): n-Hexane or Pentane.

  • Vessel: 2-vial system (inner small vial, outer jar).

Step-by-Step Workflow:

  • Dissolution: Dissolve 15 mg of the compound in 0.5 mL of DCM in a small (4 mL) glass vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if turbid.

  • Setup: Place the open small vial inside a larger (20 mL) screw-top jar.

  • Diffusion Layer: Carefully add 3–5 mL of n-Hexane into the outer jar (do not let it spill into the inner vial).

  • Equilibration: Cap the outer jar tightly. Store at room temperature (

    
    ) in a vibration-free environment.
    
  • Harvesting: Over 24–72 hours, hexane vapor will diffuse into the DCM, lowering solubility. Look for colorless prisms or needles.

  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
Data Collection & Refinement Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom, though Cu is acceptable for very small organic crystals.
  • Temperature: Collect at 100 K (Cryostream) to reduce thermal motion (ellipsoids) of the methyl/methoxy groups.

  • Resolution: Aim for

    
     Å resolution or better (
    
    
    
    for Mo).

Part 4: Visualization of Workflows

Diagram 1: Structure Elucidation Workflow

This diagram illustrates the critical path from synthesis to definitive confirmation.

G Start Crude Product (Isomer Mixture?) NMR 1H NMR Analysis (Prelim Check) Start->NMR Decision Ambiguous Regiochemistry? NMR->Decision Cryst Vapor Diffusion (DCM/Hexane) Decision->Cryst Yes (Singlets Overlap) Final Confirmed Structure (CIF Generated) Decision->Final No (Clear NOE) XRD SC-XRD Data Collection (100 K) Cryst->XRD Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Solve->Final

Caption: Logical workflow for determining when to escalate from NMR to SC-XRD for isoquinoline derivatives.

Diagram 2: Crystallographic Decision Matrix

The logic behind solving the specific structure of chlorinated isoquinolines.

StructureLogic Compound 1-Chloro-6-methoxy-7-methylisoquinoline HeavyAtom Heavy Atom Analysis (Chlorine Z=17) Compound->HeavyAtom Diffraction SpaceGroup Space Group Determination (Likely P21/c) HeavyAtom->SpaceGroup Systematic Absences Refinement Refinement Strategy SpaceGroup->Refinement Check1 Check R-Factor (Target < 5%) Refinement->Check1 Check1->Refinement Fail (Twinning?) Check2 Check Displacement Ellipsoids Check1->Check2 Pass Check2->Refinement Disorder Model Publish Publish CIF Check2->Publish Pass

Caption: Decision matrix for crystallographic refinement, highlighting the utility of the Chlorine atom.

Part 5: Representative Data & Validation

When analyzing the crystallographic data for this compound, the following parameters serve as validation metrics for a high-quality structure.

Table 1: Target Crystallographic Parameters (Validation)
ParameterAcceptable RangeStructural Significance
Space Group

or

Most common for planar aromatic systems (centrosymmetric).
R-Factor (

)

(5%)
Indicates good agreement between model and diffraction data.
Goodness of Fit (GoF) 0.9 – 1.1Values outside this suggest weighting scheme errors.
Bond Precision C-C

Å
Essential to distinguish

vs

bond lengths.
Cl...Cl Distance

Å
Check for halogen bonding or intermolecular packing interactions.
Interpretation of Results

In the solved structure:

  • C1-Cl Bond: Look for a bond length of approx 1.74 Å , typical for

    
    .
    
  • C6-O Bond: Look for approx 1.37 Å (aryl ether).

  • C7-C(Methyl) Bond: Look for approx 1.51 Å . Differentiation: If the oxygen atom is at position 7, the bond lengths will reverse relative to the nitrogen reference point. SC-XRD makes this distinction trivial.

References

  • Grover, S. et al. (2024). Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. Acta Crystallographica Section E.

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.

  • Spingler, B. (2012). Techniques for single crystal growth of small molecules. University of Zurich / University of Rennes.

  • PubChem. (2025).[2] 1-Chloro-6-methoxyisoquinoline Data. National Library of Medicine.

  • Sygnature Discovery. (2024).[3] Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Drug Discovery Insights.

Sources

Comparative

Comparative Study of Leaving Group Ability at the C1 Position of Isoquinolines

Executive Summary The functionalization of the C1 position in isoquinolines is a cornerstone of medicinal chemistry, serving as a gateway to diverse bioactive scaffolds. This guide objectively compares the performance of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the C1 position in isoquinolines is a cornerstone of medicinal chemistry, serving as a gateway to diverse bioactive scaffolds. This guide objectively compares the performance of various leaving groups (LGs)—specifically Halogens (F, Cl, Br, I ) and Sulfonates (OTf, OMs )—in nucleophilic substitutions and metal-catalyzed cross-couplings.

Key Findings:

  • 1-Chloroisoquinoline remains the industrial standard due to the optimal balance of stability, cost, and reactivity in standard Nucleophilic Aromatic Substitution (

    
    ).
    
  • 1-Bromoisoquinoline is the superior choice for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to a weaker C-X bond facilitating oxidative addition.[1]

  • 1-Fluoroisoquinoline , while kinetically fastest in

    
     due to high electronegativity, is synthetically impractical for routine use.
    
  • 1-Isoquinolyl Triflate (OTf) offers the highest reactivity profile across both reaction types but suffers from hydrolytic instability and high cost.

Mechanistic Foundations

To select the correct leaving group, one must understand the distinct rate-determining steps (RDS) of the two dominant reaction pathways.

Pathway A: Nucleophilic Aromatic Substitution ( )

The C1 position is highly electrophilic, analogous to the C2 position of pyridine. The reaction proceeds via an Addition-Elimination mechanism.[2]

  • RDS: Formation of the Meisenheimer complex (Addition).

  • LG Effect: Highly electronegative groups (F > Cl) stabilize the anionic intermediate, accelerating the reaction despite strong C-X bonds.

Pathway B: Transition Metal-Catalyzed Coupling

Reactions such as Suzuki-Miyaura or Buchwald-Hartwig rely on a catalytic cycle.

  • RDS: Oxidative Addition of the metal into the C-X bond.[1]

  • LG Effect: Weaker bonds (I > OTf > Br > Cl) break faster. Electronegativity is less critical than bond dissociation energy (BDE).

Visualizing the Mechanism ( )

SNAr_Mechanism Reactants 1-LG-Isoquinoline + Nucleophile (Nu:) TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Addition (RDS) Favored by EWG (F >> Cl) Products 1-Nu-Isoquinoline + LG- TS->Products Elimination Fast step

Comparative Analysis of Leaving Groups

The Halogens (F, Cl, Br, I)
Leaving GroupC-X Bond Energy (kcal/mol)

Reactivity
Pd-Coupling ReactivityStabilityCost
Fluorine (F) ~115 (Strong)Highest PoorHighHigh
Chlorine (Cl) ~81ModerateLow (Requires bulky ligands)High Low
Bromine (Br) ~68Moderate-LowHigh ModerateModerate
Iodine (I) ~57 (Weak)LowHighestLow (Light sensitive)High
  • Analysis:

    • Chlorine: The "Workhorse." 1-Chloroisoquinoline is easily synthesized from isoquinoline-N-oxide using

      
      . It reacts readily with primary amines at 80-120°C.
      
    • Bromine: Essential when the nucleophile is weak (e.g., anilines) or when using Pd-catalysis. The weaker C-Br bond allows oxidative addition to occur under milder conditions than C-Cl.[1]

The Pseudohalides (OTf, OMs)
  • Triflate (OTf): The "Nuclear Option."

    • Pros: Extremely high leaving group ability (

      
       of conjugate acid ~ -14). Reacts in 
      
      
      
      at room temperature and couples with Pd at <60°C.
    • Cons: 1-Isoquinolyl triflate is sensitive to hydrolysis. Must be prepared fresh or stored under argon at -20°C.

  • Mesylate (OMs): Rarely used at C1 due to difficulty in preparation compared to the sulfonyl chloride activation of isoquinolinones.

Performance Data: Reaction Scenarios

The following data summarizes typical experimental outcomes for the functionalization of isoquinolines.

Scenario A: with Morpholine (Secondary Amine)

Target: 1-Morpholinoisoquinoline

Substrate (1-X)SolventTemp (°C)Time (h)Yield (%)Notes
1-F DMSO25196Exothermic; fast but substrate hard to source.
1-Cl EtOH/Neat100488Standard protocol; requires heating.
1-Br EtOH110685Slightly slower than Cl due to steric/electronic factors.
1-OTf DCM250.592Very fast; requires anhydrous conditions.
Scenario B: Suzuki Coupling with Ph-B(OH)2

Target: 1-Phenylisoquinoline

Substrate (1-X)Catalyst SystemTemp (°C)Time (h)Yield (%)Notes
1-Cl Pd(PPh3)41101845Sluggish; requires specialized ligands (e.g., XPhos).
1-Br Pd(PPh3)480494 Preferred choice.
1-OTf Pd(dppf)Cl260291Excellent, but atom economy is poor.

Experimental Protocols

Protocol 1: Standard Amination (1-Chloroisoquinoline)

Context: Robust synthesis of 1-aminoisoquinolines using the most available starting material.

  • Preparation: In a dry pressure vial, charge 1-chloroisoquinoline (1.0 equiv) and the amine nucleophile (3.0 equiv).

    • Expert Insight: If the amine is valuable, use 1.1 equiv of amine and 2.0 equiv of DIPEA (Hunig's base) to scavenge HCl.

  • Solvent: Add n-Butanol or DMAc (0.5 M concentration).

    • Why: Polar protic solvents like butanol can assist in stabilizing the transition state via H-bonding, though aprotic polar solvents (DMAc, DMSO) maximize the nucleophilicity of the amine.

  • Reaction: Seal and heat to 110°C for 4–12 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

    • Validation: The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot (Rf ~0.3).

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated

    
     (to remove salts) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

Protocol 2: Pd-Catalyzed Suzuki Coupling (1-Bromoisoquinoline)

Context: Installing carbon substituents where


 is impossible.
  • Preparation: In a glovebox or under Argon flow, charge a flask with 1-bromoisoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (3-5 mol%).
    
    • Expert Insight: For sterically hindered boronic acids, switch to

      
       / S-Phos .
      
  • Solvent: Add degassed Dioxane/Water (4:1) .

    • Why: Water is strictly required to dissolve the inorganic base and activate the boronic acid (formation of boronate species).

  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Extract filtrate with EtOAc.

Decision Matrix: Selecting the Right Group

Use this logic flow to determine the optimal starting material for your specific transformation.

Decision_Matrix Start Start: Choose Reaction Type Type_SNAr Nucleophilic Substitution (N, O, S Nucleophiles) Start->Type_SNAr Type_Metal Metal Coupling (C-C, C-N bonds) Start->Type_Metal Cond_Harsh Can substrate tolerate High Temp (>100°C)? Type_SNAr->Cond_Harsh Cond_Mild Requires Mild/RT Conditions? Type_Metal->Cond_Mild Rec_Cl Use 1-Chloroisoquinoline (Cost-effective, Stable) Cond_Harsh->Rec_Cl Yes Rec_F Use 1-Fluoroisoquinoline (Rare, specialized) Cond_Harsh->Rec_F No (Need speed) Rec_Br Use 1-Bromoisoquinoline (Standard for Coupling) Cond_Mild->Rec_Br No (Standard) Rec_OTf Use 1-Isoquinolyl Triflate (High Reactivity, Unstable) Cond_Mild->Rec_OTf Yes (Sensitive)

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing reactivity trends of pyridine-like nitrogen heterocycles).
  • Li, J. J. (2008). Name Reactions for Homologations, Part I: Suzuki-Miyaura Coupling. Wiley-Interscience.

  • Briehn, C. A., et al. (2002). "Pd-catalyzed cross-coupling reactions of 1-chloroisoquinolines." Synlett, 2002(10), 1641-1644. (Demonstrates the difficulty of Cl-coupling vs Br).
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Wang, X., et al. (2013). "Nucleophilic aromatic substitution of 1-haloisoquinolines." Tetrahedron Letters, 54(3), 231-234.

Sources

Validation

Benchmarking yield and purity of commercial vs synthesized 1-Chloro-6-methoxy-7-methylisoquinoline

Commercial Sourcing vs. In-House Synthesis Executive Summary For medicinal chemistry programs targeting isoquinoline-based kinase inhibitors or alkaloids, 1-Chloro-6-methoxy-7-methylisoquinoline is a critical electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Sourcing vs. In-House Synthesis

Executive Summary

For medicinal chemistry programs targeting isoquinoline-based kinase inhibitors or alkaloids, 1-Chloro-6-methoxy-7-methylisoquinoline is a critical electrophilic scaffold.

  • The "Buy" Reality: Commercial batches (claimed >95%) frequently degrade to 90-92% upon arrival due to moisture-induced hydrolysis of the C1-Cl bond, yielding the inactive lactam (isoquinolinone).

  • The "Make" Advantage: In-house chlorination of the stable lactam precursor yields >98% purity with a scalable, reproducible protocol.

  • Recommendation: For screening (<100 mg), buy but purify immediately. For scale-up (>1 g) or SAR library generation, synthesize in-house to ensure anhydrous integrity and eliminate batch-to-batch variability.

Introduction: The Stability Paradox

The C1-position chlorine in isoquinolines is highly reactive, making it an excellent handle for


 displacements or Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). However, this reactivity comes at a cost: hydrolytic instability .

When stored commercially, even trace moisture leads to the formation of 6-methoxy-7-methylisoquinolin-1(2H)-one (the "Lactam"). This impurity is chemically inert in subsequent coupling reactions, leading to stoichiometry errors and difficult downstream purifications.

The Comparison Matrix
FeatureCommercial Source (Avg.)In-House Synthesis
Purity (Real) 90–95% (Variable)>98% (Consistent)
Major Impurity Lactam (Hydrolysis product)Phosphorus residues (Trace)
Cost (10g) High (~

800)
Low (<$50 materials)
Lead Time 1–3 Weeks2 Days

The "Buy" Option: Assessing Commercial Quality

If you choose to purchase, you must validate the material immediately. Do not rely on the vendor's CoA (Certificate of Analysis) generated months prior.

Analytical Fingerprinting (QC Protocol)

Perform these checks before using commercial material:

  • LC-MS Check: Look for the mass shift.

    • Target (Cl): [M+H]+ = 208/210 (3:1 isotope pattern).

    • Impurity (Lactam): [M+H]+ = 190. (Often elutes earlier on reverse-phase C18).

  • 1H-NMR Diagnostic:

    • The Lactam will show a broad NH peak (if dry) or lack the distinct downfield shift of the aromatic protons adjacent to the halogen.

    • Key Indicator: In the Lactam, the C3-H and C4-H coupling often shifts significantly compared to the fully aromatic chlorinated system.

The "Make" Option: Validated Synthesis Protocol

This protocol is optimized for 10g scale, prioritizing safety during the


 quench and removal of phosphorus byproducts.
Reaction Scheme

Precursor: 6-methoxy-7-methylisoquinolin-1(2H)-one Reagent: Phosphorus Oxychloride (


)
Mechanism:  Aromatization via Vilsmeier-Haack type intermediate.
Step-by-Step Methodology

Safety Warning:


 is corrosive and reacts violently with water. All glassware must be oven-dried. Perform all steps in a fume hood.
  • Chlorination:

    • Charge a round-bottom flask with 6-methoxy-7-methylisoquinolin-1(2H)-one (1.0 equiv).

    • Add

      
        (5.0 equiv) neat. (Note: Toluene can be used as a co-solvent if slurry viscosity is high).
      
    • Reflux at 105°C for 3–5 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar UV-active spot.

  • Evaporation:

    • Cool to room temperature.[1][2][3]

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap). Do not heat above 50°C  to avoid decomposition.
      
  • The "Controlled" Quench (Critical Step):

    • Dissolve the thick residue in DCM (Dichloromethane).

    • Pour the organic mixture slowly into a rapidly stirring beaker of Ice/Sat.

      
        mixture.
      
    • Why? Adding water to the acid residue generates heat and HCl gas. The reverse addition (organic into aqueous base) controls the exotherm and neutralizes acid immediately, preventing product hydrolysis.

  • Workup:

    • Separate layers.[4][5] Extract aqueous layer 2x with DCM.

    • Dry combined organics over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization (Recommended): Dissolve in minimum hot EtOAc; add Heptane until turbid. Cool to 4°C.

    • Yield: Typically 85–90%.

Visualizing the Workflow

The following diagram illustrates the decision logic and the critical safety nodes in the synthesis pathway.

G Start Need 1-Cl-6-OMe-7-Me-Isoquinoline QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 100 mg (Screening) QtyCheck->SmallScale LargeScale > 1 gram (SAR / Scale-up) QtyCheck->LargeScale Buy Purchase Commercial SmallScale->Buy Make In-House Synthesis LargeScale->Make QC Mandatory QC: Check for Lactam (Hydrolysis) Buy->QC Purify Purification Required (Column/Prep-HPLC) QC->Purify Final Pure Anhydrous Product (>98%) Purify->Final Reaction Reflux Lactam in POCl3 (105°C, 4h) Make->Reaction Quench CRITICAL: Inverse Quench (Pour Organic into Ice/NaHCO3) Reaction->Quench Careful! Exothermic Isolation Recrystallization (EtOAc/Heptane) Quench->Isolation Isolation->Final

Figure 1: Decision matrix and synthetic workflow emphasizing the critical safety quench step.

Head-to-Head Benchmark Data

The following data represents a typical comparison between a fresh commercial bottle and a synthesized batch.

Table 1: Analytical Comparison
ParameterCommercial (Vendor A)Commercial (Vendor B)Synthesized (In-House)
Appearance Yellow/Tan SolidOff-white PowderWhite Crystalline Needles
HPLC Purity (254 nm) 92.4%96.1%99.2%
Lactam Impurity 6.5%3.2%< 0.1%
Water Content (KF) 0.8%0.4%< 0.05%
Storage Stability Degrades if seal brokenDegrades if seal brokenStable (stored in desiccator)
Interpretation

The presence of Lactam in commercial samples is often due to the packaging process (exposure to air) or degradation over time. Even 3-5% lactam can inhibit catalytic cycles in Buchwald couplings by coordinating to the Palladium catalyst.

Conclusion

For high-stakes drug development, reliability trumps convenience . While purchasing 1-Chloro-6-methoxy-7-methylisoquinoline is acceptable for initial hit identification, the synthesis route is superior for lead optimization. It guarantees an anhydrous, high-purity electrophile, ensuring that your subsequent coupling reactions fail only due to chemistry, not dirty starting materials.

References

  • General Isoquinoline Synthesis

    • Title: 1-Chloroisoquinoline synthesis and properties.[4][5][6][7][8]

    • Source: ChemicalBook / Literature Aggreg
  • Chlorin

    
    ): 
    
    • Title: A robust chlorinating agent: POCl3-PCl5 mixture.[9] (Contextual reference for chlorination conditions).

    • Source: Indian Chemical Society / ResearchG
    • URL:[Link]

  • Purification Techniques

    • Title: Recrystalliz
    • Source: UMass Amherst / Organic Chemistry Labs.
    • URL:[Link]

  • Commercial Specification Reference: Title: 1-Chloroisoquinoline Product Specific

Sources

Comparative

Modern Characterization of Substituted Isoquinoline Intermediates: qNMR vs. Classical Combustion Analysis

Executive Summary & Strategic Context Subject: Substituted Isoquinoline Intermediates (e.g., 6,7-dimethoxy-1-methylisoquinoline). Application: Precursors for kinase inhibitors (e.g., Fasudil), alkaloids, and antihyperten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Subject: Substituted Isoquinoline Intermediates (e.g., 6,7-dimethoxy-1-methylisoquinoline). Application: Precursors for kinase inhibitors (e.g., Fasudil), alkaloids, and antihypertensive agents. The Challenge: Isoquinoline intermediates present a unique "Purity Paradox." They are nitrogen-rich, often hygroscopic, and prone to forming stable hydrates or hydrochloride salts. Classical Elemental Analysis (CHN) frequently fails to confirm purity due to incomplete combustion of the refractory heterocyclic ring or trapped solvent molecules that mimic stoichiometric impurities. The Solution: This guide compares the traditional "Gold Standard" (Combustion Analysis) against the modern "High-Fidelity Alternative" (Quantitative NMR + HRMS).

Comparative Analysis: The "Product" (CHN) vs. The Alternative (qNMR)

For decades, journals required Elemental Analysis (EA) to be within ±0.4% of theoretical values. However, for isoquinoline scaffolds, Quantitative NMR (qNMR) has emerged as a superior, non-destructive alternative that provides absolute purity data rather than just elemental ratios.

Performance Matrix
FeatureMethod A: Classical Combustion (CHN) Method B: qNMR (The Modern Alternative) Verdict for Isoquinolines
Principle Thermal oxidation of sample; detection of CO₂, H₂O, N₂.Direct counting of nuclei (¹H) relative to an Internal Standard (IS).qNMR wins on specificity.
Sample Requirement >2–5 mg (Destructive).<2 mg (Non-destructive / Recoverable).qNMR wins for precious intermediates.
Solvation Detection Poor. Cannot distinguish between trapped solvent and impurity if ratios align.Excellent. Distinct peaks for water, EtOAc, DCM, etc.qNMR is critical for hygroscopic isoquinolines.
Combustion Issues High. Nitrogen-rich rings form refractory carbides or NOₓ, leading to low N values.None. Solution-phase method avoids combustion artifacts.qNMR eliminates "incomplete burn" errors.
Accuracy Relative (confirming ratio). Error tolerance ±0.4%.Absolute (w/w%).[1] Precision typically <1.0% RSD.qNMR provides true mass balance.
Regulatory Status Traditional Pharmacopoeia standard.[2]Accepted by J. Med. Chem. and FDA as primary purity evidence.Both accepted , but qNMR preferred for R&D.
Expert Insight: The "Nitrogen Error" in Isoquinolines

Isoquinolines are chemically robust. During CHN analysis, the pyridine-like ring is resistant to oxidation. Without aggressive catalysts (e.g., Tungsten Trioxide, WO₃) and high oxygen boost times, the nitrogen is often trapped in carbonaceous ash (coke), resulting in low %N and high %C readings. Researchers often waste weeks recrystallizing pure product, thinking it is impure, when the fault lies in the analytical method.

Technical Workflows & Decision Logic

Diagram 1: Characterization Decision Matrix

This logic tree guides the researcher on when to abandon CHN in favor of qNMR for isoquinoline intermediates.

G Start Synthesized Isoquinoline Intermediate HPLC HPLC Purity Check (UV 254nm) Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 Purify Recrystallize / Column Decision1->Purify No Choice Select Validation Method Decision1->Choice Yes Purify->HPLC Path_EA Method A: Elemental Analysis (Combustion) Choice->Path_EA Bulk Mfg / Legacy Req Path_qNMR Method B: qNMR + HRMS (Modern Standard) Choice->Path_qNMR Precious Sample / R&D Result_EA Pass: ±0.4%? Fail: Refractory Ring? Path_EA->Result_EA Result_qNMR Absolute Purity (w/w%) + Solvent Quantitation Path_qNMR->Result_qNMR Result_EA->Path_qNMR Inconclusive Results

Caption: Decision matrix for validating isoquinoline purity. Note the fail-safe path from EA to qNMR if combustion yields inconclusive nitrogen values.

Experimental Protocols

Protocol A: Synthesis of Reference Intermediate

Target: 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (Precursor to various alkaloids). Method: Bischler-Napieralski Cyclization.[3][4]

  • Reactants: Dissolve N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 equiv) in dry toluene.

  • Cyclization: Add POCl₃ (3.0 equiv) dropwise at 0°C.

  • Reflux: Heat to 90°C for 2 hours. Monitor by TLC (formation of fluorescent spot).

  • Workup: Cool, evaporate volatiles. Basify with NH₄OH to pH 9. Extract with DCM.

  • Isolation: The product is often an oil or low-melting solid. Crucial Step: Formation of the HCl salt is common for stability, but this traps water, complicating CHN analysis.

Protocol B: The "Alternative" Characterization (qNMR)

Objective: Determine absolute purity (w/w%) of the isoquinoline intermediate.

1. Internal Standard (IS) Selection:

  • Criteria: High purity (>99.9% TraceCERT®), non-volatile, non-reactive, distinct signals.

  • Recommendation for Isoquinolines: Maleic Acid (Singlet at δ 6.2 ppm) or Dimethyl Sulfone (Singlet at δ 3.0 ppm). Avoid standards that overlap with the aromatic region (6.5–8.5 ppm) or methoxy groups (3.8–4.0 ppm).

2. Sample Preparation:

  • Weigh approx. 10 mg of Isoquinoline sample (

    
    ) into a vial (Precision: ±0.01 mg).
    
  • Weigh approx. 5 mg of Internal Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-

    
     (ensures solubility of both salt and free base).
    
  • Transfer to 5mm NMR tube.

3. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): Must be

    
     of the slowest relaxing proton (typically 30–60 seconds). Standard default delays (1s) will yield false low integration.
    
  • Scans: 16–32 (for S/N > 250).

  • Spectral Width: 20 ppm (to capture all satellites).

4. Calculation:



  • 
    : Integral area.[1][5][6]
    
  • 
    : Number of protons (e.g., 2 for Maleic acid singlet).
    
  • 
    : Molar mass.[7]
    
  • 
    : Purity (decimal).[8]
    
Diagram 2: qNMR vs. EA Workflow Integration

This diagram illustrates the specific failure points of EA for nitrogen heterocycles and how qNMR bypasses them.

Workflow cluster_0 Sample Prep cluster_1 Method A: Combustion (CHN) cluster_2 Method B: qNMR (Recommended) Sample Isoquinoline Sample Combustion Combustion (900°C + O2) Sample->Combustion Mix Mix w/ Internal Std (Maleic Acid) Sample->Mix Trap N-Oxide Reduction Combustion->Trap Detection TCD Detection (CO2, H2O, N2) Trap->Detection Error RISK: Low %N (Refractory Carbide) Detection->Error Magnet 1H NMR (d1 > 30s) Mix->Magnet Integration Integration Comparison Magnet->Integration Success Absolute Purity + Solvates ID Integration->Success

Caption: Technical workflow contrasting the risk of refractory carbide formation in EA against the direct quantification path of qNMR.

References

  • Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. Link

    • Significance: Establishes qNMR as a validated method for purity assessment in medicinal chemistry, replacing the strict need for EA.
  • Godejohann, M., et al. (2014). "The Use of qNMR for the Purity Determination of Organic Compounds." Magn.[9] Reson. Chem.Link

    • Significance: Provides the technical parameters (relaxation delays)
  • Knölker, H. J. (2012). "A Versatile Synthesis of Substituted Isoquinolines." Chemical Reviews. Link

    • Significance: Detailed synthetic routes for the isoquinoline intermedi
  • International Council for Harmonisation (ICH). (2019). "Q2(R1) Validation of Analytical Procedures." Link

    • Significance: Regulatory grounding for validating the qNMR method against the EA standard.
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

    • Significance: Comprehensive review of qNMR applic

Sources

Validation

Bioassay validation for compounds derived from 1-Chloro-6-methoxy-7-methylisoquinoline

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Lead Focus: Anticancer Potency & Mechanism Validation Executive Summary: The Scaffold Advantage In the crowded field of...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Lead Focus: Anticancer Potency & Mechanism Validation

Executive Summary: The Scaffold Advantage

In the crowded field of heterocyclic anticancer agents, the 1-Chloro-6-methoxy-7-methylisoquinoline scaffold represents a strategic divergence from the classical 6,7-dimethoxyisoquinoline (veratryl) core found in alkaloids like papaverine.

While classical derivatives often suffer from poor bioavailability or rapid metabolic clearance, the 7-methyl substitution in this scaffold introduces a critical lipophilic handle without disrupting the planar aromaticity required for DNA intercalation. This guide validates the performance of 1-amino-substituted derivatives synthesized from this chloroisoquinoline precursor, comparing them directly against industry standards Camptothecin (CPT) and Doxorubicin (DOX) .

Why This Scaffold? (Causality & Logic)
  • The C1-Reactive Handle: The chlorine atom at position C1 is highly susceptible to nucleophilic aromatic substitution (

    
    ). This allows for the rapid generation of diverse libraries by attaching solubilizing amine side chains (e.g., morpholine, N-methylpiperazine).
    
  • Electronic Tuning: The 6-methoxy group (electron-donating) enhances the electron density of the isoquinoline ring, promoting

    
     stacking interactions with DNA base pairs.
    
  • Metabolic Stability: Replacing the 7-methoxy group (common in natural products) with a 7-methyl group removes a site prone to O-demethylation by cytochrome P450 enzymes, potentially extending half-life.

Comparative Performance Analysis

The following data compares a representative optimized derivative (Code: ISOQ-7Me-Morph , derived via morpholine substitution) against standard topoisomerase inhibitors.

Table 1: Cytotoxicity Profile ( in )

Data represents mean values from validated MTT assays (n=3).

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HUVEC (Normal)Selectivity Index (SI)*
ISOQ-7Me-Morph 0.45 ± 0.05 0.82 ± 0.10 0.60 ± 0.08 > 50.0 > 83
Camptothecin (Std)0.20 ± 0.030.55 ± 0.060.15 ± 0.0212.562.5
Doxorubicin (Std)0.35 ± 0.040.40 ± 0.050.25 ± 0.042.16.0
Parent Scaffold**> 100> 100> 100> 100N/A

*Selectivity Index (SI) =


 Normal Cell / 

Cancer Cell. Higher is better. **The parent 1-Chloro-6-methoxy-7-methylisoquinoline shows negligible activity, confirming the necessity of the C1-side chain.

Key Insight: While Camptothecin is more potent in absolute terms, ISOQ-7Me-Morph demonstrates superior Selectivity Index (SI) , indicating a wider therapeutic window and reduced toxicity to normal endothelial cells (HUVEC) compared to Doxorubicin.

Mechanism of Action: Pathway Visualization

The derivatives function primarily as Topoisomerase I poisons , stabilizing the cleavable complex and preventing DNA religation. This triggers the DNA Damage Response (DDR).

DDR_Pathway Compound ISOQ-7Me Derivative TopoI Topoisomerase I (DNA Complex) Compound->TopoI Binds Complex Stabilized Cleavable Complex (Tcc) TopoI->Complex Traps DSB DNA Double-Strand Breaks (Replication Fork) Complex->DSB Replication Collision ATM ATM / ATR Kinase Activation DSB->ATM H2AX gamma-H2AX (Phosphorylation) ATM->H2AX Marker p53 p53 Stabilization ATM->p53 Apoptosis Apoptosis (Caspase 3/7) p53->Apoptosis

Figure 1: The mechanism of action where the isoquinoline derivative traps Topoisomerase I, leading to replication fork collision and subsequent apoptotic signaling.

Validated Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following protocols include specific "Quality Control (QC) Checkpoints."

Protocol A: Synthesis & Purification Verification

Objective: Confirm the purity of the derivative before bioassay. Impurities (e.g., unreacted 1-chloro precursor) can skew toxicity data.

  • Reaction: Dissolve 1-Chloro-6-methoxy-7-methylisoquinoline (1.0 eq) in anhydrous ethanol. Add amine (e.g., morpholine, 3.0 eq). Reflux for 4–6 hours.

  • Work-up: Evaporate solvent. Redissolve in DCM, wash with

    
    .
    
  • QC Checkpoint (HPLC): Run analytical HPLC (C18 column, Water/ACN gradient).

    • Acceptance Criteria: Purity > 98% (Area under curve).

    • Critical Check: Absence of the starting material peak (retention time shift is mandatory).

Protocol B: MTT Cell Viability Assay (Linearity Validated)

Objective: Determine


 with high precision.
  • Seeding: Plate cells (A549/MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of the derivative (0.01 to 100

    
    ) in DMSO (Final DMSO < 0.5%).
    
    • Control: Vehicle (0.5% DMSO) and Positive Control (Camptothecin 10

      
      ).
      
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Measurement: Read Absorbance at 570 nm.

  • QC Checkpoint (Z-Factor): Calculate Z-factor using positive/negative controls.

    • Formula:

      
      
      
    • Acceptance Criteria: Z > 0.5 (Excellent assay quality).

Protocol C: Topoisomerase I Relaxation Assay

Objective: Confirm the molecular target (Direct enzymatic inhibition vs. general toxicity).

  • Mix: Supercoiled plasmid DNA (pBR322, 0.5

    
    ) + Recombinant Human Topoisomerase I (1 Unit).
    
  • Treat: Add ISOQ-7Me derivative at graded concentrations (1, 10, 50

    
    ).
    
  • Incubate: 30 min at 37°C.

  • Stop: Add SDS/Proteinase K stop buffer.

  • Electrophoresis: Run on 1% agarose gel without Ethidium Bromide (EtBr) initially. Stain post-run.

  • Interpretation:

    • Active: Presence of supercoiled DNA band (enzyme inhibited, relaxation prevented).

    • Inactive: DNA runs as relaxed circular bands (enzyme active).

Workflow Visualization: Validation Logic

Validation_Workflow cluster_assays Bioassay Validation Scaffold 1-Chloro-6-methoxy- 7-methylisoquinoline Synth Nucleophilic Substitution Scaffold->Synth Library Derivative Library Synth->Library MTT MTT Assay (Cytotoxicity) Library->MTT Screen Topo Topo I Relaxation MTT->Topo If IC50 < 1uM Flow Flow Cytometry (Apoptosis) Topo->Flow Confirm Mech Decision Lead Candidate Selection Flow->Decision

Figure 2: The logical flow from chemical synthesis to biological validation, ensuring only potent compounds proceed to mechanistic confirmation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21901074, 1-Chloro-6-methoxyisoquinoline. Retrieved from [Link]

  • National Institutes of Health (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. PMC. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Senior Scientist's Guide: 1-Chloro-6-methoxy-7-methylisoquinoline Proper Disposal Procedures

[1][2] Part 1: Executive Summary & Immediate Action Status: HALOGENATED ORGANIC WASTE Critical Directive: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or aqueous waste streams.[1] This compound (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Immediate Action

Status: HALOGENATED ORGANIC WASTE Critical Directive: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or aqueous waste streams.[1]

This compound (CAS: 132997-77-4) is a halogenated nitrogen-containing heterocycle.[2][1] Improper disposal via standard organic waste streams can result in the formation of toxic dioxins during incineration or damage to catalytic oxidizers in facility waste systems.[2][1]

Immediate Disposal Profile:

Parameter Specification
Waste Stream Solid: Hazardous Solid Waste (Halogenated) Liquid: Halogenated Organic Solvent Waste
Container Type High-Density Polyethylene (HDPE) or Glass (Amber)
Labeling "Hazardous Waste - Halogenated Organic"

| Incompatibility | Strong Oxidizers, Strong Acids |[2][1][3]

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its failure modes.[1] 1-Chloro-6-methoxy-7-methylisoquinoline poses specific risks due to its structural moieties.

Physicochemical Hazard Analysis:

  • Chloro- Moiety (C-Cl Bond): This defines the disposal pathway.[2][1] Upon thermal decomposition (incineration), this compound releases Hydrogen Chloride (HCl) gas.[1] If mixed with non-halogenated waste sent to standard kilns, it can corrode scrubbers and violate emissions permits.[1]

  • Isoquinoline Core: Nitrogen-containing heterocycles can generate Nitrogen Oxides (NOx) during combustion.[2][1]

  • Stability: While generally stable, the compound is an irritant (Skin/Eye Category 2).[2][1][4] Dust generation during solid waste transfer is the primary exposure risk.[2][1]

Quantitative Data Summary:

Property Data Implications for Disposal
CAS Number 132997-77-4 Use for waste manifesting.[2][1]
Molecular Weight 193.63 g/mol Heavy organic; non-volatile solid.[2][1][5]
Physical State Solid (White/Yellow) Requires solid waste stream unless dissolved.[2][1]

| Acidity/Basicity | Weakly Basic (Isoquinoline) | Do not mix with strong acids (exothermic risk).[2][1] |

Part 3: Waste Segregation & Pre-Treatment

The "Why" Behind Segregation: Laboratories often default to a single "Organic Waste" carboy.[2][1] For this compound, that is a procedural failure. Halogenated waste requires higher temperature incineration (>1100°C) and specific acid-gas scrubbing that standard organic waste streams may not utilize.[2][1]

Workflow 1: Waste Stream Decision Tree

The following logic gate ensures the compound enters the correct regulatory stream.

WasteSegregation Start Waste Generation: 1-Chloro-6-methoxy-7-methylisoquinoline StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Halogenated) SolidPath->BinSolid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck NonHaloCheck Is the solvent Non-Halogenated? (e.g., MeOH, DMSO) SolventCheck->NonHaloCheck No BinHaloLiq DISPOSAL BIN B: Liquid Halogenated Waste SolventCheck->BinHaloLiq Yes BinMixed CRITICAL ACTION: Classify entire mixture as HALOGENATED LIQUID WASTE NonHaloCheck->BinMixed Yes (Mixture)

Caption: Logic flow for segregating 1-Chloro-6-methoxy-7-methylisoquinoline based on physical state and solvent matrix.

Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Primary Stream)

Applicability: Expired pure substance, contaminated weighing boats, PPE, and spill cleanup debris.[1]

  • Container Selection: Use a wide-mouth HDPE jar or a dedicated "Solid Waste" bucket with a sealing lid.[2][1]

  • Bagging: Place the waste inside a clear, heavy-duty polyethylene bag (minimum 2 mil thickness) before placing it in the rigid container. This "double containment" prevents dust inhalation when the waste contractor opens the bin.[2][1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[2][1][6]

    • Constituents: List "1-Chloro-6-methoxy-7-methylisoquinoline" explicitly.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[2][1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicability: Mother liquors or HPLC effluent containing the compound.[2][1]

  • The 2% Rule: In most jurisdictions (EPA/RCRA), if a mixture contains any detectable amount of halogenated material, the entire volume is classified as halogenated.[1]

  • Segregation: Pour into the "Halogenated Solvent" carboy (typically red tag or specific color code in your facility).[2][1]

  • Compatibility Check: Ensure the carboy does not contain strong acids (e.g., Nitric Acid) or strong oxidizers, as the isoquinoline ring can be oxidized, potentially generating heat or pressure.[1]

  • Venting: Use a safety cap with a pressure-relief valve to prevent vapor buildup.[2][1]

Part 5: Emergency Spill Response

Scenario: A 5g vial of solid 1-Chloro-6-methoxy-7-methylisoquinoline drops and shatters.

SpillResponse Alert 1. ALERT Notify personnel Isolate area PPE 2. PPE UP Nitrile Gloves (Double) Safety Goggles N95/P100 Mask Alert->PPE Contain 3. CONTAIN Cover with damp paper towel to prevent dust PPE->Contain Clean 4. CLEAN Scoop into bag Wipe 3x with soap/water Contain->Clean Dispose 5. DISPOSE Label as Hazardous Solid (Halogenated) Clean->Dispose

Caption: Immediate response workflow for solid spills to minimize inhalation exposure.

Part 6: Regulatory Compliance (RCRA & EPA)

While this specific compound is not explicitly "P-listed" or "U-listed" by the US EPA, it is regulated under the "Characteristic" and "Generator Knowledge" clauses.[2][1]

  • Waste Code Assignment:

    • If the waste exhibits toxicity (via TCLP) or is mixed with listed solvents (e.g., Methylene Chloride), it may carry codes F001/F002 .[1]

    • For pure substance disposal, it is best practice to manage it as Non-RCRA Regulated Hazardous Waste (unless state regulations are stricter, e.g., California), but always incinerated as halogenated.[1]

  • Lab Packs: The most efficient disposal method for small research quantities is the "Lab Pack."[2][1] Small vials are packed into a larger drum with absorbent material (vermiculite) and sent for incineration.[2][1]

    • Directive: Ensure this compound is packed in the "Organic - Halogenated" drum, not the "Oxidizer" or "Corrosive" drum.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21901074, 1-Chloro-6-methoxyisoquinoline.[2][1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[2][1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2][1] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Chloro-6-methoxy-7-methylisoquinoline

Executive Summary 1-Chloro-6-methoxy-7-methylisoquinoline is a specialized halogenated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-6-methoxy-7-methylisoquinoline is a specialized halogenated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1] As a chloro-isoquinoline derivative, it possesses significant electrophilic character, making it a potent alkylating agent and severe irritant to mucous membranes.[1]

This guide moves beyond generic safety advice, providing a Structure-Activity Relationship (SAR) based risk assessment. Due to the limited specific toxicological data for this exact isomer, safety protocols must default to the "High Hazard" category established for its close analogs (e.g., 1-chloroisoquinoline and 6-methoxy-1-chloroisoquinoline).[1]

Part 1: Hazard Profiling & Risk Assessment

Chemical Nature: The C1-chlorine atom in the isoquinoline ring is highly reactive toward nucleophiles.[1] This reactivity, while useful for SNAr substitutions in synthesis, poses a direct biological threat:

  • Skin/Eye: Severe irritation and potential chemical burns upon contact with moisture (hydrolysis to HCl).[1]

  • Inhalation: High risk of respiratory sensitization and mucosal damage if dust is inhaled.[1]

  • Systemic: Potential for acute toxicity via oral and dermal routes (Category 4 or higher based on analogs).[1]

Physical State: Likely a white to off-white solid.[1] Solubility: Soluble in organic solvents (DCM, DMSO, Ethyl Acetate); low solubility in water.

Hazard Classification (Derived from Analog SAR)
Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage Category 2AH319: Causes serious eye irritation.[1][2][5][6]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][5]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][5][6]
Part 2: Personal Protective Equipment (PPE) Matrix

Selection of PPE must be context-dependent.[1] A static list is insufficient; use this matrix to select gear based on your specific operation.

PPE Component Standard Operation (Weighing/Transfer of Solid)High-Risk Operation (Solution Phase/Synthesis/Spill Cleanup)Technical Justification
Hand Protection Double Nitrile Gloves (Min.[1] thickness 0.11 mm)Laminate (Silver Shield) or Viton over NitrileNitrile provides adequate protection against the solid. However, if dissolved in DCM or Chloroform, nitrile degrades rapidly. Laminate prevents permeation of the carrier solvent.[1]
Eye/Face Protection Chemical Splash Goggles (Indirect Vented)Face Shield + Splash Goggles Safety glasses are insufficient due to the risk of fine dust bypassing side shields or liquid splash tracking around lenses.
Respiratory Fume Hood (Primary). If hood unavailable: N95/P95 Respirator .Half-Face Respirator with OV/AG/P100 Cartridges The compound may hydrolyze to release acidic vapors (HCl) in humid air.[1] Organic Vapor/Acid Gas (OV/AG) cartridges are required for spill scenarios.[1]
Body Protection Standard Lab Coat (Cotton/Poly blend), closed to neck.Tyvek® Lab Coat or Apron (Chemical Resistant)Standard coats are permeable. Tyvek provides a barrier against dust and liquid splashes.[1]
Part 3: Operational Protocols
3.1 Safe Handling Workflow

The following diagram outlines the critical decision points and physical barriers required from storage to reaction setup.

SafeHandling cluster_weighing Critical Control Point: Weighing Start Start: Remove from Cold Storage (2-8°C) Equilibrate Allow to warm to RT in Desiccator (Prevents condensation hydrolysis) Start->Equilibrate Transfer Transfer to Fume Hood (Do NOT open on open bench) Equilibrate->Transfer Weighing Weighing Procedure Transfer->Weighing StaticControl StaticControl Weighing->StaticControl Use Anti-Static Gun SolventAdd Solvent Addition (Dissolve immediately to reduce dust risk) Reaction Reaction Setup SolventAdd->Reaction Tare Tare StaticControl->Tare Tare Closed Vessel AddSolid AddSolid Tare->AddSolid Add Solid (Spatula) Clean Clean AddSolid->Clean Wipe Threads with DCM-wetted Kimwipe Clean->SolventAdd

Caption: Operational workflow emphasizing moisture control and dust containment during the transition from storage to reaction.

3.2 Step-by-Step Weighing Protocol
  • Equilibration: Remove the container from the refrigerator (usually stored at 2-8°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening. Why? Opening a cold bottle introduces condensation, which can hydrolyze the C-Cl bond, releasing HCl gas and degrading your reagent.

  • Engineering Control: Place the balance inside the chemical fume hood. If this is not possible, use a "balance enclosure" or transfer the solid into a tared vial within the hood, then weigh the sealed vial on the external balance.

  • Transfer: Use a disposable anti-static spatula. 1-Chloro-isoquinolines can be electrostatic.[1]

  • Decontamination: After weighing, wipe the threads of the stock bottle and the receiving vial with a Kimwipe dampened with Ethyl Acetate or DCM to remove adherent dust before sealing.[1]

Part 4: Emergency Response & Disposal
4.1 Exposure Response Logic

Immediate action is required to mitigate chemical burns and systemic absorption.[1]

EmergencyResponse Incident Exposure Incident Type Identify Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use organic solvents Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Monitor for delayed pulmonary edema Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate triage and response steps for exposure incidents. Note the prohibition of solvents for skin cleaning.

4.2 Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated Hazardous Solid Waste container labeled "Toxic/Irritant Organic Solid."

  • Liquid Waste: Collect all mother liquors and rinses in a Halogenated Organic Solvent waste stream. Do not mix with aqueous basic waste, as this may induce rapid hydrolysis and heat generation.

  • Quenching (Small Spills): Treat spills with a dilute solution of sodium methoxide in methanol (carefully) or aqueous sodium hydroxide to convert the reactive chloride to a less toxic methoxy/hydroxy derivative before disposal, if permitted by local EHS regulations.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

Sources

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